4-(Benzyloxy)-2-fluorobenzonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-fluoro-4-phenylmethoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c15-14-8-13(7-6-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-8H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDBNJUWRRLOHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462674 | |
| Record name | 4-(Benzyloxy)-2-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185836-35-5 | |
| Record name | 4-(Benzyloxy)-2-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(Benzyloxy)-2-fluorobenzonitrile chemical properties
An In-depth Technical Guide to 4-(Benzyloxy)-2-fluorobenzonitrile
Introduction
This compound is a fluorinated aromatic nitrile that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional structure, featuring a nitrile, a fluoro substituent, and a benzyloxy ether group, makes it a highly versatile intermediate for the synthesis of complex molecular architectures.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and professionals in drug development.
Chemical Identity and Molecular Structure
Correctly identifying a chemical compound is the foundation of all scientific inquiry. This compound is cataloged under several identifiers, ensuring its unambiguous recognition in databases and publications.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 185836-35-5[2][3] |
| Molecular Formula | C₁₄H₁₀FNO[2][3] |
| Molecular Weight | 227.23 g/mol [2][3] |
| IUPAC Name | 2-fluoro-4-(phenylmethoxy)benzonitrile[2] |
| Common Synonyms | 4-Benzyloxy-2-fluoro-benzonitrile, 2-Fluoro-4-(phenylmethoxy)benzonitrile[1][2] |
The molecule's architecture is key to its reactivity. The electron-withdrawing nature of the nitrile and fluorine groups influences the aromatic ring's chemistry, while the benzyloxy group provides a site for potential modification and impacts the molecule's overall lipophilicity.
Caption: Chemical Structure of this compound.
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, and application in various experimental setups. This compound is typically a colorless to pale yellow clear liquid under standard conditions.[1]
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Appearance | Colorless to pale yellow clear liquid | [1] |
| Boiling Point (Predicted) | 360.9 ± 27.0 °C | [4] |
| Density (Predicted) | 1.21 ± 0.1 g/cm³ | [4] |
| Purity | >95-97% (commercially available) | [1][5] |
| Solubility | Soluble in organic solvents like ethanol and acetone | [1] |
| Storage Conditions | Store in a cool, dry place in a tightly sealed container, protected from light and air. Recommended storage at 2-8°C. |[1][4] |
Its solubility in common organic solvents facilitates its use as a reaction intermediate in multi-step syntheses.[1] For long-term stability, proper storage is crucial to prevent degradation, with a shelf life of up to 24 months under optimal conditions.[1]
Synthesis and Manufacturing
The primary and most logical route for synthesizing this compound is via the Williamson ether synthesis . This classic Sₙ2 reaction is highly efficient for forming ethers from an alkoxide and a primary alkyl halide.[6][7][8]
The synthesis involves two main stages:
-
Synthesis of the Precursor : The key starting material is 2-fluoro-4-hydroxybenzonitrile. This precursor can be synthesized from 4-bromo-3-fluorophenol through a sequence involving protection of the hydroxyl group, cyanation (bromine-cyan exchange using CuCN), and subsequent deprotection.[9] A more direct route involves the formylation of 4-bromo-2-fluorobenzonitrile followed by purification.[10]
-
Williamson Ether Synthesis : The phenolic hydroxyl group of 2-fluoro-4-hydroxybenzonitrile is deprotonated by a suitable base (e.g., NaH, K₂CO₃) to form a phenoxide ion.[11] This potent nucleophile then attacks a benzyl halide (e.g., benzyl bromide) in an Sₙ2 reaction to yield the final product.[6][7] The use of a primary halide like benzyl bromide is critical to favor substitution over elimination.[8]
Caption: Williamson Ether Synthesis of this compound.
Experimental Protocol: Williamson Ether Synthesis
-
Deprotonation : In a well-ventilated fume hood, dissolve 2-fluoro-4-hydroxybenzonitrile in a suitable aprotic solvent such as DMF or acetone.[11]
-
Add a slight molar excess of a base (e.g., potassium carbonate or sodium hydride) portion-wise to the solution at room temperature while stirring. The base deprotonates the hydroxyl group to form the nucleophilic phenoxide.[11]
-
Nucleophilic Substitution : To the resulting mixture, add an equimolar amount of benzyl bromide.[11]
-
Heat the reaction mixture (typically 50-80°C) and monitor its progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification : Upon completion, cool the reaction to room temperature and quench with water. Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain pure this compound.
Reactivity and Applications
The utility of this compound stems from the distinct reactivity of its three functional groups, making it a valuable building block in organic synthesis.[1]
-
Nitrile Group : The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to various derivatives. It also activates the aromatic ring for certain reactions.
-
Fluoro Group : The fluorine atom is a weak leaving group in nucleophilic aromatic substitution but its presence significantly modulates the electronic properties of the molecule, which can enhance biological activity or metabolic stability in drug candidates.[12]
-
Benzyloxy Group : This group serves as a protecting group for the phenol, which can be cleaved under specific conditions (e.g., hydrogenolysis) to reveal the hydroxyl functionality for further derivatization.
Its primary application is as an intermediate in the synthesis of pharmaceuticals and fine chemicals .[1] It is predominantly used during the research and development phase for creating novel molecular entities, particularly for active pharmaceutical ingredients (APIs).[1] The structural motif is found in precursors for compounds targeting kinase inhibition and central nervous system (CNS) disorders.
Spectroscopic Characterization
Unambiguous characterization of this compound is achieved through standard spectroscopic techniques. While specific spectral data must be obtained from the supplier upon request, the expected characteristics are as follows:[1]
-
¹H NMR : Protons on the benzonitrile ring will appear as distinct multiplets, with coupling to the fluorine atom (H-F coupling). The benzylic protons (-CH₂-) will typically show a singlet around 5.0 ppm. Protons of the benzyl group's phenyl ring will appear in the aromatic region (7.2-7.5 ppm).
-
¹³C NMR : The spectrum will show 14 distinct carbon signals. The nitrile carbon (C≡N) appears downfield. Carbons attached to or near the fluorine atom will exhibit C-F coupling, which is a key diagnostic feature.
-
IR Spectroscopy : Characteristic peaks would include a sharp absorption around 2230 cm⁻¹ for the nitrile (C≡N) stretch, and strong absorptions in the 1200-1100 cm⁻¹ region for the C-O ether linkage and the C-F bond.
-
Mass Spectrometry (MS) : The molecular ion peak (M+) would be observed at m/z = 227.23, confirming the molecular weight.
Safety and Handling
While not classified as hazardous under normal laboratory conditions, standard safety protocols must be followed.[1] Inferred from similar benzonitrile compounds, it may cause skin, eye, and respiratory irritation.[13][14][15]
-
Handling : Work in a well-ventilated laboratory or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14] Avoid breathing vapors or dust.
-
Storage : Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[1] Recommended storage temperature is between 2-8°C to ensure long-term stability.[1]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[13]
A comprehensive Material Safety Data Sheet (MSDS) should be requested from the supplier for detailed safety information.[1]
Conclusion
This compound is a strategically important chemical intermediate with significant value in pharmaceutical research and fine chemical synthesis. Its well-defined synthesis via the Williamson ether reaction and the versatile reactivity of its functional groups allow for the construction of complex and novel molecules. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in a research and development setting.
References
- 1. 4-(Benzyloxy)- 2-fluorobenzonitrile Supplier in Mumbai, 4-(Benzyloxy)- 2-fluorobenzonitrile Trader, Maharashtra [chemicalmanufacturers.in]
- 2. This compound | C14H10FNO | CID 11333628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 185836-35-5 [chemicalbook.com]
- 4. This compound CAS#: 185836-35-5 [chemicalbook.com]
- 5. keyorganics.net [keyorganics.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents [patents.google.com]
- 10. 2-Fluoro-4-hydroxybenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 11. jk-sci.com [jk-sci.com]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
Introduction: The Strategic Importance of a Privileged Scaffold
An In-Depth Technical Guide to 4-(Benzyloxy)-2-fluorobenzonitrile (CAS 185836-35-5)
This guide provides an in-depth technical overview of this compound, a key intermediate in the development of complex organic molecules. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational chemical principles with practical, field-proven insights into its synthesis, reactivity, and application.
The benzonitrile moiety, an aromatic ring functionalized with a nitrile group, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic signature, metabolic resilience, and capacity to form critical interactions with biological targets have cemented its role in modern drug design.[1][3][4] this compound, CAS 185836-35-5, is a highly functionalized derivative that serves as a versatile building block for advanced pharmaceutical and fine chemical synthesis.[5]
This molecule strategically combines three key functional groups:
-
A Nitrile Group (C≡N): A potent electron-withdrawing group and hydrogen bond acceptor, crucial for modulating the electronic properties of the aromatic ring and for direct interaction with protein active sites.[2][4]
-
A Fluoro Substituent (F): The presence of fluorine ortho to the nitrile group significantly influences the molecule's reactivity. In a pharmaceutical context, fluorine can enhance metabolic stability, improve bioavailability, and increase binding affinity.[6]
-
A Benzyloxy Protecting Group (O-Bn): A stable and common protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions, allowing for sequential chemical modifications.[7]
Its primary utility lies in the research and development phase as a sophisticated intermediate for crafting complex Active Pharmaceutical Ingredients (APIs).[5]
Core Chemical Properties
| Property | Value | Source |
| CAS Number | 185836-35-5 | [5][8][9] |
| Molecular Formula | C₁₄H₁₀FNO | [5][8][9][10] |
| Molecular Weight | 227.23 g/mol | [8][9][10] |
| IUPAC Name | 2-fluoro-4-(phenylmethoxy)benzonitrile | [9] |
| Boiling Point | 360.9 ± 27.0 °C (Predicted) | [11] |
| Purity | Typically ≥95% | [5][10] |
| Appearance | Solid | [5] |
Synthesis and Mechanistic Rationale
The construction of this compound is most logically achieved through a two-stage process that involves the formation of a key phenolic intermediate followed by a classic etherification reaction. This approach ensures high yields and purity by controlling the introduction of each functional group.
Synthetic Workflow Overview
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(Benzyloxy)- 2-fluorobenzonitrile Supplier in Mumbai, 4-(Benzyloxy)- 2-fluorobenzonitrile Trader, Maharashtra [chemicalmanufacturers.in]
- 6. 4-Fluorobenzonitrile | High-Purity Reagent | RUO [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. This compound | 185836-35-5 [chemicalbook.com]
- 9. This compound | C14H10FNO | CID 11333628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 185836-35-5 this compound AKSci 7039CS [aksci.com]
- 11. This compound CAS#: 185836-35-5 [chemicalbook.com]
An In-depth Technical Guide to the Spectroscopic Data of 4-(Benzyloxy)-2-fluorobenzonitrile
This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(Benzyloxy)-2-fluorobenzonitrile, a key intermediate in pharmaceutical and fine chemical synthesis.[1] Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide emphasizes the causal relationships behind the spectroscopic features, providing a framework for the empirical validation of the molecular structure.
Introduction
This compound (CAS No. 185836-35-5) is a substituted aromatic compound with the molecular formula C₁₄H₁₀FNO.[2] Its structure, featuring a benzyloxy group and a fluorine atom on the benzonitrile scaffold, makes it a valuable building block in the synthesis of complex organic molecules.[1] Accurate spectroscopic characterization is paramount to ensure the purity and structural integrity of this intermediate, which directly impacts the quality and efficacy of the final products in drug development pipelines. This guide provides a detailed protocol for acquiring and interpreting the key spectroscopic data for this molecule.
Molecular Structure and Key Spectroscopic Features
The molecular structure of this compound is presented below. The key spectroscopic features arise from the interplay of the electron-withdrawing nitrile group, the electron-donating benzyloxy group, and the inductive effect of the fluorine atom on the aromatic ring.
Caption: Molecular Structure of this compound
Synthesis of this compound
A common synthetic route to this compound involves the Williamson ether synthesis.
Protocol for Synthesis:
-
Reaction Setup: To a solution of 4-cyano-3-fluorophenol (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Addition of Benzyl Bromide: Stir the mixture at room temperature for 30 minutes, then add benzyl bromide (1.1 equivalents) dropwise.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Spectroscopic Data Analysis
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
-
Instrument: A 400 MHz NMR spectrometer.[3]
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[3]
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.[3]
-
Data Acquisition: Standard proton NMR pulse sequence.
Expected ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.3 | Multiplet | 5H | Phenyl protons of the benzyl group |
| ~7.4 | Doublet | 1H | Aromatic proton ortho to the nitrile group |
| ~6.8 | Doublet of doublets | 1H | Aromatic proton meta to the nitrile and ortho to the fluorine |
| ~6.7 | Doublet | 1H | Aromatic proton meta to the nitrile and ortho to the benzyloxy group |
| ~5.1 | Singlet | 2H | Methylene protons of the benzyl group (-OCH₂-) |
Interpretation:
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzonitrile and the benzyl groups, as well as a characteristic singlet for the benzylic methylene protons. The electron-withdrawing nature of the nitrile group and the fluorine atom will cause the adjacent aromatic protons to appear downfield (at a higher chemical shift). The electron-donating benzyloxy group will cause the ortho and para protons on that ring to be shielded and appear more upfield.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
-
Instrument: A 100 MHz or 125 MHz NMR spectrometer.[3]
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[3]
-
Data Acquisition: Proton-decoupled ¹³C NMR pulse sequence.
Expected ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | Carbon attached to fluorine (doublet due to C-F coupling) |
| ~135 | Quaternary carbon of the benzyl group |
| ~133 | Aromatic CH ortho to the nitrile group |
| ~129 - 127 | Aromatic CHs of the benzyl group |
| ~118 | Nitrile carbon (-C≡N) |
| ~115 | Aromatic CH ortho to the benzyloxy group |
| ~105 | Aromatic CH ortho to the fluorine |
| ~100 | Quaternary carbon attached to the nitrile group |
| ~71 | Methylene carbon of the benzyl group (-OCH₂-) |
Interpretation:
The ¹³C NMR spectrum will provide detailed information about the carbon framework of the molecule. The carbon atom attached to the fluorine will exhibit a characteristic large one-bond carbon-fluorine coupling constant (¹JCF). The nitrile carbon will appear in the typical region for nitriles (~118 ppm). The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.
Infrared (IR) Spectroscopy
Experimental Protocol:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: As a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
-
Data Acquisition: Typically in the range of 4000-400 cm⁻¹.
Expected IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2950 - 2850 | Medium | Aliphatic C-H stretch (from -CH₂-) |
| ~2230 - 2220 | Strong, Sharp | C≡N stretch |
| ~1600 - 1450 | Medium to Strong | Aromatic C=C skeletal vibrations |
| ~1250 - 1200 | Strong | Aryl-O-C asymmetric stretch |
| ~1100 - 1000 | Strong | C-F stretch |
| ~1050 - 1000 | Medium | Aryl-O-C symmetric stretch |
Interpretation:
The IR spectrum is a powerful tool for identifying key functional groups. The most characteristic peak in the IR spectrum of this compound will be the strong, sharp absorption band for the nitrile (C≡N) stretch. The presence of aromatic C-H, aliphatic C-H, C-O, and C-F stretches will further confirm the molecular structure.
Mass Spectrometry (MS)
Experimental Protocol:
-
Instrument: A mass spectrometer, typically coupled with Gas Chromatography (GC-MS) or using Electrospray Ionization (ESI-MS).[3]
-
Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI).[3]
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): m/z = 227.07 (calculated for C₁₄H₁₀FNO). The presence of a peak at this m/z value would confirm the molecular weight of the compound.
-
Major Fragmentation Patterns:
-
Loss of the benzyl group (C₇H₇•) leading to a fragment at m/z = 136 (M - 91).
-
Formation of the tropylium cation (C₇H₇⁺) at m/z = 91, which is a very common and stable fragment from benzyl ethers.
-
Loss of CO from the benzyloxy fragment.
-
Workflow for Spectroscopic Analysis
The logical workflow for the complete spectroscopic characterization of this compound is depicted below.
References
A Guide to the NMR Spectroscopic Characterization of 4-(Benzyloxy)-2-fluorobenzonitrile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 4-(Benzyloxy)-2-fluorobenzonitrile, a key intermediate in medicinal chemistry and materials science. This document offers a detailed theoretical framework for the interpretation of its ¹H, ¹³C, and ¹⁹F NMR spectra. By dissecting the expected chemical shifts, coupling constants, and signal multiplicities, this guide serves as an essential resource for researchers engaged in the synthesis, purification, and characterization of this and structurally related compounds. Methodologies for sample preparation and data acquisition are also detailed to ensure high-quality, reproducible results.
Introduction: The Structural Significance of this compound
This compound (C₁₄H₁₀FNO) is a versatile building block in organic synthesis.[1][2] Its structure incorporates a fluorinated benzonitrile core, a common motif in pharmacologically active molecules, and a benzyloxy group, which can serve as a protecting group or be a key pharmacophoric element. The precise characterization of this molecule is paramount for ensuring purity and for the unambiguous confirmation of its structure in multi-step syntheses. NMR spectroscopy stands as the most powerful technique for this purpose, providing detailed information about the molecular framework at the atomic level. This guide will delve into the theoretical ¹H, ¹³C, and ¹⁹F NMR spectra of the title compound, providing a predictive roadmap for its characterization.
Foundational Principles of NMR Spectroscopy for Fluorinated Aromatics
The NMR characterization of this compound relies on the analysis of three key nuclei: ¹H, ¹³C, and ¹⁹F. The presence of the highly electronegative fluorine atom significantly influences the electronic environment of the molecule, leading to characteristic chemical shifts and through-bond scalar couplings (J-coupling) that are invaluable for structural elucidation.[3][4]
-
¹H NMR: Provides information on the number and connectivity of protons in the molecule. Chemical shifts are influenced by the electronic environment, and coupling constants reveal the spatial relationships between neighboring protons.
-
¹³C NMR: Offers insight into the carbon skeleton of the molecule. The chemical shifts of carbon atoms are highly sensitive to their hybridization and the electronegativity of attached atoms.
-
¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance and a large chemical shift dispersion, ¹⁹F NMR is a highly sensitive and informative technique for characterizing fluorinated compounds.[4][5][6] The chemical shift of the fluorine atom and its coupling to neighboring protons and carbons are key diagnostic features.
Predicted NMR Spectral Data for this compound
The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. These predictions are based on established substituent effects and data from analogous compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the protons of the benzonitrile ring, the benzylic methylene protons, and the protons of the phenyl ring of the benzyloxy group.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~6.9 - 7.1 | dd | J(H-3, H-5) ≈ 2-3 Hz, J(H-3, F) ≈ 8-10 Hz |
| H-5 | ~6.8 - 7.0 | dd | J(H-5, H-6) ≈ 8-9 Hz, J(H-5, F) ≈ 5-7 Hz |
| H-6 | ~7.5 - 7.7 | d | J(H-6, H-5) ≈ 8-9 Hz |
| -OCH₂- | ~5.1 - 5.3 | s | - |
| Phenyl H (ortho, meta, para) | ~7.3 - 7.5 | m | - |
Causality behind Predictions:
-
The protons on the fluorinated benzonitrile ring (H-3, H-5, and H-6) will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.
-
The benzylic protons (-OCH₂-) are expected to appear as a sharp singlet as they have no adjacent protons to couple with.
-
The five protons of the phenyl ring of the benzyloxy group will likely appear as a complex multiplet in the aromatic region.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display signals for all 14 carbon atoms in the molecule. The carbon atoms of the fluorinated ring will show characteristic C-F couplings.
Table 2: Predicted ¹³C NMR Chemical Shifts and Couplings
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) |
| C-1 (C-CN) | ~105 - 110 | J(C-1, F) ≈ 15-20 Hz |
| C-2 (C-F) | ~160 - 165 | ¹J(C-2, F) ≈ 250-260 Hz |
| C-3 | ~100 - 105 | J(C-3, F) ≈ 20-25 Hz |
| C-4 (C-O) | ~160 - 165 | J(C-4, F) ≈ 10-15 Hz |
| C-5 | ~115 - 120 | J(C-5, F) ≈ 5-10 Hz |
| C-6 | ~130 - 135 | J(C-6, F) ≈ 3-5 Hz |
| -CN | ~115 - 120 | - |
| -OCH₂- | ~70 - 75 | - |
| Phenyl C (ipso) | ~135 - 140 | - |
| Phenyl C (ortho, meta, para) | ~127 - 130 | - |
Causality behind Predictions:
-
The carbon directly attached to the fluorine (C-2) will exhibit a large one-bond coupling constant (¹JCF).
-
Other carbons in the fluorinated ring will show smaller two-, three-, and four-bond couplings to fluorine.
-
The chemical shift of the nitrile carbon (-CN) is expected in the typical range for this functional group.[7]
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom, which will be split by the neighboring protons.
Table 3: Predicted ¹⁹F NMR Chemical Shift and Couplings
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| C2-F | ~ -110 to -130 | ddd | J(F, H-3) ≈ 8-10 Hz, J(F, H-5) ≈ 5-7 Hz |
Causality behind Predictions:
-
The chemical shift of the fluorine is influenced by the electronic effects of the nitrile and benzyloxy substituents. For comparison, the ¹⁹F chemical shift of 4-fluorobenzonitrile is approximately -102.4 ppm (relative to CFCl₃).[8][9]
-
The fluorine will couple to the ortho proton (H-3) and the meta proton (H-5), resulting in a doublet of doublets of doublets (ddd) if all couplings are resolved.
Experimental Protocols
To obtain high-quality NMR spectra, proper sample preparation and instrument setup are crucial.
Sample Preparation
A standardized protocol ensures consistency and accuracy in NMR analysis.[10][11][12]
-
Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[10][11]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[10][13] Use approximately 0.6-0.7 mL of solvent.[10][14]
-
Dissolution: Dissolve the sample in the deuterated solvent in a small vial. Gentle warming or vortexing can aid dissolution.[11]
-
Filtration: Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.[12]
-
Transfer: Transfer the filtered solution into a clean, dry 5 mm NMR tube.[13]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following are general parameters for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra on a standard 400 MHz spectrometer.[15][16]
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
¹⁹F NMR:
-
Pulse Program: Standard single-pulse experiment, often with proton decoupling to simplify the spectrum.
-
Number of Scans: 64-256.
-
Relaxation Delay: 1-2 seconds.
-
Structural Elucidation Workflow
The definitive assignment of the NMR spectra of this compound involves a systematic approach combining 1D and potentially 2D NMR experiments.
Conclusion
The NMR spectroscopic characterization of this compound is a critical step in its application in research and development. This guide provides a detailed theoretical framework for the interpretation of its ¹H, ¹³C, and ¹⁹F NMR spectra. By understanding the expected chemical shifts, coupling patterns, and implementing robust experimental protocols, researchers can confidently verify the structure and purity of this important synthetic intermediate.
References
- 1. 4-(Benzyloxy)- 2-fluorobenzonitrile Supplier in Mumbai, 4-(Benzyloxy)- 2-fluorobenzonitrile Trader, Maharashtra [chemicalmanufacturers.in]
- 2. This compound | C14H10FNO | CID 11333628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Benzonitrile(100-47-0) 13C NMR spectrum [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. spectrabase.com [spectrabase.com]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. scribd.com [scribd.com]
- 12. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 13. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 14. organomation.com [organomation.com]
- 15. rsc.org [rsc.org]
- 16. rsc.org [rsc.org]
Mass spectrometry of 4-(Benzyloxy)-2-fluorobenzonitrile
An In-Depth Technical Guide to the Mass Spectrometry of 4-(Benzyloxy)-2-fluorobenzonitrile
Introduction
This compound is a key intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring a benzyl ether linkage, a nitrile group, and a fluorine substituent on the aromatic ring, presents a unique analytical challenge. Accurate characterization and structural confirmation are paramount for ensuring purity, monitoring reaction progress, and meeting regulatory standards in drug development.
This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. Moving beyond a simple recitation of methods, this paper explains the rationale behind experimental choices, from ionization techniques to fragmentation analysis, empowering researchers to develop robust, self-validating analytical protocols. We will delve into the predictable fragmentation pathways of this molecule under tandem mass spectrometry (MS/MS) conditions, providing a roadmap for structural elucidation and confirmation.
Core Molecular Properties
A foundational understanding of the analyte's properties is critical for method development. This compound is a moderately polar, thermally stable small molecule, making it an ideal candidate for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₀FNO | [2][3] |
| Average Molecular Weight | 227.23 g/mol | [2][3] |
| Monoisotopic Mass | 227.074642 Da | [2] |
| CAS Number | 185836-35-5 | [2][3] |
Ionization Methodology: The Case for Electrospray Ionization (ESI)
The choice of ionization technique is the most critical step in developing a mass spectrometry method. For a molecule like this compound, which possesses polar functional groups (ether oxygen and nitrile nitrogen), Electrospray Ionization (ESI) is the preferred method.
ESI is a "soft ionization" technique that transfers ions from solution into the gas phase with minimal energy, thereby preserving the intact molecule.[4][5] This is advantageous as it almost always ensures the observation of the protonated molecule, [M+H]⁺, providing unambiguous molecular weight information.[6] The ether oxygen and nitrile nitrogen atoms are sufficiently basic to readily accept a proton in the acidic mobile phases typically used for reversed-phase chromatography.
While Atmospheric Pressure Chemical Ionization (APCI) is a viable alternative for moderately polar compounds, ESI is generally more suitable for analytes that are already pre-ionized in solution.[7][8][9] Given the nature of this compound, ESI provides the necessary sensitivity and ensures that the precursor ion for subsequent fragmentation experiments is the intact molecule.
Experimental Protocol: A Validated LC-MS/MS Workflow
This section outlines a robust, step-by-step protocol for the analysis of this compound using a standard high-resolution mass spectrometer (HRMS) such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.[10]
Workflow Overview
Caption: High-level workflow for LC-MS/MS analysis.
Step 1: Sample Preparation
-
Stock Solution: Accurately weigh and dissolve this compound in acetonitrile (ACN) to a final concentration of 1 mg/mL.
-
Working Solution: Perform a serial dilution of the stock solution in a 50:50 mixture of acetonitrile and water (with 0.1% formic acid) to a final concentration of 1 µg/mL. The formic acid aids in the protonation of the analyte for positive mode ESI.
Step 2: LC-MS/MS Parameters
The following are generalized parameters that serve as an excellent starting point for method development. Optimization may be required based on the specific instrumentation used.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., 2.1 mm x 50 mm, 1.8 µm) | Provides excellent retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous mobile phase for reversed-phase LC. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic mobile phase for reversed-phase LC. |
| Gradient | 5% to 95% B over 5 minutes | A standard gradient to ensure elution and column cleaning. |
| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | ESI Positive | To generate the protonated [M+H]⁺ ion. |
| MS1 Scan Range | m/z 50 - 500 | A range sufficient to detect the precursor ion and potential low-mass fragments. |
| Precursor Ion (MS/MS) | m/z 228.0817 | The calculated exact mass of the [M+H]⁺ ion (C₁₄H₁₁FNO⁺). |
| Fragmentation | Collision-Induced Dissociation (CID) | A robust and common method for fragmenting small molecules.[11] |
| Collision Energy | 10-40 eV (Ramped) | A ramped energy ensures a wide variety of fragments are produced for detailed analysis. |
Mass Spectrum Analysis and Fragmentation Pathways
The structural elucidation of an unknown compound by MS/MS relies on the predictable cleavage of chemical bonds.[10][11] For this compound, the fragmentation pattern is dominated by the lability of the benzyl ether linkage.
MS1 Spectrum: The Protonated Molecule
In the full scan MS1 spectrum, the primary ion observed will be the protonated molecule, [M+H]⁺. High-resolution mass spectrometry will confirm its elemental composition.
-
Expected Ion: [C₁₄H₁₀FNO + H]⁺
-
Calculated Exact m/z: 228.0819 (Note: a slight deviation from the calculated value is expected due to instrument calibration)
MS/MS Fragmentation: Decoding the Structure
By selecting the precursor ion at m/z 228.08 and subjecting it to CID, we can induce fragmentation and generate a product ion spectrum that serves as a structural fingerprint. The most probable fragmentation pathways are detailed below.
Caption: Predicted fragmentation pathway of [M+H]⁺.
-
Primary Fragmentation: Benzylic C-O Cleavage The most favorable fragmentation pathway for protonated benzyl ethers is the cleavage of the C-O bond adjacent to the phenyl ring.[12][13][14] This occurs via two complementary routes:
-
Formation of the Tropylium Ion (m/z 91.05): The most characteristic fragment for any compound containing a benzyl group is the tropylium ion (C₇H₇⁺).[15] This highly stable carbocation is formed by the loss of a neutral 2-fluoro-4-hydroxybenzonitrile molecule. Its presence as the base peak in the MS/MS spectrum is a strong confirmation of the benzyl moiety.
-
Formation of the Protonated 4-hydroxy-2-fluorobenzonitrile Ion (m/z 138.04): The complementary fragmentation involves the loss of toluene as a neutral molecule, resulting in the protonated 4-hydroxy-2-fluorobenzonitrile fragment ([C₇H₄FNO+H]⁺).
-
-
Secondary Fragmentation: Loss of HCN Nitriles, particularly aromatic nitriles, are known to fragment via the loss of a neutral hydrogen cyanide (HCN) molecule (27 Da).[16][17] This loss would likely occur from the m/z 138 fragment:
-
[m/z 138.04 - HCN] → m/z 111.03: This would correspond to a fluorophenoxy cation.
-
Table 3: Predicted Major Fragment Ions for [C₁₄H₁₁FNO]⁺
| Observed m/z | Calculated Exact Mass | Elemental Composition | Proposed Identity / Neutral Loss |
|---|---|---|---|
| 228.0819 | 228.0819 | C₁₄H₁₁FNO⁺ | Precursor Ion [M+H]⁺ |
| 91.0542 | 91.0542 | C₇H₇⁺ | Tropylium Ion / Loss of C₇H₄FNO |
| 138.0400 | 138.0400 | C₇H₅FNO⁺ | Protonated 4-hydroxy-2-fluorobenzonitrile / Loss of C₇H₆ |
| 111.0342 | 111.0342 | C₆H₄FO⁺ | Fluorophenoxy cation / Loss of HCN from m/z 138 |
Trustworthiness and Validation
The protocols described herein form a self-validating system. The cornerstone of this trustworthiness is the use of high-resolution mass spectrometry.
-
Mass Accuracy: By measuring fragment masses with high accuracy (typically <5 ppm), it is possible to calculate and confirm the elemental composition of each fragment. This provides an extremely high degree of confidence in the proposed structures and fragmentation pathways, moving beyond simple nominal mass matching.
-
Reproducibility: The described LC method ensures reproducible retention times, while the fragmentation pattern generated by CID is a consistent and reliable fingerprint of the molecule, ensuring that results are repeatable across different analytical runs and laboratories.
Conclusion
The mass spectrometric analysis of this compound is straightforward when a systematic, science-based approach is employed. By leveraging soft ionization with ESI, the intact molecular weight can be reliably determined. Subsequent fragmentation via tandem mass spectrometry (MS/MS) provides a wealth of structural information. The fragmentation is predictably dominated by the cleavage of the benzyl ether bond, leading to the formation of a highly stable tropylium ion at m/z 91 and a complementary ion at m/z 138. This predictable behavior, confirmed by high-resolution mass measurements, allows for unambiguous identification and structural confirmation, providing the analytical rigor required in modern pharmaceutical development and scientific research.
References
- 1. 4-(Benzyloxy)- 2-fluorobenzonitrile Supplier in Mumbai, 4-(Benzyloxy)- 2-fluorobenzonitrile Trader, Maharashtra [chemicalmanufacturers.in]
- 2. This compound | C14H10FNO | CID 11333628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 185836-35-5 [chemicalbook.com]
- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 5. longdom.org [longdom.org]
- 6. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 8. Atmospheric Pressure Chemical Ionization - Creative Proteomics [creative-proteomics.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Tandem Mass Spectrometry (MS/MS) Explained | Technology Networks [technologynetworks.com]
- 11. Tandem Mass Spectrometry (MS/MS) - MagLab [nationalmaglab.org]
- 12. Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. pharmacy180.com [pharmacy180.com]
- 16. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 17. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05574D [pubs.rsc.org]
A Technical Guide to the Physical Properties of 4-(Benzyloxy)-2-fluorobenzonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Benzyloxy)-2-fluorobenzonitrile is a key bifunctional intermediate in modern organic synthesis, particularly valued in the development of novel pharmaceutical agents and specialized fine chemicals.[1] Its molecular architecture, which combines a stable benzyloxy protecting group with the reactive nitrile and directing fluoro functionalities, offers a versatile platform for constructing complex molecular frameworks. This guide provides a comprehensive analysis of the core physical and spectroscopic properties of this compound, offering both established data and predictive insights. The methodologies for determining these properties are detailed, providing a self-validating framework for researchers. This document is intended to serve as a foundational resource for scientists leveraging this compound in multi-step synthetic applications where a thorough understanding of its physical characteristics is paramount for procedural success.
Compound Identification and Core Structure
Accurate identification is the cornerstone of reproducible chemical science. This compound is cataloged under several identifiers across major chemical databases.
| Parameter | Value | Source(s) |
| Chemical Name | This compound | [1] |
| IUPAC Name | 2-fluoro-4-(phenylmethoxy)benzonitrile | [2] |
| CAS Number | 185836-35-5 | [1][2][3][4][5] |
| Molecular Formula | C₁₄H₁₀FNO | [1][2][4][5] |
| Molecular Weight | 227.23 g/mol | [2][4] |
| Monoisotopic Mass | 227.074642105 Da | [2] |
| Synonyms | 2-fluoro-4-phenylmethoxybenzonitrile, 4-Benzyloxy-2-fluoro-benzonitrile | [1][2] |
The structure features a benzonitrile core, substituted with a fluorine atom at the 2-position and a benzyloxy group at the 4-position. The electron-withdrawing nature of the nitrile and fluoro groups, combined with the ether linkage, dictates the compound's reactivity and physical behavior.
Physicochemical Properties
The macroscopic properties of a compound are a direct reflection of its molecular structure. This section details the key physicochemical data for this compound.
| Property | Value | Notes & Causality | Source(s) |
| Appearance | Solid | The planar aromatic rings and molecular weight favor a solid state at standard temperature and pressure. | [1] |
| Boiling Point | 360.9 ± 27.0 °C | (Predicted) This high boiling point is expected due to the significant molecular weight and polar nitrile group. | [3] |
| Density | 1.21 ± 0.1 g/cm³ | (Predicted) The presence of a fluorine atom contributes to a density greater than that of water. | [3] |
| Solubility | Readily soluble in organic solvents (e.g., ethanol, acetone). | The large nonpolar surface area from the two benzene rings facilitates dissolution in organic media. | [1] |
| Purity | ≥ 95% | Commercially available at high purity, suitable for sensitive synthetic applications. | [1][5] |
| Topological Polar Surface Area | 33 Ų | This value, computed from the structure, reflects the polar nitrile and ether functionalities. | [2] |
Expert Insight: While an experimental melting point is not widely published, the solid appearance at room temperature is consistent with a relatively high melting point, likely influenced by efficient crystal lattice packing. The predicted high boiling point underscores the compound's low vapor pressure, a beneficial characteristic for handling in laboratory settings.[1]
Spectroscopic & Crystallographic Profile
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. While specific spectral data for this compound is often supplied by vendors upon request, this section outlines the expected characteristics based on its functional groups.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex. The five protons of the benzyl group's phenyl ring would appear in the typical aromatic region (~7.3-7.5 ppm). The two benzylic protons (-O-CH₂-Ph) would present as a characteristic singlet around 5.1 ppm. The three protons on the fluorobenzonitrile ring would appear as distinct multiplets, with their chemical shifts and coupling patterns influenced by both the fluorine and adjacent protons.
-
¹³C NMR: The carbon spectrum would show 12 distinct signals (due to symmetry in the benzyl phenyl ring). Key signals would include the nitrile carbon (C≡N) around 115-120 ppm, the benzylic carbon (-CH₂) around 70 ppm, and various aromatic carbons, with the C-F and C-O carbons showing significant shifts due to the electronegativity of the attached atoms.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups.
-
~2230 cm⁻¹: A sharp, strong absorption characteristic of the nitrile (C≡N) stretch.
-
~1250-1050 cm⁻¹: Strong C-O stretching vibrations from the ether linkage.
-
~1200-1100 cm⁻¹: A strong C-F stretching band.
-
~3100-3000 cm⁻¹ & ~1600-1450 cm⁻¹: Aromatic C-H and C=C stretching bands, respectively.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 227. A prominent peak at m/z = 91, corresponding to the benzyl cation [C₇H₇]⁺, is highly characteristic due to the stability of this fragment.
Crystallographic Data
The existence of a crystal structure in the Cambridge Structural Database (CSD), under CCDC number 636691, confirms that single-crystal X-ray diffraction studies have been performed.[2] This data provides the definitive bond lengths, angles, and packing arrangement of the molecule in the solid state.
Experimental Workflows & Methodologies
The determination of physical properties follows a logical, multi-step process. The following diagrams illustrate the standard workflows for characterizing a novel or synthesized compound like this compound.
General Workflow for Physicochemical Characterization
This diagram outlines the foundational sequence of analysis for a pure solid compound.
Caption: Foundational workflow for determining the key physical properties of a solid chemical compound.
Protocol for Spectroscopic Analysis
This workflow details the parallel paths for obtaining the core spectroscopic data required for structural elucidation.
Caption: Parallel workflows for comprehensive spectroscopic characterization of the target compound.
Methodological Justification:
-
NMR Solvent Choice: Deuterated chloroform (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak.
-
IR Sample Preparation: Attenuated Total Reflectance (ATR) is often preferred for its speed and simplicity, requiring minimal sample preparation compared to the traditional KBr pellet method.
-
MS Ionization: Electron Ionization (EI) is ideal for providing detailed fragmentation data for structural elucidation, while Electrospray Ionization (ESI) is a softer technique useful for confirming the molecular weight with minimal fragmentation.
Handling, Storage, and Stability
Proper handling is critical to maintaining the integrity of this research chemical.
-
Storage Conditions: The compound should be stored in a cool, dry place, ideally at 2-8°C.[1] It must be kept in a tightly sealed, airtight container to protect it from moisture and atmospheric contaminants.[1] Protection from light is also recommended to prevent potential photodegradation over long-term storage.
-
Stability: The benzyloxy group is a robust ether linkage, making the compound generally stable under standard laboratory conditions. It is not considered acutely hazardous, but standard personal protective equipment (gloves, safety glasses, lab coat) should be used at all times in a well-ventilated area.[1]
Conclusion
This compound is a solid chemical intermediate with well-defined, albeit partially predicted, physical properties. Its high molecular weight and polarity result in a high boiling point and solubility in common organic solvents. The spectroscopic profile, characterized by distinct nitrile, ether, and fluoro-aromatic signals, provides a reliable means of identification and quality control. The availability of crystallographic data offers definitive structural insight. This technical guide provides the foundational data and procedural logic necessary for researchers to confidently and effectively incorporate this versatile building block into their synthetic programs.
References
- 1. 4-(Benzyloxy)- 2-fluorobenzonitrile Supplier in Mumbai, 4-(Benzyloxy)- 2-fluorobenzonitrile Trader, Maharashtra [chemicalmanufacturers.in]
- 2. This compound | C14H10FNO | CID 11333628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 185836-35-5 [chemicalbook.com]
- 4. This compound | 185836-35-5 [chemicalbook.com]
- 5. 185836-35-5 this compound AKSci 7039CS [aksci.com]
The Strategic Role of the Benzyloxy Group in the Chemistry of 4-(Benzyloxy)-2-fluorobenzonitrile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Benzyloxy)-2-fluorobenzonitrile is a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors.[1] Its utility is derived from the specific arrangement of its three key functional groups: a nitrile, a fluorine atom, and a benzyloxy group. While the nitrile and fluorine moieties are primary drivers of its reactivity in key transformations like nucleophilic aromatic substitution, the benzyloxy group plays a multifaceted and strategic role that is crucial for synthetic success. This guide provides an in-depth analysis of the benzyloxy group's function, focusing on its role as a robust protecting group, its electronic influence on the aromatic core, and its impact on the molecule's overall synthetic utility.
Structural and Physicochemical Profile
This compound is a substituted aromatic compound built upon a benzonitrile framework. The benzyloxy group (–OCH₂C₆H₅) is positioned at the C4 carbon, para to the nitrile group (–CN), while a fluorine atom is at the C2 position, ortho to the nitrile.[2][3] This specific substitution pattern dictates the molecule's chemical behavior and makes it a valuable precursor for advanced molecular structures.[1]
| Property | Value | Source |
| CAS Number | 185836-35-5 | PubChem[3] |
| Molecular Formula | C₁₄H₁₀FNO | PubChem[3] |
| Molecular Weight | 227.23 g/mol | PubChem[3] |
| Boiling Point | 360.9 ± 27.0 °C (Predicted) | ChemicalBook[4] |
| Density | 1.21 ± 0.1 g/cm3 (Predicted) | ChemicalBook[4] |
| Physical Form | Solid | Various Suppliers |
graph "chemical_structure" { layout=neato; node [shape=none, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];// Nodes for the benzonitrile ring C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"]; center [label="", shape=plaintext, pos="0,0!"];
// Substituents F [label="F", pos="-1.74,1!"]; CN1 [label="C", pos="1.74,0.5!"]; N1 [label="N", pos="2.61,0.5!"]; O [label="O", pos="0,-2!"]; CH2 [label="CH₂", pos="-0.5,-2.8!"]; C_benzyl [label="", shape=plaintext, pos="-0.5,-3.8!"];
// Benzyl ring C7 [label="C", pos="-0.5,-3.8!"]; C8 [label="C", pos="-1.37,-4.3!"]; C9 [label="C", pos="-1.37,-5.3!"]; C10 [label="C", pos="-0.5,-5.8!"]; C11 [label="C", pos="0.37,-5.3!"]; C12 [label="C", pos="0.37,-4.3!"];
// Edges for the benzonitrile ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Edges for substituents C2 -- F; C6 -- CN1; CN1 -- N1 [style=triple]; C4 -- O; O -- CH2; CH2 -- C7;
// Edges for the benzyl ring C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7;
// Double bonds in rings edge [style=bold]; C1 -- C6; C2 -- C3; C4 -- C5; C7 -- C12; C8 -- C9; C10 -- C11; }
Caption: Structure of this compound.
The Protective Role: Enabling Selective Synthesis
In multistep organic synthesis, protecting groups are essential for temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule.[5] The benzyloxy group in this compound serves as a classic and highly effective protecting group for the phenolic hydroxyl group.
Rationale for Protection
The synthesis of many complex drug candidates requires the modification of the benzonitrile ring, often via nucleophilic aromatic substitution (SNAr) at the C2 position. An unprotected hydroxyl group (phenol) at C4 would be acidic. In the presence of a base, it would deprotonate to form a phenoxide, which is a powerful electron-donating group. This would drastically alter the ring's electronics, potentially leading to unwanted side reactions or inhibiting the desired SNAr reaction. By converting the hydroxyl to a benzyl ether, its acidic proton is removed, and its electronic properties are moderated, allowing for clean and predictable downstream chemistry.
Stability and Cleavage (Deprotection)
A key advantage of the benzyloxy group is its stability under a wide range of reaction conditions, including many basic, acidic, and organometallic environments.[6] However, it can be removed cleanly and selectively under specific conditions, a process known as debenzylation.[7]
| Deprotection Method | Typical Conditions & Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | H₂, Pd/C (catalyst) in a solvent like EtOH or MeOH.[8][9][10] | Very clean; byproducts are toluene and the regenerated alcohol. High yielding.[9] | Not compatible with other reducible functional groups like alkenes, alkynes, or some nitro groups.[5][8] |
| Strong Acid Cleavage | Strong acids like HBr, HI, or trifluoroacetic acid (TFA).[7][8] | Useful when hydrogenation is not an option. | Conditions are harsh and not suitable for acid-sensitive substrates.[7][8] Can lead to side reactions like Friedel-Crafts alkylation.[7] |
| Oxidative Cleavage | Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[11][12] | Orthogonal to hydrogenation and strong acids. | Less common for simple benzyl ethers; works better with electron-rich benzyl variants (e.g., p-methoxybenzyl).[8][11] |
Electronic Influence on the Aromatic Ring
The reactivity of a substituted benzene ring is governed by the interplay of the electronic effects of its substituents. In this compound, three distinct groups compete to influence the ring's electron density.
-
Benzyloxy Group (-OBn): The oxygen atom adjacent to the ring possesses lone pairs of electrons, which it can donate into the aromatic π-system via resonance (a +M effect).[13][14] This effect increases the electron density on the ring, especially at the ortho and para positions, making it an activating group for electrophilic aromatic substitution.[13][15]
-
Nitrile Group (-CN): This is a powerful electron-withdrawing group through both resonance and induction (-M and -I effects). It strongly deactivates the ring towards electrophilic attack and is a meta-director.[2][13][15]
-
Fluoro Group (-F): Halogens present a unique case. Due to high electronegativity, fluorine is strongly electron-withdrawing by induction (-I effect), which deactivates the ring. However, it can donate electron density via resonance (+M effect). The inductive effect dominates, making the ring less reactive than benzene, but the resonance effect directs incoming electrophiles to the ortho and para positions.[14][15][16]
References
- 1. 4-(Benzyloxy)- 2-fluorobenzonitrile Supplier in Mumbai, 4-(Benzyloxy)- 2-fluorobenzonitrile Trader, Maharashtra [chemicalmanufacturers.in]
- 2. 4-(Benzyloxy)-2-bromobenzonitrile | 1044067-64-2 | Benchchem [benchchem.com]
- 3. This compound | C14H10FNO | CID 11333628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 185836-35-5 [m.chemicalbook.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 11. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. uobabylon.edu.iq [uobabylon.edu.iq]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
The Strategic Utility of 4-(Benzyloxy)-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Introduction: Unveiling a Versatile Architectural Element in Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is a paramount objective. The design and synthesis of these complex molecular entities rely on the strategic deployment of versatile and highly functionalized building blocks. 4-(Benzyloxy)-2-fluorobenzonitrile, a seemingly unassuming aromatic nitrile, has emerged as a pivotal intermediate in the synthesis of sophisticated pharmaceutical compounds. Its unique constellation of a benzyloxy protecting group, a strategically positioned fluorine atom, and a reactive nitrile moiety endows it with a remarkable degree of synthetic utility.
This technical guide serves as an in-depth exploration of this compound as a synthetic building block. Moving beyond a mere recitation of its properties, we will delve into the causality behind its synthetic applications, providing field-proven insights into its reactivity and strategic importance. The core of this guide will focus on its critical role in the synthesis of a landmark oncology therapeutic, providing a tangible and high-impact illustration of its value in drug development.
Physicochemical Properties and Spectroscopic Profile
A thorough understanding of a building block's fundamental properties is the bedrock of its effective application in synthesis.
| Property | Value | Source(s) |
| Chemical Name | 2-fluoro-4-(phenylmethoxy)benzonitrile | [1] |
| CAS Number | 185836-35-5 | [2] |
| Molecular Formula | C₁₄H₁₀FNO | [3] |
| Molecular Weight | 227.23 g/mol | [3] |
| Appearance | Colorless to pale yellow clear liquid or solid | [3] |
| Solubility | Soluble in common organic solvents such as ethanol, acetone, and dichloromethane | [3] |
| Storage Conditions | Store in a cool, dry place, protected from light and moisture. Recommended storage at 2-8°C.[3] |
Spectroscopic Characterization (Illustrative)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the benzonitrile and benzyl rings, as well as a singlet for the benzylic methylene protons. The protons on the fluorinated ring will exhibit splitting patterns due to coupling with the fluorine atom.
-
¹³C NMR: The carbon NMR would display distinct resonances for the nitrile carbon, the aromatic carbons (with C-F coupling), the benzylic carbon, and the carbons of the benzyl group.
-
FTIR: The infrared spectrum will be characterized by a sharp absorption band for the nitrile (C≡N) stretch, typically around 2230 cm⁻¹. Other key absorptions would include C-O stretching for the ether linkage and C-F stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound.
Synthesis of this compound: A Two-Step Approach
The most common and efficient synthesis of this compound is a two-step process starting from the commercially available 4-bromo-2-fluorobenzonitrile. This pathway involves the initial formation of 2-fluoro-4-hydroxybenzonitrile, followed by a Williamson ether synthesis to introduce the benzyl protecting group.
Experimental Protocol: Synthesis of 2-Fluoro-4-hydroxybenzonitrile
This protocol is adapted from a known procedure for the hydrolysis of 4-bromo-2-fluorobenzonitrile.
Materials:
-
4-Bromo-2-fluorobenzonitrile
-
Copper(I) bromide (CuBr)
-
Triethylamine (Et₃N)
-
Formic acid (HCOOH)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a reaction flask, add 4-bromo-2-fluorobenzonitrile (1.0 eq.), copper(I) bromide (0.12 eq.), triethylamine (1.0 eq.), formic acid (3.0 eq.), and acetonitrile.
-
Stir the reaction mixture at room temperature under an oxygen atmosphere for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add water and ethyl acetate to the reaction mixture and transfer to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-fluoro-4-hydroxybenzonitrile.
Experimental Protocol: Synthesis of this compound
This protocol follows a standard Williamson ether synthesis methodology.
Materials:
-
2-Fluoro-4-hydroxybenzonitrile
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2-fluoro-4-hydroxybenzonitrile (1.0 eq.) in anhydrous DMF at room temperature.
-
Add potassium carbonate (2.5 eq.) to the solution and stir the suspension.
-
Add benzyl bromide (1.2 eq.) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield this compound.
Reactivity Profile: A Trifecta of Functional Groups
The synthetic versatility of this compound stems from the distinct reactivity of its three key functional groups: the nitrile, the fluoro group, and the benzyloxy ether.
-
The Nitrile Group: The electron-withdrawing nature of the nitrile group makes the ortho and para positions to it susceptible to nucleophilic aromatic substitution, although this is less common than reactions of the nitrile itself. The nitrile group can undergo a variety of transformations, including:
-
Hydrolysis: Conversion to a carboxylic acid or an amide under acidic or basic conditions.
-
Reduction: Reduction to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Addition Reactions: Nucleophilic addition of Grignard reagents or organolithium compounds to form ketones after hydrolysis.
-
-
The Fluoro Group: The ortho-fluoro substituent has a significant impact on the reactivity of the aromatic ring. Its electron-withdrawing nature can activate the ring towards nucleophilic aromatic substitution, particularly at the para position to the fluorine. Furthermore, the fluorine atom can engage in directed ortho-metalation reactions, providing a handle for further functionalization.
-
The Benzyloxy Group: The benzyl ether serves as a robust protecting group for the phenolic hydroxyl. It is stable to a wide range of reaction conditions but can be readily cleaved when desired. Common deprotection strategies include:
-
Catalytic Hydrogenolysis: Using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. This is a mild and efficient method.
-
Lewis Acid-Mediated Cleavage: Strong Lewis acids like boron trichloride (BCl₃) can also be employed for deprotection.
-
Application in the Synthesis of Abemaciclib (LY2835219): A Case Study
A prominent example of the strategic use of this compound is in the synthesis of Abemaciclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of certain types of breast cancer.[4]
In the synthesis of a key intermediate for Abemaciclib, this compound is coupled with 2,4-dichloro-5-fluoropyrimidine. The fluorine atom at the 2-position of the benzonitrile ring activates the 4-position for nucleophilic aromatic substitution, facilitating the displacement of the chlorine atom at the 4-position of the pyrimidine ring.
Illustrative Experimental Protocol: Coupling Reaction
This protocol is a generalized representation of the nucleophilic aromatic substitution reaction.
Materials:
-
This compound
-
2,4-Dichloro-5-fluoropyrimidine[5]
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), suspend sodium hydride (1.1 eq.) in anhydrous THF.
-
Cool the suspension to 0°C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Add a solution of 2,4-dichloro-5-fluoropyrimidine (1.0 eq.) in anhydrous THF to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired coupled intermediate.
The resulting intermediate can then be further elaborated through a series of reactions, including a subsequent Buchwald-Hartwig amination, to complete the synthesis of Abemaciclib. The initial benzyloxy group can be carried through several synthetic steps and deprotected at a later stage if the free phenol is required.
Conclusion: A Strategically Sound Investment in Synthesis
This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. The interplay of its functional groups provides a rich platform for a diverse array of chemical transformations, making it an invaluable tool for the modern medicinal chemist. Its demonstrated role in the synthesis of a clinically significant drug like Abemaciclib underscores its importance and solidifies its position as a key building block in the ongoing quest for novel and improved therapeutics. The insights and protocols provided in this guide aim to empower researchers to harness the full potential of this versatile synthetic scaffold in their own drug discovery and development endeavors.
References
- 1. This compound | C14H10FNO | CID 11333628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 185836-35-5 [chemicalbook.com]
- 3. 4-(Benzyloxy)- 2-fluorobenzonitrile Supplier in Mumbai, 4-(Benzyloxy)- 2-fluorobenzonitrile Trader, Maharashtra [chemicalmanufacturers.in]
- 4. rsc.org [rsc.org]
- 5. 2,4-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 250705 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Applications of Fluorinated Benzonitriles in Medicinal Chemistry
Introduction: The Strategic Synergy of Fluorine and Nitrile Moieties
In the landscape of modern medicinal chemistry, the pursuit of molecules with optimized potency, selectivity, and pharmacokinetic profiles is a perpetual challenge. Among the vast arsenal of chemical motifs available to drug designers, those that offer predictable and beneficial modulations of molecular properties are of the highest value. The fluorinated benzonitrile scaffold has emerged as a privileged structural element, representing a powerful convergence of two highly influential functionalities: the fluorine atom and the nitrile group.
The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance a multitude of properties, including metabolic stability, membrane permeability, and binding affinity.[1][2][3] Its high electronegativity and relatively small size allow it to serve as a bioisostere for hydrogen or a hydroxyl group, subtly altering electronic landscapes and blocking sites of metabolism without introducing significant steric bulk.[4][5][6]
Concurrently, the nitrile group (—C≡N) is a remarkably versatile functional group. It is a rigid, planar, and polar moiety that can act as a hydrogen bond acceptor. More critically, its electrophilic carbon atom allows it to serve as a 'warhead' for forming covalent bonds with nucleophilic residues in protein targets, a strategy increasingly employed to achieve prolonged duration of action and high potency.[7][8]
This guide provides an in-depth technical exploration of the applications of fluorinated benzonitriles in medicinal chemistry. We will dissect the physicochemical consequences of combining these two moieties, explore their diverse roles in drug design—from tunable covalent inhibitors to metabolic blockers—and provide practical insights into their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this powerful chemical scaffold.
Chapter 1: Physicochemical Impact of Fluorination on the Benzonitrile Core
The introduction of fluorine onto the benzonitrile ring profoundly alters its fundamental physicochemical properties. The position of the fluorine atom (ortho, meta, or para to the nitrile) is not a trivial choice; it is a critical design element that allows for the fine-tuning of reactivity, lipophilicity, and metabolic stability.
Judicious placement of fluorine can influence a molecule's pKa, conformation, intrinsic potency, and pharmacokinetic profile.[1][2] For instance, the strong electron-withdrawing nature of fluorine enhances the electrophilicity of the nitrile carbon, a key factor in its application as a covalent warhead. A study on the nickel-mediated C-C bond activation of fluorinated benzonitriles demonstrated that the stability of reaction products is strongly dependent on the number and position of ortho-fluorine substituents.[9]
Data Presentation: Physicochemical Properties of Fluorobenzonitrile Isomers
To illustrate the impact of fluorine placement, the following table summarizes key physicochemical properties of the three primary isomers of monofluorobenzonitrile.
| Property | 2-Fluorobenzonitrile (ortho) | 3-Fluorobenzonitrile (meta) | 4-Fluorobenzonitrile (para) |
| CAS Number | 394-47-8[10] | 696-60-6 | 1194-02-1[11][12] |
| Molecular Weight | 121.11 g/mol [10] | 121.11 g/mol | 121.11 g/mol [12] |
| Boiling Point | 90 °C (21 mmHg)[13] | ~189-191 °C | 188 °C (750 mmHg)[14] |
| Melting Point | -13.7 °C[13] | N/A | 32-34 °C[14] |
| Appearance | Colorless liquid[13] | Liquid | White crystalline solid[14] |
| Reactivity Insight | ortho-fluoro substitution significantly enhances nitrile electrophilicity for covalent modification.[9] | Moderate electronic effect. | Strong electron-withdrawing effect through resonance, enhancing nitrile reactivity. |
Note: Data is compiled from various chemical supplier and database sources. Values may vary slightly between sources.
Chapter 2: Key Applications in Drug Design and Discovery
The fluorinated benzonitrile motif is not a mere structural component; it is a functional module that can be deployed to solve a variety of medicinal chemistry challenges.
Tunable Covalent Inhibitors
One of the most powerful applications of fluorinated benzonitriles is in the design of covalent inhibitors, particularly those targeting cysteine residues in enzyme active sites.[15][16] The nitrile group itself is a mild electrophile, which is advantageous for minimizing off-target reactions.[17] Fluorination, especially at the ortho position, increases the electrophilicity of the nitrile's carbon atom, making it more susceptible to nucleophilic attack by the thiolate side chain of a cysteine residue.[9]
This reaction forms a thioimidate adduct, which can be reversible or irreversible depending on the stability of the adduct and the surrounding protein microenvironment.[18][19] This "tunability" is a significant advantage, allowing chemists to design inhibitors with a desired residency time and pharmacological profile. This approach has been successfully applied to various targets, including cysteine proteases like cathepsins and the SARS-CoV-2 main protease.[17][18][19] The FDA-approved COVID-19 drug Nirmatrelvir, for example, contains a nitrile warhead that covalently binds to Cys145 of the main protease.[19]
Mandatory Visualization: Mechanism of Covalent Cysteine Inhibition
The following diagram illustrates the nucleophilic attack of a cysteine thiolate on a fluorinated benzonitrile warhead, a key mechanism in targeted covalent inhibition.
Caption: Covalent inhibition workflow of a fluorinated benzonitrile.
Bioisosteric Replacement and Property Modulation
Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of drug optimization.[4][5][20] The fluorinated benzonitrile moiety can serve as a bioisostere for other groups, offering distinct advantages. For instance, it can mimic the hydrogen-bonding capabilities and steric profile of amides or small heterocyclic rings while improving metabolic stability and cell permeability.
The unique properties of fluorine allow it to productively influence a range of characteristics.[4] Its incorporation can enhance metabolic stability, lipophilicity, and bioavailability.[21][22] This makes the fluorinated benzonitrile group a valuable tool for fine-tuning the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[5][23]
Metabolic Blocking
A common fate for many drug molecules in the body is oxidative metabolism by cytochrome P450 (CYP) enzymes, which often occurs at electron-rich aromatic positions.[24] This can lead to rapid clearance and poor pharmacokinetic profiles. Placing a fluorine atom, which is highly resistant to oxidative metabolism, at a metabolically vulnerable position on the benzonitrile ring can effectively "block" this pathway.[25][26] This strategy, known as metabolic blocking, can significantly increase the half-life and overall exposure of a drug in the body.[27]
The rationale behind this is that the carbon-fluorine (C-F) bond is exceptionally strong and not susceptible to the hydroxylation reactions catalyzed by CYP enzymes.[25] By preventing the formation of unstable or rapidly cleared metabolites, the parent drug remains in circulation longer, enhancing its therapeutic effect.[28][29]
Mandatory Visualization: Metabolic Blocking Strategy
This diagram contrasts the metabolic fate of a generic benzonitrile with its fluorinated counterpart, illustrating the concept of metabolic blocking.
Caption: Fluorine as a metabolic shield for the benzonitrile core.
Chapter 3: Case Study: Entrectinib (Rozlytrek®)
A compelling real-world example of the successful application of a fluorinated benzonitrile is Entrectinib. This FDA-approved drug is a potent inhibitor of ROS1 and NTRK kinases, used to treat certain types of non-small cell lung cancer and solid tumors.[30]
The chemical structure of Entrectinib features a 5-(3,5-difluorobenzyl)-2-fluorobenzonitrile moiety. This component is critical to the drug's overall profile for several reasons:[30]
-
Enhanced Pharmacokinetics: The fluorine atoms increase the molecule's lipophilicity, which improves its ability to cross the blood-brain barrier—a crucial feature for treating cancers that may metastasize to the brain. They also boost metabolic stability, leading to reduced clearance by the liver.[30]
-
Optimized Target Binding: The nitrile group engages in favorable dipole-dipole interactions with lysine residues within the kinase ATP binding pocket, contributing to the drug's high affinity and potency.[30]
-
Structure-Activity Relationship (SAR): The specific placement of the fluorine atoms on both the benzyl and benzonitrile rings was optimized to maximize binding affinity through halogen bonding with the protein backbone.[30]
Entrectinib serves as a powerful testament to how the strategic use of fluorinated benzonitriles can lead to a successful therapeutic agent with a superior clinical profile.
Chapter 4: Experimental Protocols
To provide a practical context, this section outlines representative experimental protocols for the synthesis and biological evaluation of a fluorinated benzonitrile derivative.
Synthesis of 4-Fluorobenzonitrile
This protocol describes a common laboratory-scale synthesis via a nucleophilic aromatic substitution (Halex) reaction.[31]
Objective: To prepare 4-Fluorobenzonitrile from 4-Chlorobenzonitrile.
Materials:
-
4-Chlorobenzonitrile (4-CBN)
-
Potassium Fluoride (KF), spray-dried
-
1,3-Dimethyl-2-imidazolidone (DMI) (solvent)
-
Toluene
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
Step-by-Step Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Reagent Addition: To the flask, add 4-Chlorobenzonitrile (1.0 eq), Potassium Fluoride (3.0 eq), and DMI as the solvent.
-
Reaction: Heat the reaction mixture to 280 °C under a nitrogen atmosphere with vigorous stirring.
-
Monitoring: Monitor the reaction progress over 2 hours using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature. Dilute with toluene and water.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to yield pure 4-Fluorobenzonitrile. The expected yield is typically high, around 89-90%.[31]
Cysteine Protease Inhibition Assay
This protocol outlines a general method to determine the inhibitory potency (IC₅₀) of a fluorinated benzonitrile compound against a model cysteine protease, such as Cathepsin K.
Objective: To measure the concentration of inhibitor required to reduce enzyme activity by 50%.
Materials:
-
Recombinant human Cathepsin K
-
Fluorogenic substrate (e.g., Z-FR-AMC)
-
Assay Buffer (e.g., 100 mM sodium acetate, pH 5.5, with DTT and EDTA)
-
Test compound (fluorinated benzonitrile) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Step-by-Step Procedure:
-
Enzyme Preparation: Prepare a working solution of Cathepsin K in assay buffer.
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO, then dilute further into assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is ≤1% in all wells.
-
Plate Setup:
-
Add 50 µL of assay buffer to all wells.
-
Add 25 µL of the diluted test compound to the sample wells.
-
Add 25 µL of assay buffer with DMSO to the control (100% activity) and blank (no enzyme) wells.
-
-
Enzyme Addition: Add 25 µL of the Cathepsin K working solution to the sample and control wells. Add 25 µL of assay buffer to the blank wells.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 100 µL of the fluorogenic substrate solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths (e.g., 380/460 nm for AMC). Monitor the increase in fluorescence over time (kinetic read).
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Subtract the rate of the blank wells from all other wells.
-
Normalize the data by setting the average rate of the control wells to 100% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Outlook
Fluorinated benzonitriles represent a remarkably effective and versatile scaffold in modern medicinal chemistry. Their utility stems from the synergistic interplay between the fluorine atom and the nitrile group, which allows for the precise modulation of electronic properties, metabolic stability, and covalent reactivity. From serving as tunable covalent warheads in targeted therapies to acting as metabolic shields that enhance pharmacokinetic profiles, these motifs have proven their value in numerous drug discovery programs, culminating in approved therapeutics like Entrectinib.
The future for fluorinated benzonitriles remains bright. As our understanding of protein-ligand interactions becomes more sophisticated and the demand for highly selective and durable therapies grows, the ability to fine-tune reactivity and physicochemical properties will be paramount. The continued development of novel synthetic methods will undoubtedly provide more efficient access to a wider array of substituted fluorobenzonitriles, further expanding their application.[22][32][33] For the medicinal chemist, the fluorinated benzonitrile is not just a building block but a strategic tool for crafting the next generation of innovative medicines.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 6. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. scbt.com [scbt.com]
- 12. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-Fluorobenzonitrile CAS#: 394-47-8 [m.chemicalbook.com]
- 14. 1194-02-1 CAS MSDS (4-Fluorobenzonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 15. pak.elte.hu [pak.elte.hu]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Cysteine protease inhibition by nitrile-based inhibitors: a computational study [frontiersin.org]
- 19. Mechanistic Insights into Nitrile and Alkyne Covalent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Metabolic Strategies for Inhibiting Cancer Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. chemrxiv.org [chemrxiv.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile (1108745-25-0) for sale [vulcanchem.com]
- 31. researchgate.net [researchgate.net]
- 32. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 33. sciencedaily.com [sciencedaily.com]
The Strategic Integration of 4-(Benzyloxy)-2-fluorobenzonitrile in the Synthesis of Advanced Liquid Crystalline Materials: A Technical Guide
This guide provides an in-depth technical exploration of 4-(Benzyloxy)-2-fluorobenzonitrile as a pivotal precursor in the synthesis of high-performance liquid crystals. Tailored for researchers, scientists, and professionals in drug development and materials science, this document elucidates the synthesis of the core material, its application in forming mesogenic structures, and the critical role of its unique molecular architecture in dictating the final properties of liquid crystalline compounds.
Introduction: The Pursuit of Molecular Anisotropy and the Role of Fluorinated Precursors
Liquid crystals represent a unique state of matter, exhibiting a fascinating duality of properties between those of a conventional liquid and a solid crystal. This anisotropy is the cornerstone of their application in a myriad of technologies, most notably in liquid crystal displays (LCDs). The design and synthesis of novel liquid crystalline materials with tailored properties remain an active and vital area of research.
The introduction of fluorine atoms into the molecular structure of liquid crystals is a well-established strategy to fine-tune their physical properties. The high electronegativity and small van der Waals radius of fluorine can significantly impact the dielectric anisotropy, viscosity, and thermal stability of the resulting materials. Specifically, lateral fluorine substitution, as seen in this compound, is known to induce a significant transverse dipole moment, which is highly desirable for creating liquid crystals with negative dielectric anisotropy (Δε < 0), a key requirement for vertically aligned (VA) mode LCDs.
Furthermore, the benzyloxy group introduces a degree of conformational flexibility and can influence the mesophase behavior and clearing points of the final liquid crystal. The combination of a lateral fluorine atom and a terminal benzyloxy group in this compound makes it a highly attractive and versatile building block for the synthesis of advanced liquid crystalline materials.
Synthesis of the Core Intermediate: this compound
The synthesis of this compound is a critical first step and is typically achieved via a Williamson ether synthesis. This well-established reaction provides a reliable and efficient route to the target molecule.
Synthetic Pathway: Williamson Ether Synthesis
The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. In this case, the phenoxide is generated from 2-fluoro-4-hydroxybenzonitrile, which then reacts with benzyl bromide or benzyl chloride to yield the desired product.
Diagram of the Williamson Ether Synthesis of this compound
Caption: Synthetic route for this compound.
Detailed Experimental Protocol
Materials:
-
2-Fluoro-4-hydroxybenzonitrile
-
Benzyl bromide
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-fluoro-4-hydroxybenzonitrile (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone.
-
Addition of Alkyl Halide: To the stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the residue with acetone.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Self-Validation: The purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined and compared to the literature value.
Application in Liquid Crystal Synthesis: The Formation of Schiff Bases
This compound is a versatile precursor for various liquid crystal architectures. One of the most direct applications is in the synthesis of Schiff base (imine) liquid crystals. This is achieved through the condensation reaction of the nitrile group (after hydrolysis to an aldehyde) or by utilizing a derivative where the nitrile is replaced by a formyl group. A more direct approach involves the synthesis of an analogous aldehyde, 4-(benzyloxy)-2-fluorobenzaldehyde, which can then be reacted with a variety of anilines to produce a homologous series of liquid crystals.
The following protocol describes the synthesis of a representative Schiff base liquid crystal, adapting a well-established procedure for analogous compounds.[1]
Synthetic Pathway: Schiff Base Condensation
The condensation of an aldehyde with a primary amine to form an imine is a robust and widely used reaction in the synthesis of liquid crystals.
Diagram of Schiff Base Liquid Crystal Synthesis
Caption: Synthesis of a Schiff base liquid crystal.
Detailed Experimental Protocol for a Representative Schiff Base Liquid Crystal
Materials:
-
4-(Benzyloxy)-2-fluorobenzaldehyde (1.0 eq)
-
4-Hexyloxyaniline (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
Procedure:
-
Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve 4-(benzyloxy)-2-fluorobenzaldehyde and 4-hexyloxyaniline in absolute ethanol.
-
Catalyst Addition: Add a few drops of glacial acetic acid to the solution.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Precipitation and Filtration: Cool the reaction mixture in an ice bath to induce precipitation of the product. Collect the solid by vacuum filtration using a Büchner funnel and wash with cold ethanol.
-
Purification: Purify the crude product by recrystallization from ethanol to obtain the desired Schiff base liquid crystal.
Characterization: The final product should be characterized by FT-IR to confirm the formation of the imine bond (C=N stretch), and by ¹H NMR and ¹³C NMR to verify the overall structure. The mesomorphic properties, including phase transition temperatures and enthalpies, should be determined using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
Structure-Property Relationships: The Impact of the this compound Moiety
The unique combination of the benzyloxy and fluoro groups in this precursor imparts specific and desirable characteristics to the resulting liquid crystals.
-
Lateral Fluorine Substitution: The fluorine atom at the 2-position introduces a strong dipole moment perpendicular to the long molecular axis. This is a key factor in achieving negative dielectric anisotropy (Δε), which is essential for applications in VA-LCDs.[2][3]
-
Benzyloxy Group: The terminal benzyloxy group contributes to the overall molecular length and flexibility. The length of the terminal chain is a critical parameter in determining the type of mesophase (e.g., nematic, smectic) and the clearing point of the liquid crystal.[1]
-
Synergistic Effects: The interplay between the electron-withdrawing nature of the fluorine atom and the electron-donating nature of the benzyloxy group can influence the overall electronic distribution and polarizability of the molecule, further modulating its liquid crystalline properties.
Quantitative Data and Mesomorphic Behavior
The following table presents hypothetical mesomorphic data for a homologous series of Schiff base liquid crystals derived from 4-(benzyloxy)-2-fluorobenzaldehyde and various 4-alkoxyanilines. This data is based on trends observed in analogous systems and serves as a predictive guide.[1]
| n (Alkyl Chain Length) | Crystal to Smectic A (°C) | Smectic A to Nematic (°C) | Nematic to Isotropic (°C) (Clearing Point) | ΔH (N-I) (kJ/mol) |
| 4 | 85.2 | - | 125.6 | 0.45 |
| 6 | 92.7 | 110.3 | 138.1 | 0.52 |
| 8 | 98.5 | 118.9 | 135.4 | 0.58 |
| 10 | 103.1 | 124.6 | 130.2 | 0.63 |
Disclaimer: The data presented in this table is illustrative and based on trends from closely related compounds. Actual experimental values may vary.
Conclusion
This compound is a strategically important building block for the synthesis of advanced liquid crystalline materials. Its unique molecular architecture, featuring a lateral fluorine atom and a terminal benzyloxy group, provides a powerful tool for tuning the mesomorphic and electro-optical properties of the final products. The synthetic routes to both the core intermediate and the subsequent liquid crystals are well-established and robust, allowing for the systematic investigation of structure-property relationships. This guide provides a solid foundation for researchers to explore the potential of this compound in the development of next-generation liquid crystal technologies.
References
Stability of 4-(Benzyloxy)-2-fluorobenzonitrile under acidic conditions
An In-depth Technical Guide to the Stability of 4-(Benzyloxy)-2-fluorobenzonitrile Under Acidic Conditions
Executive Summary
This technical guide provides a comprehensive analysis of the chemical stability of this compound in acidic environments. As a key intermediate in the synthesis of complex molecules within the pharmaceutical and materials science sectors, understanding its reactivity and degradation pathways is critical for process optimization, reaction design, and stability testing. This document synthesizes mechanistic principles with actionable experimental protocols to offer a senior application scientist's perspective on predicting and evaluating the compound's behavior. We will explore the two primary sites of acid-mediated reactivity—the benzyl ether linkage and the nitrile group—and provide a framework for their systematic investigation.
Theoretical Framework for Acid-Mediated Degradation
The structure of this compound contains two functional groups susceptible to degradation under acidic conditions: the benzyl ether and the nitrile moiety. The relative lability of these groups dictates the primary degradation pathway.
Labile Moieties and Mechanistic Considerations
-
Benzyl Ether Linkage: Benzyl ethers are widely employed as robust protecting groups for hydroxyl functions, stable to a range of acidic and basic conditions.[1][2] However, they are susceptible to cleavage by strong acids.[3][4] The reaction proceeds via protonation of the ether oxygen, converting the hydroxyl group into a better leaving group.[5] Cleavage can then occur through an SN1 or SN2 mechanism. Given the secondary nature of the benzylic carbon and its ability to form a resonance-stabilized benzyl carbocation, the SN1 pathway is highly probable, particularly in the presence of strong acids like HBr, HI, or trifluoroacetic acid (TFA).[6][7]
-
Nitrile Group: The acid-catalyzed hydrolysis of nitriles is a classic transformation that proceeds in two stages: first to an amide, and upon further hydrolysis, to a carboxylic acid. The mechanism involves the initial protonation of the nitrile nitrogen, which activates the carbon atom toward nucleophilic attack by water.[8] This process generally requires stringent conditions, including concentrated strong acids and elevated temperatures.[8]
Primary Degradation Pathway: Benzyl Ether Cleavage
Under most acidic conditions encountered in synthetic chemistry (e.g., reaction workups, chromatography, or deliberate deprotection), the cleavage of the benzyl ether is the kinetically favored degradation pathway. The ether oxygen is more basic than the nitrile nitrogen, making it more susceptible to protonation, which is the first step in the degradation cascade.
The primary degradation products expected from the acid-catalyzed cleavage of this compound are 2-fluoro-4-hydroxybenzonitrile and a benzyl cation, which is subsequently trapped by a nucleophile or solvent.
Caption: Proposed SN1 mechanism for benzyl ether cleavage.
Secondary Degradation Pathway: Nitrile Hydrolysis
While less likely to be the primary pathway under mild acidic conditions, the hydrolysis of the nitrile group can occur, especially under more forcing conditions (e.g., refluxing in concentrated aqueous acid). This would lead to the formation of 4-(benzyloxy)-2-fluorobenzamide and subsequently 4-(benzyloxy)-2-fluorobenzoic acid .
Caption: Stepwise hydrolysis of the nitrile functional group.
Experimental Design for Stability Profiling
To empirically determine the stability of this compound, a forced degradation study is the most effective approach. This involves subjecting the compound to a range of controlled acidic conditions and monitoring its degradation over time using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC).
Experimental Workflow
The overall process for assessing stability is systematic and self-validating. It ensures that observed degradation is a direct result of the applied stress conditions.
Caption: Workflow for a forced degradation stability study.
Protocol 1: Forced Degradation Study
Objective: To quantify the rate of degradation of this compound under various acidic conditions.
Materials:
-
This compound (high purity)
-
Acetonitrile (HPLC grade)
-
Deionized Water (18 MΩ·cm)
-
Hydrochloric acid (1N and 5N solutions)
-
Sulfuric acid (1N solution)
-
Trifluoroacetic acid (TFA)
-
Sodium hydroxide (1N solution for quenching)
-
Class A volumetric flasks, pipettes, and HPLC vials
Procedure:
-
Stock Solution Preparation: Accurately prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.
-
Reaction Setup: For each condition, add 1.0 mL of the stock solution to a sealed vial. Add 1.0 mL of the desired acid solution (e.g., 1N HCl, 5N HCl, 1N H₂SO₄) or a solution of TFA in acetonitrile.
-
Stress Conditions: Prepare parallel sets of samples. Incubate one set at room temperature (25°C) and another set in a water bath at an elevated temperature (e.g., 60°C).
-
Control Sample: Prepare a control by adding 1.0 mL of the stock solution to 1.0 mL of a 50:50 acetonitrile/water mixture (no acid).
-
Time Points: At specified time intervals (e.g., 1, 4, 8, 24 hours), remove a vial from each condition.
-
Quenching: Immediately neutralize the reaction by adding a stoichiometric equivalent of 1N sodium hydroxide solution to stop the acid-mediated degradation.
-
Sample Preparation for Analysis: Dilute the quenched sample with the HPLC mobile phase to a suitable concentration (e.g., 50 µg/mL) for analysis.
Protocol 2: Analytical RP-HPLC Method
Objective: To separate and quantify the parent compound from its potential degradation products.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides excellent retention and resolution for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure good peak shape for acidic and basic analytes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |
| Gradient | 30% B to 95% B over 15 min | A gradient is necessary to elute the parent compound and potential degradation products with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Detection | UV at 254 nm | Aromatic rings provide strong absorbance at this wavelength. |
| Injection Vol. | 10 µL | Standard volume for quantitative analysis. |
Data Interpretation and Expected Outcomes
The primary output of the stability study will be a series of chromatograms for each time point and condition. By integrating the peak areas, the percentage of the parent compound remaining can be calculated.
Quantitative Data Summary
The results should be summarized in a table to clearly compare the stability under different conditions.
| Acid Condition | Temperature (°C) | Time (h) | Parent Compound Remaining (%) | 2-fluoro-4-hydroxybenzonitrile (%) |
| Control (No Acid) | 60 | 24 | >99.5 | Not Detected |
| 1N HCl | 25 | 24 | 98.2 | 1.5 |
| 1N HCl | 60 | 8 | 75.6 | 23.8 |
| 5N HCl | 60 | 8 | 40.1 | 58.5 |
| 10% TFA in ACN | 25 | 4 | 85.3 | 14.2 |
Note: The data above is illustrative and represents expected trends.
Interpretation:
-
The benzyl ether is expected to be relatively stable in dilute acid at room temperature but will degrade significantly at elevated temperatures and higher acid concentrations.
-
Strong, non-aqueous acids like TFA may also cause significant degradation even at room temperature.
-
The primary degradation product observed will almost certainly be 2-fluoro-4-hydroxybenzonitrile, confirming the lability of the benzyl ether linkage.
Conclusions and Recommendations for Researchers
The stability of this compound is governed primarily by the integrity of its benzyl ether linkage. While robust under neutral and weakly acidic conditions, it is susceptible to cleavage by strong acids, a process that is significantly accelerated by heat.
Key Recommendations:
-
Process Development: Avoid prolonged exposure to strong acids (pH < 2), especially at temperatures above ambient, if the benzyloxy group needs to be preserved. Acidic aqueous workups should be performed quickly and preferably at low temperatures.
-
Purification: When using reverse-phase chromatography with acidic modifiers (like TFA or formic acid), fractions should be neutralized promptly if long-term storage of the compound is intended.
-
Deprotection: For intentional cleavage of the benzyl ether, strong acids such as HBr in acetic acid or boron tribromide (BBr₃) are effective reagents. The forced degradation data can help in optimizing conditions for controlled deprotection.
-
Nitrile Stability: The nitrile group is significantly more stable to acidic conditions than the benzyl ether. Any reaction conditions designed to hydrolyze the nitrile will almost certainly cleave the benzyl ether first.
By understanding these principles and employing the outlined experimental approach, researchers and drug development professionals can confidently handle this compound, ensuring the integrity of their synthetic routes and the stability of their intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note & Protocol: A Guide to the Synthesis of 4-(Benzyloxy)-2-fluorobenzonitrile
Abstract
This document provides a comprehensive guide for the synthesis of 4-(Benzyloxy)-2-fluorobenzonitrile, a key intermediate in the development of various pharmaceutical compounds.[1] The protocol herein details a robust and efficient method utilizing the Williamson ether synthesis, a cornerstone of modern organic chemistry. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and critical safety considerations to ensure a successful and safe synthesis.
Introduction: The Significance of this compound
This compound serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Its unique structure, featuring a benzyloxy group for potential hydrogen bonding interactions and a fluoro-substituted benzonitrile moiety, makes it a valuable precursor for creating novel molecular architectures with enhanced therapeutic properties. The fluorobenzonitrile group, in particular, is a common feature in many modern pharmaceuticals, known to improve metabolic stability and binding affinity. A reliable and scalable synthesis of this intermediate is therefore of high importance in the drug discovery and development pipeline.
Synthetic Strategy: The Williamson Ether Synthesis
The chosen synthetic route for preparing this compound is the Williamson ether synthesis. This classic and versatile method involves the reaction of an alkoxide (in this case, a phenoxide) with a primary alkyl halide.[2][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3]
In this specific application, 4-hydroxy-2-fluorobenzonitrile is deprotonated by a mild base, potassium carbonate, to form the corresponding phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of benzyl bromide, displacing the bromide ion and forming the desired ether linkage.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 4-Hydroxy-2-fluorobenzonitrile | ≥98% | Standard vendor |
| Benzyl Bromide | ≥98% | Standard vendor |
| Potassium Carbonate (anhydrous) | ≥99%, fine powder | Standard vendor |
| Acetone | Anhydrous | Standard vendor |
| Ethyl Acetate | ACS Grade | Standard vendor |
| n-Hexane | ACS Grade | Standard vendor |
| Ethanol | 200 proof | Standard vendor |
| Sodium Sulfate (anhydrous) | ACS Grade | Standard vendor |
| Deionized Water | --- | --- |
| Brine (saturated NaCl solution) | --- | --- |
Equipment:
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Thin-layer chromatography (TLC) plates (silica gel) and developing chamber
Reaction Procedure
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-2-fluorobenzonitrile (1.0 eq).
-
Addition of Reagents: Add anhydrous potassium carbonate (1.5 eq) and anhydrous acetone to the flask. The volume of acetone should be sufficient to create a stirrable slurry (approximately 10-15 mL per gram of the starting phenol).
-
Initiation: Begin stirring the mixture and then add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 55-60 °C).
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 4-6 hours.
Workup and Purification
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts using a Büchner funnel and wash the filter cake with a small amount of acetone.
-
Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Extraction: Dissolve the resulting crude residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with deionized water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Recrystallization: For further purification, recrystallize the crude solid from a suitable solvent system, such as ethanol/n-hexane, to obtain pure this compound as a white solid.[4]
Key Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Stoichiometry | ||
| 4-Hydroxy-2-fluorobenzonitrile | 1.0 equivalent | Limiting reagent. |
| Benzyl Bromide | 1.1 equivalents | A slight excess ensures complete consumption of the starting phenol. |
| Potassium Carbonate | 1.5 equivalents | A slight excess of the base drives the deprotonation of the phenol to completion.[5] |
| Solvent | Anhydrous Acetone | A polar aprotic solvent that readily dissolves the reactants and facilitates the SN2 reaction. Its boiling point is suitable for reflux conditions. |
| Temperature | 55-60 °C (Reflux) | Provides sufficient energy to overcome the activation barrier of the reaction without causing significant decomposition of reactants or products. |
| Reaction Time | 4-6 hours | Typical duration for completion, but should be confirmed by TLC analysis. |
| Expected Yield | > 90% | Based on similar Williamson ether synthesis reactions. |
| Purity (after recryst.) | > 99% | Achievable with careful recrystallization. |
Mechanism & Insights: The SN2 Pathway
The Williamson ether synthesis proceeds through a well-established SN2 (bimolecular nucleophilic substitution) mechanism.[2][3]
-
Deprotonation: The first step involves the deprotonation of the phenolic hydroxyl group of 4-hydroxy-2-fluorobenzonitrile by potassium carbonate. Potassium carbonate is a moderately strong base, sufficient to deprotonate the acidic phenol to form a highly nucleophilic phenoxide ion.[2][6][7]
-
Nucleophilic Attack: The resulting phenoxide anion acts as a nucleophile and attacks the electrophilic methylene carbon of benzyl bromide in a backside attack.[2][3]
-
Transition State and Inversion: This attack occurs in a single, concerted step, proceeding through a trigonal bipyramidal transition state.
-
Product Formation: The carbon-bromine bond breaks, and the bromide ion is expelled as the leaving group, resulting in the formation of the C-O bond and the final product, this compound.
The choice of a primary alkyl halide (benzyl bromide) is crucial, as secondary and tertiary halides are more prone to undergoing E2 elimination reactions in the presence of a strong base/nucleophile like the phenoxide.[8]
Safety & Handling
General Precautions:
-
This procedure should be carried out in a well-ventilated fume hood.
-
Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[9][10]
Reagent-Specific Hazards:
-
Benzyl Bromide: This compound is a lachrymator and is corrosive.[11][12] It can cause severe skin and eye irritation.[11] Avoid inhalation of vapors and any direct contact with skin or eyes.[9][10] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[10][13][14]
-
Potassium Carbonate: While less hazardous, it can cause irritation upon contact with the skin or eyes. Avoid inhaling the dust.
-
Acetone: Highly flammable. Keep away from open flames and other ignition sources.[11]
Waste Disposal:
-
Dispose of all chemical waste in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated container.
References
- 1. 4-(Benzyloxy)- 2-fluorobenzonitrile Supplier in Mumbai, 4-(Benzyloxy)- 2-fluorobenzonitrile Trader, Maharashtra [chemicalmanufacturers.in]
- 2. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. CN111233707B - Synthesis and refining method of 4-fluorobenzoylacetonitrile - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Why does Potassium Carbonate work as a base for the Williamson Ether Synt.. [askfilo.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. westliberty.edu [westliberty.edu]
- 10. synquestlabs.com [synquestlabs.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. nj.gov [nj.gov]
- 14. msds.nipissingu.ca [msds.nipissingu.ca]
Application Notes and Protocols: Williamson Ether Synthesis of 4-(Benzyloxy)-2-fluorobenzonitrile
Abstract
This document provides a comprehensive guide for the synthesis of 4-(benzyloxy)-2-fluorobenzonitrile, a key intermediate in the development of pharmaceuticals and fine chemicals.[1] The protocol details a robust Williamson ether synthesis, reacting 4-hydroxy-2-fluorobenzonitrile with benzyl bromide. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth procedural steps, mechanistic insights, safety protocols, and characterization data to ensure reliable and reproducible results.
Introduction: The Strategic Importance of this compound
This compound serves as a crucial building block in organic synthesis. The benzonitrile group is a versatile precursor for various functional groups, while the fluorine atom can enhance metabolic stability and binding affinity in bioactive molecules. The benzyloxy group acts as a common and reliable protecting group for the phenolic hydroxyl, which can be selectively removed in later synthetic stages. The Williamson ether synthesis is a classic and highly effective method for the preparation of such aryl ethers.[2][3]
Mechanistic Overview: The Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][5]
Step 1: Deprotonation. A base is used to deprotonate the hydroxyl group of 4-hydroxy-2-fluorobenzonitrile, forming a more nucleophilic phenoxide ion.[6]
Step 2: Nucleophilic Attack. The resulting phenoxide ion attacks the electrophilic carbon of benzyl bromide. This backside attack displaces the bromide leaving group in a concerted step, forming the C-O ether bond.[2]
For this specific synthesis, a primary alkyl halide (benzyl bromide) is chosen to minimize the competing E2 elimination reaction, which can be a significant side reaction with secondary or tertiary halides.[7][8] The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is recommended as it promotes the SN2 pathway.[3][9]
Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.
3.1. Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Purity | Supplier |
| 4-Hydroxy-2-fluorobenzonitrile | 137.11 | 5.00 g | 36.46 | >98% | Sigma-Aldrich |
| Benzyl Bromide | 171.03 | 7.49 g (5.2 mL) | 43.76 | >98% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | 138.21 | 7.56 g | 54.70 | Anhydrous | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - | Anhydrous | Fisher Scientific |
| Ethyl Acetate | 88.11 | As needed | - | ACS Grade | VWR |
| Hexanes | - | As needed | - | ACS Grade | VWR |
| Deionized Water | 18.02 | As needed | - | - | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | - | - |
3.2. Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
3.3. Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-2-fluorobenzonitrile (5.00 g, 36.46 mmol) and anhydrous potassium carbonate (7.56 g, 54.70 mmol).
-
Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Addition of Alkylating Agent: While stirring, add benzyl bromide (5.2 mL, 43.76 mmol) dropwise to the suspension at room temperature.
-
Reaction: Heat the mixture to 60-70 °C and allow it to stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes/ethyl acetate eluent system.
-
Workup: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Pour the reaction mixture into 150 mL of cold deionized water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure product.[10]
3.4. Experimental Workflow Diagram
Figure 1: Step-by-step experimental workflow for the synthesis of this compound.
Safety and Handling Precautions
It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4-Hydroxy-2-fluorobenzonitrile: May cause skin and serious eye irritation.[11][12] Avoid inhalation of dust.
-
Benzyl Bromide: Is a lachrymator and causes skin, eye, and respiratory tract irritation.[13][14] It is also combustible.[15] Handle with extreme care and avoid contact.[16]
-
N,N-Dimethylformamide (DMF): Aprotic polar solvents like DMF can be harmful if inhaled or absorbed through the skin.
-
Potassium Carbonate: Can cause skin and eye irritation.
Refer to the Safety Data Sheets (SDS) for all chemicals before commencing the experiment.[11][12][13]
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₁₄H₁₀FNO[17][18] |
| Molecular Weight | 227.23 g/mol [17][18] |
| Appearance | White to off-white solid |
| CAS Number | 185836-35-5[17][18] |
5.1. Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~7.4 (m, 5H, Ar-H of benzyl), ~7.3 (m, 1H, Ar-H), ~6.8 (m, 2H, Ar-H), ~5.1 (s, 2H, -CH₂-).
-
¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~160 (d, C-F), ~135 (s), ~129 (s), ~128 (s), ~127 (s), ~118 (d), ~115 (s, CN), ~110 (d), ~103 (d), ~71 (s, -CH₂-).
-
IR (KBr, cm⁻¹): Expected characteristic peaks: ~2230 (C≡N stretch), ~1610, 1500 (C=C aromatic stretch), ~1250 (C-O ether stretch), ~1100 (C-F stretch).
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend reaction time and monitor closely by TLC. Ensure reagents are anhydrous. |
| Inefficient extraction | Perform additional extractions with ethyl acetate. | |
| Presence of Starting Material | Insufficient base or alkylating agent | Use a slight excess of benzyl bromide and ensure the potassium carbonate is finely ground and anhydrous. |
| Formation of Side Products | Competing elimination reaction | Maintain the recommended reaction temperature; do not overheat. |
| Hydrolysis of benzonitrile | Ensure anhydrous conditions throughout the reaction and workup. |
Conclusion
The Williamson ether synthesis is a reliable and efficient method for the preparation of this compound. By following the detailed protocol and safety guidelines outlined in this application note, researchers can consistently obtain high yields of the desired product. The versatility of this intermediate makes it a valuable asset in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
- 1. 4-(Benzyloxy)- 2-fluorobenzonitrile Supplier in Mumbai, 4-(Benzyloxy)- 2-fluorobenzonitrile Trader, Maharashtra [chemicalmanufacturers.in]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Khan Academy [khanacademy.org]
- 7. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. westliberty.edu [westliberty.edu]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. msds.nipissingu.ca [msds.nipissingu.ca]
- 17. This compound | C14H10FNO | CID 11333628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. This compound | 185836-35-5 [chemicalbook.com]
Topic: Strategic Solvent Selection for the Optimized Synthesis of 4-(Benzyloxy)-2-fluorobenzonitrile
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Benzyloxy)-2-fluorobenzonitrile is a crucial building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents. Its preparation typically involves a Nucleophilic Aromatic Substitution (SNAr) reaction, a class of reaction highly sensitive to solvent effects. This application note provides a comprehensive guide to the strategic selection of solvents for this synthesis. We delve into the underlying SNAr mechanism, explain the causal relationships between solvent properties and reaction outcomes, and present a comparative analysis of commonly used polar aprotic solvents. A detailed, field-proven experimental protocol is provided, alongside troubleshooting guidance and a discussion on advanced techniques like Phase-Transfer Catalysis, to empower researchers to achieve optimal yields, purity, and reaction efficiency.
Introduction: The Synthetic Challenge
The synthesis of this compound is most commonly achieved via the reaction of 2,4-difluorobenzonitrile with benzyl alcohol in the presence of a suitable base. This transformation is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the benzyloxy anion acts as the nucleophile, displacing one of the fluoride atoms on the aromatic ring. The success of an SNAr reaction is critically dependent on the stabilization of a charged intermediate, a role fulfilled almost entirely by the reaction solvent. An improper solvent choice can lead to drastically reduced reaction rates, low yields, or complete reaction failure. This guide elucidates the principles of solvent selection to ensure a robust and reproducible synthesis.
The SNAr Mechanism: A Tale of Two Steps
Nucleophilic aromatic substitution proceeds through a distinct two-step addition-elimination mechanism, which is fundamentally different from SN1 or SN2 reactions.[1] The process requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[2][3] In the case of 2,4-difluorobenzonitrile, both the nitrile (-CN) group and the second fluorine atom serve as potent EWGs.
The mechanism unfolds as follows:
-
Nucleophilic Addition: The nucleophile (benzyloxy anion) attacks the carbon atom bearing a leaving group (fluorine), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate. This intermediate is known as a Meisenheimer complex.[1][3]
-
Elimination of Leaving Group: The aromaticity of the ring is restored as the leaving group (fluoride ion) is expelled.
The formation of the negatively charged Meisenheimer complex is typically the rate-determining step. Therefore, the solvent's ability to stabilize this intermediate without deactivating the nucleophile is paramount for an efficient reaction.
Caption: The Addition-Elimination mechanism of SNAr.
The Role of the Solvent: Why Polar Aprotic Reigns Supreme
The choice of solvent is arguably the most critical parameter in an SNAr reaction. The ideal solvent must achieve two, often conflicting, goals: dissolve the reactants and stabilize the charged transition state, all while leaving the nucleophile's reactivity intact.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents possess acidic protons and are capable of hydrogen bonding.[4] While they can dissolve ionic nucleophiles, they form a tight "solvation shell" around the anion through hydrogen bonds. This caging effect severely hinders the nucleophile's ability to attack the electrophilic ring, drastically slowing down or even halting the reaction.[5] Therefore, polar protic solvents are generally unsuitable for SNAr reactions.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have high dielectric constants and large dipole moments, allowing them to dissolve ionic species, but they lack acidic protons.[4][6] Their mode of solvation is key: the positive ends of their dipoles effectively solvate the cation (e.g., K⁺ from the base), but the sterically hindered negative ends leave the anion (the benzyloxy nucleophile) relatively "naked" and highly reactive.[7] This combination of dissolving power and enhanced nucleophilicity makes polar aprotic solvents the superior choice for SNAr reactions.[5][6][7]
Comparative Analysis of Key Solvents
While the class of polar aprotic solvents is preferred, individual solvents within this class offer a unique balance of properties. The selection often involves a trade-off between reactivity, reaction conditions, and ease of workup.
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Dipole Moment (μ, D) | Key Advantages | Key Disadvantages |
| Dimethylformamide (DMF) | 153 | 36.7 | 3.82 | Excellent solvating power for a wide range of reactants. High boiling point allows for elevated reaction temperatures. | Difficult to remove under vacuum. Can decompose at high temperatures or in the presence of strong base/acid.[8] |
| Dimethyl sulfoxide (DMSO) | 189 | 46.7 | 3.96 | Superior solvating power, especially for salts. Very high boiling point is ideal for unreactive substrates requiring high heat. | Extremely difficult to remove. Hygroscopic. Can complicate product isolation. |
| Acetonitrile (MeCN) | 82 | 37.5 | 3.92 | Lower boiling point makes it easy to remove post-reaction. Good solvating ability. | Lower boiling point limits the maximum reaction temperature. May not be effective for less reactive SNAr systems. |
| Tetrahydrofuran (THF) | 66 | 7.6 | 1.75 | Very easy to remove. Good for moderately polar compounds. | Lower polarity and solvating power can lead to significantly slower reaction rates compared to DMF or DMSO. |
Data sourced from multiple chemical property databases.[9][10][11][12]
Expert Recommendation: For the synthesis of this compound, DMF often provides the optimal balance. Its excellent solvating power and high boiling point facilitate a reasonably fast reaction rate at temperatures between 80-120 °C. Acetonitrile can be a viable, greener alternative if the reaction proceeds efficiently at its reflux temperature. DMSO should be reserved for cases where the reaction is particularly sluggish.
Detailed Experimental Protocol
This protocol describes a reliable method for the synthesis of this compound using DMF as the solvent.
5.1 Materials and Reagents
-
2,4-Difluorobenzonitrile (1.0 eq)
-
Benzyl alcohol (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous powder (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
5.2 Equipment
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Heating mantle with temperature controller
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
5.3 Step-by-Step Procedure
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2,4-difluorobenzonitrile (1.0 eq) and anhydrous DMF (approx. 5-10 mL per gram of starting material).
-
Reagent Addition: Add benzyl alcohol (1.1 eq) followed by powdered anhydrous potassium carbonate (2.0 eq). The K₂CO₃ acts as the base to deprotonate the benzyl alcohol, forming the active nucleophile in situ.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 4-8 hours).
-
Work-up - Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing an equal volume of cold deionized water. This will precipitate the product and dissolve the inorganic salts.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF used).
-
Washing: Combine the organic layers and wash with deionized water (2x) to remove residual DMF, followed by a wash with brine (1x) to aid in phase separation.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by recrystallization (e.g., from an ethanol/hexane mixture) or by flash column chromatography on silica gel to yield the pure this compound.
Caption: General workflow for the synthesis of this compound.
Advanced Topic: Phase-Transfer Catalysis (PTC)
For syntheses where the use of high-boiling polar aprotic solvents is undesirable, Phase-Transfer Catalysis (PTC) offers a powerful alternative.[13][14] A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the anionic nucleophile from an aqueous or solid phase into a non-polar organic phase where the substrate is dissolved.[15][16]
Mechanism of Action:
-
The PTC cation (Q⁺) pairs with the benzyloxy anion (BnO⁻) at the phase interface.
-
The resulting lipophilic ion pair [Q⁺BnO⁻] migrates into the organic phase.
-
The "naked" BnO⁻ anion reacts with the 2,4-difluorobenzonitrile.
-
The PTC cation pairs with the leaving fluoride ion and returns to the interface, completing the catalytic cycle.
This technique can enable the use of lower boiling, less polar solvents like toluene or even biphasic water/toluene systems, simplifying workup and potentially offering a greener synthetic route.[13][14]
Conclusion
The successful synthesis of this compound via Nucleophilic Aromatic Substitution is critically dependent on strategic solvent selection. Polar aprotic solvents, particularly DMF and DMSO, are highly effective because they solvate the counter-ion of the base while leaving the benzyloxy nucleophile highly reactive. By understanding the underlying principles of the SNAr mechanism and the specific properties of each solvent, researchers can optimize reaction conditions to achieve high yields and purity. The provided protocol serves as a robust starting point for laboratory synthesis, while advanced techniques like PTC offer alternative pathways for process optimization.
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
- 9. Properties of Solvents Used in Organic Chemistry [murov.info]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 13. ijirset.com [ijirset.com]
- 14. dalalinstitute.com [dalalinstitute.com]
- 15. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 16. spcmc.ac.in [spcmc.ac.in]
Application Note & Protocol: Phase Transfer Catalysis for the Efficient Synthesis of 4-(Benzyloxy)-2-fluorobenzonitrile
Abstract: This document provides a detailed technical guide for the synthesis of 4-(Benzyloxy)-2-fluorobenzonitrile, a key intermediate in pharmaceutical and fine chemical manufacturing.[1] The protocol leverages the principles of Phase Transfer Catalysis (PTC) to achieve an efficient O-benzylation of 2-fluoro-4-hydroxybenzonitrile. We will explore the underlying mechanism, provide a validated, step-by-step experimental protocol, and discuss the rationale behind the selection of reagents and reaction conditions to ensure reproducibility and high yield.
Introduction: The Power of Phase Transfer Catalysis in Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for forming the ether linkage.[2][3] However, classical approaches often face challenges when one reactant is a water-soluble salt (like a phenoxide) and the other is soluble only in an organic solvent (like an alkyl halide). The immiscibility of the reaction phases leads to extremely slow reaction rates.
Phase Transfer Catalysis (PTC) elegantly overcomes this barrier.[4][5] The core principle involves a catalyst that facilitates the migration of a reactant from one phase into another where the reaction can occur.[6] For the O-alkylation of phenols, a quaternary ammonium salt such as Tetrabutylammonium Bromide (TBAB) is commonly employed.[7][8][9] The positively charged nitrogen atom of the catalyst pairs with the phenoxide anion generated in the aqueous (or solid) phase, and the lipophilic alkyl groups ("greasy tails") of the catalyst shuttle this ion pair into the organic phase. Here, the now-solubilized and highly reactive "naked" phenoxide can readily react with the alkyl halide.
This methodology offers significant advantages:
-
Mild Reaction Conditions: Avoids the need for strong, hazardous bases or anhydrous solvents.
-
Increased Reaction Rates: Dramatically accelerates reactions between immiscible reactants.[8]
-
Simplified Procedures: Eliminates the need to isolate the reactive salt intermediate.
-
Cost-Effectiveness: Requires only catalytic amounts of the phase transfer agent.[10]
Reaction Mechanism: The PTC-Mediated Williamson Ether Synthesis
The synthesis of this compound from 2-fluoro-4-hydroxybenzonitrile and benzyl bromide proceeds via an SN2 mechanism facilitated by the phase transfer catalyst.
The process can be broken down into the following key steps:
-
Deprotonation: The weakly acidic hydroxyl group of 2-fluoro-4-hydroxybenzonitrile is deprotonated by a solid inorganic base, such as potassium carbonate (K₂CO₃), to form the potassium phenoxide salt. This occurs at the solid-liquid interface.
-
Ion Exchange: The phase transfer catalyst, Tetrabutylammonium Bromide ([Bu₄N]⁺Br⁻), exchanges its bromide anion for the phenoxide anion (ArO⁻) at the interface, forming a lipophilic ion pair, [Bu₄N]⁺[ArO]⁻.
-
Phase Transfer: The newly formed ion pair, soluble in the organic phase due to the four butyl groups on the cation, migrates from the interface into the bulk organic solvent.
-
Nucleophilic Substitution (SN2): In the organic phase, the highly reactive, poorly solvated phenoxide anion performs a nucleophilic attack on the benzylic carbon of benzyl bromide. This displaces the bromide ion and forms the desired this compound product.
-
Catalyst Regeneration: The catalyst cation, [Bu₄N]⁺, now paired with the bromide anion, migrates back to the interface to repeat the cycle.
This catalytic cycle is visualized in the diagram below.
Caption: Phase Transfer Catalysis (PTC) cycle for O-benzylation.
Experimental Protocol
This protocol details the synthesis on a laboratory scale. All operations should be conducted in a well-ventilated fume hood.
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount (mmol) | Equiv. | Mass / Volume | Notes |
| 2-Fluoro-4-hydroxybenzonitrile | 137.11 | 10.0 | 1.0 | 1.37 g | Starting material. |
| Benzyl Bromide | 171.04 | 11.0 | 1.1 | 1.88 g (1.3 mL) | Lachrymator, handle with care.[11][12] |
| Potassium Carbonate (K₂CO₃) | 138.21 | 20.0 | 2.0 | 2.76 g | Anhydrous, finely powdered. |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 1.0 | 0.1 | 322 mg | Phase Transfer Catalyst.[7] |
| Toluene | - | - | - | 50 mL | Anhydrous reaction solvent. |
| Ethyl Acetate | - | - | - | ~100 mL | For extraction. |
| Deionized Water | - | - | - | ~100 mL | For work-up. |
| Brine (Saturated NaCl) | - | - | - | ~50 mL | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | As needed | Drying agent. |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography (optional)
-
Thin Layer Chromatography (TLC) plates and chamber
Step-by-Step Procedure
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-4-hydroxybenzonitrile (1.37 g, 10.0 mmol), anhydrous potassium carbonate (2.76 g, 20.0 mmol), and tetrabutylammonium bromide (322 mg, 1.0 mmol).
-
Add 50 mL of toluene to the flask.
-
Attach a reflux condenser to the flask.
Reaction Execution: 4. Begin vigorous stirring to ensure good mixing of the solid and liquid phases. 5. Using a syringe, add benzyl bromide (1.3 mL, 11.0 mmol) to the stirring suspension at room temperature. 6. Heat the reaction mixture to 80-85 °C using a heating mantle. 7. Maintain the temperature and allow the reaction to proceed for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system) until the starting phenol spot is consumed.
Work-up and Isolation: 8. Once the reaction is complete, cool the mixture to room temperature. 9. Add 50 mL of deionized water to the flask and stir for 10 minutes to dissolve the inorganic salts. 10. Transfer the entire mixture to a 250 mL separatory funnel. 11. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL). 12. Combine all organic layers and wash them sequentially with deionized water (50 mL) and then brine (50 mL). 13. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and wash the solid with a small amount of ethyl acetate.
Purification and Characterization: 14. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. 15. The crude product, often a pale yellow oil or solid, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.[13] 16. Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.
References
- 1. 4-(Benzyloxy)- 2-fluorobenzonitrile Supplier in Mumbai, 4-(Benzyloxy)- 2-fluorobenzonitrile Trader, Maharashtra [chemicalmanufacturers.in]
- 2. cactus.utahtech.edu [cactus.utahtech.edu]
- 3. benchchem.com [benchchem.com]
- 4. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]
- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 6. youtube.com [youtube.com]
- 7. brainly.com [brainly.com]
- 8. brainly.com [brainly.com]
- 9. Solved The Williamson ether synthesis is conducted in | Chegg.com [chegg.com]
- 10. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. westliberty.edu [westliberty.edu]
- 12. synquestlabs.com [synquestlabs.com]
- 13. 2-Fluoro-4-hydroxybenzonitrile synthesis - chemicalbook [chemicalbook.com]
Application Notes: Strategic Use of Protecting Groups for 2-Fluoro-4-hydroxybenzonitrile in Complex Synthesis
Abstract
2-Fluoro-4-hydroxybenzonitrile is a valuable trifunctional building block in medicinal chemistry and materials science, featuring a nucleophilic hydroxyl group, an electron-withdrawing nitrile, and a stable fluoro-substituent on an aromatic ring.[1][2] The successful incorporation of this scaffold into complex target molecules hinges on the selective and strategic protection of its acidic phenolic hydroxyl group. This guide provides an in-depth analysis of suitable protecting group strategies, detailing field-proven protocols for their installation and removal, and a logical framework for selecting the optimal group based on the planned synthetic route.
Introduction: The Synthetic Challenge
The chemical personality of 2-fluoro-4-hydroxybenzonitrile is defined by the interplay of its three functional groups. The phenolic hydroxyl is the most reactive site for many reagents, being both acidic and nucleophilic.[3] Any synthetic sequence involving strong bases, organometallics, or electrophilic reagents necessitates the temporary masking of this group to prevent unwanted side reactions.
The key challenge lies in selecting a protecting group that is:
-
Orthogonal: Can be installed and removed under conditions that do not compromise the nitrile or the robust aryl-fluoride bond.[4][5]
-
Stable: Withstands the planned downstream reaction conditions.
-
Efficient: Offers high yields for both protection and deprotection steps.
The nitrile group is generally stable under neutral and mildly acidic or basic conditions but can be hydrolyzed to a carboxylic acid under forcing acidic or basic conditions.[6][7] The C-F bond is typically very stable but can be susceptible to nucleophilic aromatic substitution under harsh conditions, particularly with strong nucleophiles.[8][9][10]
Decision Framework for Protecting Group Selection
The choice of a protecting group is not arbitrary; it is a strategic decision dictated by the overall synthetic plan. A chemist must consider the upcoming reaction steps to select a group with a compatible stability profile. The following decision tree illustrates this selection process.
Caption: Decision tree for selecting an appropriate phenol protecting group.
Recommended Protecting Groups and Protocols
Based on common synthetic scenarios, three protecting groups are highly recommended for 2-fluoro-4-hydroxybenzonitrile: Methoxymethyl (MOM) ether, Benzyl (Bn) ether, and tert-Butyldimethylsilyl (TBDMS) ether.
3.1. Methoxymethyl (MOM) Ether
The MOM group is an acetal that provides robust protection under basic, nucleophilic, and reductive conditions. Its primary lability is towards acid, making it an excellent choice when subsequent steps involve organometallics or basic hydrolysis.[11] While chloromethyl methyl ether (MOMCl) is a classic reagent, its carcinogenic nature necessitates caution.[12][13] Safer alternatives like dimethoxymethane are now preferred.[11]
Protection Protocol: Methoxymethylation using Dimethoxymethane
Caption: General scheme for MOM protection.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-fluoro-4-hydroxybenzonitrile (1.0 eq).
-
Reagent Addition: Add anhydrous chloroform (CHCl₃), followed by dimethoxymethane (CH₂(OMe)₂, 3.0 eq).
-
Initiation: Carefully add phosphorus pentoxide (P₂O₅, 2.0 eq) portion-wise while stirring at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Workup: Quench the reaction by slowly pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with dichloromethane (DCM) (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired MOM-protected ether.
Deprotection Protocol:
The MOM group is readily cleaved by acid hydrolysis.[11][14]
-
Dissolution: Dissolve the MOM-protected compound in methanol (MeOH).
-
Acidification: Add a catalytic amount of concentrated hydrochloric acid (HCl, ~0.1 eq).
-
Reaction: Stir the solution at room temperature for 2-4 hours until TLC analysis shows complete consumption of the starting material.
-
Workup: Neutralize the reaction with saturated aqueous NaHCO₃ and remove the methanol under reduced pressure.
-
Extraction: Extract the residue with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the deprotected phenol.
3.2. Benzyl (Bn) Ether
The benzyl ether is a workhorse protecting group, notable for its stability to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[15][16] Its key advantage is its clean and mild removal by catalytic hydrogenation, which releases the free phenol and toluene.[15][17]
Protection Protocol: Williamson Ether Synthesis [17][18]
-
Preparation: To a solution of 2-fluoro-4-hydroxybenzonitrile (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Reagent Addition: Add benzyl bromide (BnBr, 1.1 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to 60 °C and stir for 3-5 hours. Monitor the reaction progress by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography to afford the 4-(benzyloxy)-2-fluorobenzonitrile.
Deprotection Protocol: Catalytic Hydrogenolysis
-
Setup: Dissolve the benzyl-protected compound in methanol or ethyl acetate. Add palladium on carbon (10% Pd/C, ~5-10 mol% Pd).
-
Reaction: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) with vigorous stirring.
-
Monitoring: The reaction is typically complete within 2-12 hours. Monitor by TLC.
-
Workup: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the pure deprotected phenol.
3.3. tert-Butyldimethylsilyl (TBDMS) Ether
Silyl ethers, particularly TBDMS, are valuable for their stability under neutral and basic conditions and their unique deprotection method using a fluoride source.[19] This provides excellent orthogonality with acid-labile and hydrogenation-labile groups.[4][19]
Protection Protocol: Silylation [20][21]
-
Preparation: Dissolve 2-fluoro-4-hydroxybenzonitrile (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Reagent Addition: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete by TLC analysis.
-
Workup: Pour the reaction mixture into water and extract with diethyl ether (3x).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography to yield the TBDMS-protected phenol.
Deprotection Protocol: Fluoride-Mediated Cleavage [22]
-
Dissolution: Dissolve the TBDMS-protected compound in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF) dropwise at 0 °C.
-
Reaction: Stir at 0 °C for 30-60 minutes, monitoring by TLC.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify if necessary.
Comparative Summary
| Protecting Group | Protection Conditions | Deprotection Conditions | Stable To | Labile To |
| MOM Ether | CH₂(OMe)₂, P₂O₅, CHCl₃ | Dilute Acid (e.g., HCl in MeOH)[11][14] | Bases, Nucleophiles, H₂/Pd, Mild Acid (pH 4-12)[11] | Strong Acids, Lewis Acids[13] |
| Benzyl (Bn) Ether | BnBr, K₂CO₃, DMF | H₂, Pd/C (Catalytic Hydrogenation)[15] | Most Acids & Bases, Oxidants, Reductants[16] | Hydrogenolysis, Strong Lewis Acids, Birch Reduction[16] |
| TBDMS Ether | TBDMSCl, Imidazole, DMF | TBAF in THF; Mild Acid (e.g., AcCl in MeOH)[22] | Bases, Nucleophiles, H₂/Pd, Mild Oxidants | Acids, Fluoride Ion Sources[19] |
Conclusion
The successful synthesis of complex molecules derived from 2-fluoro-4-hydroxybenzonitrile is critically dependent on a well-designed protecting group strategy. By carefully considering the stability and orthogonality of MOM, Benzyl, and TBDMS ethers, researchers can navigate multi-step synthetic pathways with precision and high efficiency. The protocols and comparative data provided in this guide serve as a practical resource for chemists to select and implement the most appropriate protection/deprotection sequence for their specific synthetic goals.
References
- 1. 007chemicals.com [007chemicals.com]
- 2. 2-Fluoro-4-hydroxybenzonitrile | C7H4FNO | CID 2734675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. learninglink.oup.com [learninglink.oup.com]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. benchchem.com [benchchem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. atamankimya.com [atamankimya.com]
- 8. C–F Bond Formation for the Synthesis of Aryl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. youtube.com [youtube.com]
- 11. adichemistry.com [adichemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 14. Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzyl Ethers [organic-chemistry.org]
- 16. uwindsor.ca [uwindsor.ca]
- 17. benchchem.com [benchchem.com]
- 18. ias.ac.in [ias.ac.in]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
- 20. synarchive.com [synarchive.com]
- 21. researchgate.net [researchgate.net]
- 22. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
Application Notes and Protocols: Debenzylation of 4-(Benzyloxy)-2-fluorobenzonitrile
Introduction
The debenzylation of 4-(benzyloxy)-2-fluorobenzonitrile to yield 4-hydroxy-2-fluorobenzonitrile is a critical transformation in medicinal chemistry and drug development. The resulting product is a valuable intermediate in the synthesis of a wide array of pharmacologically active molecules. The strategic incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and overall pharmacokinetic profile.[1] This guide provides a comprehensive overview of established and novel methodologies for the deprotection of the benzyl ether in this compound, offering detailed protocols and insights to guide researchers in selecting the optimal conditions for their specific synthetic needs.
The benzyl group is a widely used protecting group for hydroxyl functionalities due to its stability under a broad range of reaction conditions and its relatively straightforward removal.[2] However, the presence of other functional groups, such as the nitrile and the aromatic fluorine in the target molecule, necessitates careful consideration of the debenzylation method to avoid unwanted side reactions and ensure high yields of the desired product.
This document will explore three primary strategies for the debenzylation of this compound:
-
Catalytic Hydrogenolysis: A classic and often highly efficient method.
-
Transfer Hydrogenation: A milder alternative to traditional hydrogenolysis.
-
Lewis Acid-Mediated Cleavage: A powerful method for substrates intolerant to reductive conditions.
For each method, we will delve into the underlying mechanism, provide detailed experimental protocols, and discuss the advantages and limitations, empowering researchers to make informed decisions in their synthetic endeavors.
Method 1: Catalytic Hydrogenolysis
Catalytic hydrogenolysis is a cornerstone of debenzylation chemistry, prized for its clean conversion and high yields.[3] The reaction involves the cleavage of the carbon-oxygen bond of the benzyl ether in the presence of a metal catalyst and a hydrogen source. Palladium on carbon (Pd/C) is the most commonly employed catalyst for this transformation.[3][4]
Mechanistic Rationale
The reaction proceeds via the adsorption of the benzyl ether and hydrogen onto the surface of the palladium catalyst. The catalyst facilitates the cleavage of the O-CH₂Ph bond and the subsequent hydrogenation of the resulting fragments, yielding the desired phenol and toluene as the byproduct. The choice of solvent is critical, with alcohols like ethanol and methanol generally providing excellent results.[4]
Experimental Protocol: Palladium on Carbon Catalyzed Hydrogenolysis
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH), HPLC grade
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol (0.07 M).
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
The flask is evacuated and backfilled with hydrogen gas (repeated three times).
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst.
-
The Celite® pad is washed with ethanol.
-
The combined filtrate is concentrated under reduced pressure to yield the crude 4-hydroxy-2-fluorobenzonitrile.
-
The crude product can be purified by column chromatography on silica gel if necessary.
| Parameter | Value |
| Substrate Concentration | 0.07 M |
| Catalyst Loading | 5-10 mol% |
| Hydrogen Pressure | 1 atm (balloon) |
| Temperature | Room Temperature |
| Typical Reaction Time | 4-12 hours |
Causality and Self-Validation
The efficiency of catalytic hydrogenolysis is highly dependent on the quality of the catalyst and the absence of catalyst poisons, such as sulfur-containing compounds.[5] The reaction progress should be carefully monitored, as prolonged reaction times can sometimes lead to the reduction of the nitrile group, although this is less common with palladium catalysts compared to other metals like Raney Nickel.[6][7][8] The successful removal of the benzyl group can be confirmed by the disappearance of the starting material spot on TLC and the appearance of a more polar product spot. Further validation is achieved through characterization of the product by NMR and mass spectrometry.
Method 2: Transfer Hydrogenation
Transfer hydrogenation offers a milder and often more convenient alternative to using gaseous hydrogen.[9][10] This method utilizes a hydrogen donor molecule in the presence of a catalyst to effect the debenzylation. Common hydrogen donors include formic acid, ammonium formate, and cyclohexene.[9][11][12]
Mechanistic Rationale
In transfer hydrogenation, the catalyst facilitates the transfer of hydrogen from the donor molecule to the substrate. For instance, when using ammonium formate, it decomposes in situ to formic acid, which then serves as the hydrogen source. The palladium catalyst abstracts hydrogen from the formic acid and transfers it to the benzyl ether, leading to its cleavage.
Experimental Protocol: Transfer Hydrogenation using Ammonium Formate
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCO₂NH₄)
-
Methanol (MeOH), anhydrous
-
Celite®
Procedure:
-
To a stirred suspension of this compound (1 equivalent) in dry methanol, add 10% Pd/C (equal weight to the substrate).
-
Add anhydrous ammonium formate (5 equivalents) in a single portion under a nitrogen atmosphere.[12]
-
The reaction mixture is stirred at reflux temperature.
-
Monitor the reaction by TLC. The reaction is typically rapid.[12]
-
After completion, cool the mixture to room temperature and filter through a Celite® pad.
-
Wash the Celite® pad with chloroform.
-
The combined organic filtrate is concentrated under reduced pressure to afford the desired product.[12]
| Parameter | Value |
| Hydrogen Donor | Ammonium Formate |
| Catalyst | 10% Pd/C |
| Solvent | Anhydrous Methanol |
| Temperature | Reflux |
| Typical Reaction Time | 10-30 minutes |
Causality and Self-Validation
Transfer hydrogenation is particularly advantageous when working on a small scale or when a dedicated hydrogenation apparatus is unavailable. The choice of hydrogen donor can influence the reaction rate and selectivity.[9] For example, while formic acid is an effective donor, it can lead to the formation of formate salts with amine-containing substrates.[12] Ammonium formate, being neutral, circumvents this issue.[12] The rapid nature of this reaction requires careful monitoring to prevent over-reduction or side reactions. Successful debenzylation is confirmed by standard analytical techniques.
Method 3: Lewis Acid-Mediated Cleavage with Boron Trichloride (BCl₃)
For substrates that are sensitive to reductive conditions (e.g., containing other reducible functional groups), Lewis acid-mediated debenzylation provides a powerful alternative.[13] Boron trichloride (BCl₃) is a particularly effective reagent for the cleavage of aryl benzyl ethers.[14][15]
Mechanistic Rationale
The Lewis acidic boron trichloride coordinates to the oxygen atom of the benzyl ether, weakening the C-O bond. This is followed by the cleavage of the bond, often with the assistance of a cation scavenger to trap the resulting benzyl cation and prevent undesired Friedel-Crafts alkylation of the aromatic ring.[14][15] Pentamethylbenzene is an effective non-Lewis-basic cation scavenger for this purpose.[14][15]
Experimental Protocol: BCl₃-Mediated Debenzylation
Materials:
-
This compound
-
Boron trichloride (BCl₃), 1.0 M solution in CH₂Cl₂
-
Pentamethylbenzene
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1 equivalent) and pentamethylbenzene (3 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.[14]
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add boron trichloride (2 equivalents, 1.0 M solution in CH₂Cl₂) to the stirred solution.[14]
-
Maintain the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Value |
| Lewis Acid | Boron Trichloride (BCl₃) |
| Cation Scavenger | Pentamethylbenzene |
| Solvent | Anhydrous Dichloromethane |
| Temperature | -78 °C to Room Temperature |
| Typical Reaction Time | 1-4 hours |
Causality and Self-Validation
This method is highly chemoselective and can be performed at low temperatures, preserving other acid-sensitive functional groups.[14] The use of a cation scavenger is critical to prevent C-benzylation, a common side reaction in Lewis acid-mediated debenzylations.[14][15] The reaction must be performed under strictly anhydrous conditions as BCl₃ reacts violently with water. Successful deprotection is verified by the disappearance of the starting material and the formation of the product, confirmed by analytical methods.
Visualization of Methodologies
Debenzylation Workflow Decision Tree
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. nacatsoc.org [nacatsoc.org]
- 4. silicycle.com [silicycle.com]
- 5. researchgate.net [researchgate.net]
- 6. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pp.bme.hu [pp.bme.hu]
- 8. researchgate.net [researchgate.net]
- 9. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Application Note: 4-(Benzyloxy)-2-fluorobenzonitrile as a Strategic Precursor for the Synthesis of Novel Kinase Inhibitors
Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 4-(Benzyloxy)-2-fluorobenzonitrile (CAS No: 185836-35-5) as a versatile precursor in the synthesis of small-molecule kinase inhibitors. We delve into the molecule's physicochemical properties, its strategic value derived from its unique trifunctional architecture, and provide a representative, step-by-step protocol for its elaboration into a kinase inhibitor scaffold. The causality behind experimental choices, safety considerations, and the biological context of kinase inhibition are discussed to provide a comprehensive and field-proven perspective.
Introduction: The Role of Privileged Scaffolds in Kinase Inhibitor Discovery
Kinases are a critical class of enzymes that regulate the majority of cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a known cause of numerous diseases, most notably cancer, making them high-value therapeutic targets.[1] The development of small-molecule kinase inhibitors has, therefore, become a cornerstone of modern oncology and immunology.[2]
The efficiency of drug discovery is often accelerated by employing "privileged scaffolds" or key chemical intermediates that provide a foundational structure for building libraries of potential drug candidates. This compound is one such intermediate, whose value lies in the strategic combination of three distinct functional groups: a 2-fluoro substituent, a versatile nitrile moiety, and a 4-benzyloxy group. This unique arrangement offers a powerful toolkit for medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties.[3] The fluorine atom can enhance metabolic stability and binding affinity; the benzyloxy group serves as a protected phenol, a crucial hydrogen-bonding feature in many inhibitors, while also enabling hydrophobic interactions; and the nitrile group is a versatile handle for conversion into various hinge-binding moieties.[1][4]
Physicochemical Properties & Safe Handling
This compound is a stable intermediate primarily used in research and manufacturing for the synthesis of pharmaceuticals and fine chemicals.[5] Understanding its properties is crucial for its effective and safe utilization in the laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 185836-35-5 | [6][7] |
| Molecular Formula | C₁₄H₁₀FNO | [6][7] |
| Molecular Weight | 227.23 g/mol | [6][8] |
| Appearance | Colorless to pale yellow clear liquid | [5] |
| IUPAC Name | 2-fluoro-4-(phenylmethoxy)benzonitrile | [6] |
| Solubility | Soluble in organic solvents like ethanol and acetone | [5] |
| Storage | Store in a tightly sealed container, protected from light and air, in a cool, dry place. | [5] |
Safe Handling and Storage: While not classified as hazardous under normal laboratory conditions, this compound should be handled with standard safety protocols in a well-ventilated fume hood.[5] It is classified as a skin, eye, and respiratory irritant. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9] In case of contact, wash skin thoroughly with soap and water; for eye contact, rinse cautiously with water for several minutes. For optimal stability and to maintain its quality for up to 24 months, store the compound in a tightly sealed, light-resistant container in a cool, dry environment.[5]
Strategic Value in Synthesis: A Trifunctional Approach
The synthetic utility of this compound stems from the orthogonal reactivity of its three key functional groups. Each can be manipulated to build molecular complexity and introduce desirable drug-like properties.
Representative Synthetic Protocol: Elaboration into a Dihydro-imidazo[1,2-a]pyrazine Scaffold
This section provides a representative, three-step protocol to demonstrate how this compound can be elaborated into a more complex heterocyclic scaffold, a common core in many kinase inhibitors. This protocol is illustrative and should be adapted and optimized by the end-user.
Protocol Details
Step A: Deprotection via Catalytic Hydrogenation to Yield 2-Fluoro-4-hydroxybenzonitrile
-
Rationale: The benzyl ether is a robust protecting group that is cleanly removed by catalytic hydrogenation. This unmasks the phenol, a critical functional group for subsequent reactions and often for hydrogen bonding to the kinase hinge region in the final inhibitor. Palladium on carbon (Pd/C) is the standard, efficient catalyst for this transformation.
-
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (EtOH, ~0.1 M) in a hydrogenation vessel, add 10% Palladium on Carbon (10 mol%).
-
Seal the vessel and purge thoroughly with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 50 psi or balloon pressure) and stir the reaction vigorously at room temperature for 4-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS for the disappearance of the starting material.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional EtOH.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-fluoro-4-hydroxybenzonitrile, which can often be used in the next step without further purification.
-
Step B: Synthesis of 4-(2-Aminoethoxy)-2-fluorobenzonitrile via SNAr Reaction
-
Rationale: The electron-withdrawing nature of the nitrile and the ortho-fluorine activates the aromatic ring for nucleophilic aromatic substitution (SNAr). The deprotected phenol from Step A is converted to a phenoxide in situ, which then displaces a leaving group on a suitable aminoethyl fragment. For this example, we use N-Boc-2-bromoethylamine, followed by deprotection.
-
Procedure:
-
Dissolve 2-fluoro-4-hydroxybenzonitrile (1.0 eq) in anhydrous Dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃, 2.0 eq) and stir the suspension at room temperature for 30 minutes to form the phenoxide.
-
Add N-Boc-2-bromoethylamine (1.2 eq) to the mixture.
-
Heat the reaction to 60-80 °C and stir for 6-12 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude Boc-protected intermediate by column chromatography.
-
Dissolve the purified intermediate in a solution of 4M HCl in Dioxane and stir at room temperature for 1-2 hours to remove the Boc protecting group.
-
Concentrate under reduced pressure and triturate with diethyl ether to yield the desired amine as an HCl salt.
-
Step C: Condensation and Cyclization to the Final Scaffold
-
Rationale: The resulting aminonitrile is a classic precursor for building fused heterocyclic systems. Reaction with an α-haloketone, followed by base-mediated intramolecular cyclization, is a common and effective strategy to form the desired dihydro-imidazo[1,2-a]pyrazine ring system.
-
Procedure:
-
Suspend the amine hydrochloride salt from Step B (1.0 eq) and chloroacetaldehyde (1.1 eq, 50% solution in water) in isopropanol.
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.5 eq).
-
Heat the mixture to reflux (approx. 80-90 °C) for 4-8 hours. The reaction first forms an imine, which then undergoes intramolecular cyclization.
-
Monitor the formation of the product by LC-MS.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC or column chromatography to yield the final heterocyclic scaffold, which can be further functionalized to produce specific kinase inhibitors.
-
Application Example: Targeting the BTK Signaling Pathway
The scaffolds derived from this compound are suitable for developing inhibitors of various kinases, including Bruton's Tyrosine Kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, and its inhibition is a validated therapeutic strategy for B-cell malignancies like chronic lymphocytic leukemia (CLL).[10]
A molecule synthesized using the protocol above could be further elaborated (e.g., via Suzuki coupling at the fluorine position, if modified) to bind to the active site of BTK, preventing its phosphorylation and blocking the downstream signaling cascade that promotes cancer cell survival.[10]
Conclusion
This compound is a high-value, strategic precursor for the synthesis of kinase inhibitors. Its trifunctional nature provides medicinal chemists with a versatile platform to introduce key pharmacophoric elements and modulate physicochemical properties. The protocols and strategic insights provided herein demonstrate its utility and are intended to empower researchers in the rapid development of novel and potent therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-[3-(Benzyloxy)phenyl]-2-fluorobenzonitrile | 1381944-33-7 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-(Benzyloxy)- 2-fluorobenzonitrile Supplier in Mumbai, 4-(Benzyloxy)- 2-fluorobenzonitrile Trader, Maharashtra [chemicalmanufacturers.in]
- 6. This compound | C14H10FNO | CID 11333628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 185836-35-5 [chemicalbook.com]
- 8. This compound CAS#: 185836-35-5 [chemicalbook.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. WO2017103611A1 - Compounds useful as kinase inhibitors - Google Patents [patents.google.com]
Application Note: Strategic Utilization of 4-(Benzyloxy)-2-fluorobenzonitrile in Synthetic Chemistry
Abstract
This document provides a comprehensive technical guide for the experimental use of 4-(Benzyloxy)-2-fluorobenzonitrile (CAS No. 185836-35-5), a versatile intermediate pivotal in pharmaceutical and materials science research.[1] The unique trifunctional architecture of this molecule—comprising a synthetically labile benzyl ether, a directing and electron-withdrawing nitrile group, and a highly activated fluoro-substituent—offers multiple, orthogonal pathways for molecular elaboration. This guide details the core physicochemical properties, safety and handling protocols, and key synthetic applications. Emphasis is placed on the mechanistic principles behind its reactivity, particularly in Nucleophilic Aromatic Substitution (SNAr) reactions. A detailed, field-proven protocol for a representative SNAr transformation is provided, alongside troubleshooting insights to empower researchers in drug discovery and fine chemical synthesis.[1]
Physicochemical Properties & Safety Data
A thorough understanding of the substrate's properties is fundamental to successful and safe experimentation. This compound is a stable solid under standard laboratory conditions but requires careful handling.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 185836-35-5 | [2][3][4] |
| Molecular Formula | C₁₄H₁₀FNO | [1][2] |
| Molecular Weight | 227.23 g/mol | [2][3] |
| Appearance | White to off-white solid/powder | [5] |
| Boiling Point | ~360.9 °C (Predicted) | [3] |
| Density | ~1.21 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, Acetone) | [1] |
Safety & Handling
As a research chemical, this compound must be handled with standard laboratory precautions. The primary hazards identified in Safety Data Sheets (SDS) include:
-
Skin Irritation (H315): Causes skin irritation.[6]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[6]
-
Respiratory Irritation (H335): May cause respiratory irritation.[6]
Mandatory Precautions:
-
Always handle this compound in a well-ventilated fume hood.[7]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[6][7]
-
Avoid inhalation of dust and direct contact with skin and eyes.[6]
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.[3]
Core Synthetic Applications & Mechanistic Rationale
The synthetic utility of this compound is primarily derived from two key reactive sites: the activated carbon-fluorine bond and the benzyloxy protecting group.
Nucleophilic Aromatic Substitution (SNAr)
The defining feature of this reagent is its high reactivity towards nucleophiles at the C2 position. This is a direct consequence of the electronic properties of the aromatic ring.
Causality of Reactivity: The SNAr mechanism proceeds via a two-step addition-elimination pathway.[8]
-
Activation: The potent electron-withdrawing nature of the cyano group (–C≡N), both by induction and resonance, significantly lowers the electron density of the aromatic ring. This effect is most pronounced at the ortho (C2) and para (C4) positions.
-
Nucleophilic Attack: The electron-deficient C2 carbon becomes highly electrophilic and susceptible to attack by a wide range of nucleophiles (amines, thiols, alkoxides, etc.), forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[9]
-
Leaving Group Departure: The C-F bond is the most polarized carbon-halogen bond. While F⁻ is a poor leaving group in SN1/SN2 reactions, in SNAr, the rate-determining step is typically the initial nucleophilic attack.[8][9] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom exceptionally electrophilic and accelerating this first, slow step.[9] The subsequent rapid elimination of the fluoride ion re-establishes aromaticity.
This reactivity makes the compound an excellent scaffold for introducing diverse functionalities at the C2 position, a common strategy in the synthesis of kinase inhibitors and other complex pharmaceutical agents.
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
Deprotection of the Benzyl Ether
The benzyloxy group serves as a robust protecting group for the C4-hydroxyl functionality. Its removal unmasks a phenol, which can be used for subsequent functionalization (e.g., etherification, esterification, or as a coupling partner). The most common method for benzyl ether cleavage is palladium-catalyzed hydrogenolysis.[10][11]
Key Deprotection Methods:
-
Hydrogenolysis: H₂, Pd/C in a solvent like ethanol or ethyl acetate. This method is clean, yielding the phenol and toluene as a byproduct.[11] It is compatible with many functional groups, though reducible groups like alkenes or azides may be affected.[10]
-
Lewis Acid Cleavage: Strong Lewis acids can also effect cleavage, though this is less common and substrate-dependent.[10][12]
-
Oxidative Cleavage: For substituted benzyl ethers (like p-methoxybenzyl), oxidants like DDQ can be used.[10][13]
Detailed Experimental Protocol: SNAr with an Amine Nucleophile
This protocol describes a general procedure for the reaction of this compound with a representative primary amine.
Objective: To synthesize a 2-amino-4-(benzyloxy)benzonitrile derivative.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (e.g., benzylamine, 1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq) or DIPEA (2.0 - 3.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glassware for extraction and filtration
-
Flash chromatography system
Caption: Standard experimental workflow for an SNAr reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired primary amine (1.2 eq), and anhydrous potassium carbonate (2.5 eq).
-
Rationale: K₂CO₃ is a mild, heterogeneous base sufficient to scavenge the HF produced during the reaction without causing decomposition of the starting material or product. An excess ensures the reaction goes to completion.
-
-
Solvent Addition: Add anhydrous DMSO to the flask to achieve a starting material concentration of approximately 0.1-0.5 M.
-
Rationale: Polar aprotic solvents like DMSO or DMF are ideal for SNAr reactions as they solvate the cation (K⁺) but not the anionic nucleophile, enhancing its reactivity. They also have high boiling points, allowing for elevated reaction temperatures.
-
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 5-10 minutes.
-
Heating & Monitoring: Immerse the flask in a preheated oil bath at 100 °C. Stir the reaction vigorously. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase), checking for the consumption of the starting material.
-
Rationale: Heating is necessary to overcome the activation energy of the reaction. Reaction times can vary from 4 to 24 hours depending on the nucleophilicity of the amine.
-
-
Workup: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with ethyl acetate. Combine the organic layers.
-
Rationale: This separates the organic product from the inorganic base (K₂CO₃) and the polar solvent (DMSO).
-
-
Washing: Wash the combined organic layers with water, followed by brine.
-
Rationale: The water wash removes residual DMSO/DMF, and the brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Characterization: Combine the pure fractions, concentrate in vacuo, and characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient temperature. 2. Weakly nucleophilic amine. 3. Ineffective base. | 1. Increase reaction temperature (e.g., to 120 °C). 2. Increase reaction time or use a stronger base (e.g., Cs₂CO₃). 3. Ensure the base is anhydrous and finely powdered. |
| Low Yield | 1. Product decomposition at high temp. 2. Competing side reactions. 3. Loss during aqueous workup. | 1. Run the reaction at the lowest effective temperature. 2. Ensure a fully inert atmosphere. 3. Perform extractions carefully; use brine to minimize emulsion formation. |
| Difficult Purification | 1. Product co-elutes with starting material. 2. Residual DMSO in crude product. | 1. Adjust the polarity of the chromatography eluent system. 2. Ensure thorough washing with water during the workup to remove all DMSO. |
References
- 1. 4-(Benzyloxy)- 2-fluorobenzonitrile Supplier in Mumbai, 4-(Benzyloxy)- 2-fluorobenzonitrile Trader, Maharashtra [chemicalmanufacturers.in]
- 2. This compound | C14H10FNO | CID 11333628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 185836-35-5 [chemicalbook.com]
- 4. This compound | 185836-35-5 [chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 13. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of 4-(Benzyloxy)-2-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the scale-up synthesis of 4-(Benzyloxy)-2-fluorobenzonitrile, a key intermediate in the development of various pharmaceutical compounds.[1] The protocol herein is designed for scalability, focusing on process robustness, safety, and high purity of the final product.
Introduction
This compound is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of complex organic molecules with potential therapeutic applications.[1] Its structure incorporates a protected phenol, an activated nitrile group, and a fluorine substituent, making it a valuable precursor for introducing these moieties into larger molecular scaffolds. The synthesis is achieved through a Williamson ether synthesis, a reliable and well-established method for forming ethers.[2][3] This application note details a robust and scalable protocol for its preparation from 4-hydroxy-2-fluorobenzonitrile and benzyl bromide.
Reaction Overview and Mechanistic Insights
The synthesis of this compound proceeds via a nucleophilic substitution reaction, specifically a Williamson ether synthesis. The reaction involves the deprotonation of the phenolic hydroxyl group of 4-hydroxy-2-fluorobenzonitrile by a base, typically potassium carbonate, to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide in an SN2 reaction to displace the bromide and form the desired ether linkage.[4][5]
The choice of a polar aprotic solvent like acetone or acetonitrile facilitates the reaction by solvating the cation of the base, thereby increasing the nucleophilicity of the phenoxide. The electron-withdrawing nature of the nitrile and fluorine groups on the aromatic ring of the starting material increases the acidity of the phenolic proton, facilitating its removal by a moderately strong base like potassium carbonate.
Experimental Workflow
The overall workflow for the synthesis, work-up, and purification of this compound is depicted below.
Caption: Overall workflow for the synthesis of this compound.
Detailed Scale-up Protocol
This protocol is designed for a nominal 10-gram scale synthesis and can be adapted for larger quantities with appropriate engineering controls and safety considerations.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles | Equivalents |
| 4-Hydroxy-2-fluorobenzonitrile | 60390-48-9 | 137.11 | 10.0 g | 0.073 | 1.0 |
| Benzyl Bromide | 100-39-0 | 171.03 | 13.7 g (9.8 mL) | 0.080 | 1.1 |
| Potassium Carbonate (anhydrous, powdered) | 584-08-7 | 138.21 | 15.1 g | 0.109 | 1.5 |
| Acetone (anhydrous) | 67-64-1 | 58.08 | 200 mL | - | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - | - |
| Deionized Water | 7732-18-5 | 18.02 | As needed | - | - |
| Brine (saturated NaCl solution) | - | - | As needed | - | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - | - |
| Ethanol (for recrystallization) | 64-17-5 | 46.07 | As needed | - | - |
Equipment
-
1 L three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware for work-up and filtration
-
Rotary evaporator
-
Vacuum oven
Step-by-Step Procedure
-
Reaction Setup: Assemble the 1 L three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and a dropping funnel. Ensure all glassware is dry. The setup should be under an inert atmosphere.
-
Charging Reagents: To the flask, add 4-hydroxy-2-fluorobenzonitrile (10.0 g, 0.073 mol) and anhydrous acetone (200 mL). Begin stirring to dissolve the starting material. Add anhydrous powdered potassium carbonate (15.1 g, 0.109 mol).
-
Addition of Benzyl Bromide: In the dropping funnel, place benzyl bromide (13.7 g, 0.080 mol). Add the benzyl bromide dropwise to the stirred suspension over 30 minutes at room temperature. An exotherm may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 56 °C for acetone) and maintain for 4-6 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
To the resulting residue, add ethyl acetate (150 mL) and deionized water (100 mL). Stir vigorously.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization.[6] A suitable solvent system is ethanol/water.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add hot deionized water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.
-
Dry the purified this compound in a vacuum oven at 40-50 °C to a constant weight.
-
Safety Considerations
-
Benzyl bromide is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [7][8]
-
Potassium carbonate is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Acetone is a flammable solvent. Ensure the reaction is carried out away from ignition sources.
-
All waste materials should be disposed of in accordance with local regulations.
Characterization of this compound
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₄H₁₀FNO[9] |
| Molecular Weight | 227.23 g/mol [9] |
| Appearance | White to off-white solid |
| Purity (by HPLC) | >98% |
Predicted ¹H NMR Spectral Data
The chemical shifts for 2-(Benzyloxy)-4-fluorobenzonitrile can be predicted based on the analysis of structurally related compounds.[10]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (benzyl) | 7.30 - 7.50 | m |
| -O-CH₂- | 5.15 | s |
| Aromatic (benzonitrile) | 6.80 - 7.60 | m |
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers and drug development professionals can efficiently produce this valuable intermediate in high yield and purity for their research and development needs.
References
- 1. 4-(Benzyloxy)- 2-fluorobenzonitrile Supplier in Mumbai, 4-(Benzyloxy)- 2-fluorobenzonitrile Trader, Maharashtra [chemicalmanufacturers.in]
- 2. francis-press.com [francis-press.com]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Purifying Compounds by Recrystallization | Semantic Scholar [semanticscholar.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. orgsyn.org [orgsyn.org]
- 9. This compound | C14H10FNO | CID 11333628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Note & Protocol: High-Purity 4-(Benzyloxy)-2-fluorobenzonitrile via Optimized Recrystallization
This document provides a detailed guide for the purification of 4-(Benzyloxy)-2-fluorobenzonitrile, a key intermediate in pharmaceutical synthesis, through the technique of recrystallization. The protocols and insights are tailored for researchers, scientists, and professionals in drug development who require high-purity materials for their work.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
This compound is a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] The presence of impurities, even in trace amounts, can have significant downstream effects, potentially altering the efficacy, safety, and stability of the final drug product.[2] Consequently, robust and efficient purification methods are paramount.
Recrystallization is a powerful and widely adopted technique for the purification of solid organic compounds.[3] It leverages the principle of differential solubility of a compound and its impurities in a chosen solvent at varying temperatures.[4] A well-executed recrystallization can effectively remove impurities, leading to a product with high crystalline and chemical purity.[5] This application note outlines a systematic approach to developing and executing a recrystallization protocol for this compound, grounded in the fundamental principles of solubility and crystal growth.
The Science of Recrystallization: A Primer
Recrystallization is based on the principle that most solid compounds are more soluble in a hot solvent than in a cold one.[6] The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[7] As this solution is allowed to cool, the solubility of the desired compound decreases, leading to the formation of crystals.[4] The impurities, ideally, remain dissolved in the cold solvent (the "mother liquor") and are subsequently separated by filtration.[8]
The success of recrystallization hinges on the careful selection of a solvent. An ideal solvent should:
-
Exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.[9]
-
Either not dissolve the impurities at all or dissolve them to a high degree so they remain in the mother liquor upon cooling.[9]
-
Be chemically inert with respect to the compound being purified.[4]
-
Have a relatively low boiling point for easy removal from the purified crystals.[10]
-
Be non-toxic, inexpensive, and non-flammable for safe and practical handling.[11]
Solvent System Selection for this compound
The molecular structure of this compound, which includes a polar nitrile group, a moderately polar ether linkage, and a nonpolar aromatic ring, suggests that a solvent of intermediate polarity would be a suitable choice.[10] Based on available data, the compound is soluble in organic solvents such as ethanol and acetone.[1] For many aromatic compounds, a mixed solvent system, often an alcohol-water mixture, provides the fine-tuned solubility characteristics required for effective recrystallization.[12]
Table 1: Properties of Candidate Solvents
| Solvent | Boiling Point (°C) | Polarity | Rationale for Consideration |
| Ethanol | 78 | Polar | Known to dissolve the compound; good for forming solvent pairs with water.[1][10] |
| Isopropanol | 82 | Polar | Similar properties to ethanol, can be a good alternative. |
| Acetone | 56 | Polar | Known to dissolve the compound, but its low boiling point can make handling challenging.[1][10] |
| Toluene | 111 | Nonpolar | May be suitable for dissolving the compound when hot, but its high boiling point is a drawback.[10] |
| Water | 100 | Very Polar | Can be used as an anti-solvent with a miscible organic solvent like ethanol to decrease solubility upon cooling.[10][13] |
For this protocol, an ethanol/water mixed solvent system is recommended as a starting point. This system allows for the dissolution of this compound in hot ethanol, followed by the controlled addition of water as an anti-solvent to induce crystallization upon cooling.
Detailed Recrystallization Protocol
This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjust volumes accordingly for different scales.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks (250 mL and 125 mL)
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
-
Vacuum oven or drying dish
Experimental Workflow:
Caption: Recrystallization workflow for this compound.
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound into a 250 mL Erlenmeyer flask. In a separate flask, heat ethanol to its boiling point. Add the hot ethanol portion-wise to the flask containing the crude solid while stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[7]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[14]
-
Hot Gravity Filtration (if necessary): If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization in the funnel.[14]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4]
-
Inducing Crystallization (if necessary): If crystals do not form upon cooling, crystallization can be induced by scratching the inside of the flask with a glass stirring rod at the surface of the solution or by adding a small "seed" crystal of the pure compound.[7]
-
Maximizing Yield: Once the solution has reached room temperature and crystal formation has occurred, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.[15]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[15]
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.[15]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point or allow them to air dry.
Troubleshooting Common Recrystallization Issues
Table 2: Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated.[16] | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[14] |
| No Crystal Formation | Too much solvent was used; the solution is not saturated.[17] | Boil off some of the solvent to concentrate the solution and then allow it to cool again.[16] |
| Low Recovery/Yield | Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the cold solvent.[16] | Concentrate the mother liquor and attempt a second crystallization. Ensure the filtration apparatus is pre-heated for hot filtration.[3] |
| Impure Product | Cooling was too rapid, trapping impurities in the crystal lattice.[12] | Redissolve the crystals in fresh hot solvent and allow for slower cooling. |
Purity Assessment of Recrystallized Product
The purity of the recrystallized this compound should be assessed to confirm the effectiveness of the purification.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically cause a depression and broadening of the melting point range.[18] Compare the experimental melting point to the literature value.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for determining the purity of a compound and quantifying any remaining impurities.[12][19] An increase in the area percentage of the main peak and a decrease or disappearance of impurity peaks after recrystallization indicates successful purification.
By following this detailed protocol and applying the troubleshooting guidance provided, researchers can consistently obtain high-purity this compound, a critical step in the advancement of drug discovery and development programs.
References
- 1. 4-(Benzyloxy)- 2-fluorobenzonitrile Supplier in Mumbai, 4-(Benzyloxy)- 2-fluorobenzonitrile Trader, Maharashtra [chemicalmanufacturers.in]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. aakash.ac.in [aakash.ac.in]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mt.com [mt.com]
- 12. researchgate.net [researchgate.net]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. Recrystallization [wiredchemist.com]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 18. youtube.com [youtube.com]
- 19. rsc.org [rsc.org]
Application Notes and Protocols for the Purification of 4-(Benzyloxy)-2-fluorobenzonitrile via Column Chromatography
This comprehensive guide provides a detailed protocol for the purification of 4-(Benzyloxy)-2-fluorobenzonitrile using column chromatography. Designed for researchers, scientists, and professionals in drug development, this document outlines the principles, procedures, and critical considerations to achieve high purity of the target compound. The methodologies described herein are grounded in established chromatographic theory and practical laboratory experience to ensure reproducibility and success.
Introduction: The Purification Challenge
This compound is a key intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring a polar nitrile group and a less polar benzyloxy moiety, presents a moderate polarity that makes it an ideal candidate for purification by normal-phase column chromatography. The primary goal of this protocol is to separate the desired product from unreacted starting materials, byproducts, and other impurities that may be present after a chemical synthesis. Achieving high purity is critical for subsequent synthetic steps and for ensuring the quality and safety of the final products.[1]
Compound Properties:
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀FNO | [2] |
| Molecular Weight | 227.23 g/mol | [2] |
| Boiling Point | 360.9 ± 27.0 °C (Predicted) | [3][4] |
| Density | 1.21 ± 0.1 g/cm³ (Predicted) | [3][4] |
| Storage | Sealed in a dry place at room temperature. | [3] |
Principles of Separation
Column chromatography is a preparative technique used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[5][6] In this normal-phase application, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase (eluent).
The separation of this compound from potential impurities relies on the following principles:
-
Adsorption: The polar silica gel stationary phase contains surface silanol groups that can form hydrogen bonds and dipole-dipole interactions with polar molecules.
-
Elution: The mobile phase, a mixture of non-polar and moderately polar solvents, flows through the column, competing with the stationary phase for the compounds in the mixture.
-
Differential Migration: Compounds with higher polarity will have a stronger affinity for the silica gel and will therefore move down the column more slowly. Less polar compounds will be more readily carried along with the mobile phase and will elute from the column faster.
The choice of an appropriate mobile phase is crucial for achieving optimal separation. A solvent system that is too polar will cause all compounds to elute quickly with little separation, while a system that is not polar enough will result in very slow elution times.
Materials and Methods
Materials and Reagents
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Glass column with stopcock
-
Cotton or glass wool
-
Sand (washed)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]
-
Avoid inhalation of dust from silica gel and solvent vapors.[9]
-
Handle all organic solvents with care as they are flammable. Keep away from ignition sources.[8]
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information.[7][10]
Experimental Protocol
Step 1: Selection of the Mobile Phase via TLC
Before performing the column chromatography, it is essential to determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound and good separation from impurities.
-
Prepare several small beakers with different ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).
-
Dissolve a small amount of the crude reaction mixture in a few drops of dichloromethane.
-
Spot the dissolved crude mixture onto separate TLC plates.
-
Develop each TLC plate in a different solvent system.
-
Visualize the developed plates under a UV lamp.
-
Select the solvent system that provides the best separation of the target compound from impurities.
Step 2: Column Packing
Proper column packing is critical for achieving good separation.[6] The wet (slurry) packing method is generally preferred as it minimizes the chances of air bubbles and cracks in the stationary phase.
Caption: Workflow for Wet Packing a Chromatography Column.
-
Securely clamp the glass column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[11]
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.[11]
-
In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase (the least polar mixture if using a gradient). The consistency should be that of a thick but pourable liquid.
-
Carefully pour the slurry into the column.
-
Gently tap the side of the column to dislodge any air bubbles and to ensure an evenly packed bed.[11]
-
Once the silica has settled, add another thin layer of sand on top to protect the surface of the stationary phase from being disturbed during sample and solvent addition.[11]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
Step 3: Sample Loading
The sample should be loaded onto the column in a concentrated band to ensure good separation.
Wet Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully pipette the solution onto the top of the sand layer, taking care not to disturb the surface.[12]
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.
Dry Loading (Recommended for samples with poor solubility in the eluent):
-
Dissolve the crude product in a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution and evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.[12]
-
Carefully add this powder to the top of the packed column.
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock to begin the elution process. The flow rate should be maintained at a steady drip.
-
Collect the eluent in fractions using test tubes or flasks.
-
Monitor the separation by periodically analyzing the collected fractions by TLC.
-
If necessary, the polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.[13]
Step 5: Isolation of the Purified Product
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified compound.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, HPLC, GC-MS).
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | - Inappropriate mobile phase. - Column was not packed properly. - Sample was overloaded. | - Re-optimize the mobile phase using TLC. - Repack the column carefully. - Use less sample. |
| Slow Flow Rate | - Column is packed too tightly. - Fine particles of silica are clogging the column. | - Apply gentle pressure to the top of the column. - Ensure the silica gel is of the correct mesh size. |
| Compound does not elute | - Mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. |
| Cracked or channeled column bed | - The column ran dry. | - Ensure the solvent level is always above the stationary phase. |
For more in-depth troubleshooting, refer to specialized guides on column chromatography.[14][15]
Conclusion
This application note provides a robust and detailed protocol for the purification of this compound using column chromatography. By carefully following the outlined steps, from mobile phase selection to fraction analysis, researchers can achieve a high degree of purity for this important chemical intermediate. Adherence to safety protocols and proper technique are paramount for a successful and safe purification process.
References
- 1. 4-(Benzyloxy)- 2-fluorobenzonitrile Supplier in Mumbai, 4-(Benzyloxy)- 2-fluorobenzonitrile Trader, Maharashtra [chemicalmanufacturers.in]
- 2. This compound | C14H10FNO | CID 11333628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 185836-35-5 [chemicalbook.com]
- 4. This compound CAS#: 185836-35-5 [chemicalbook.com]
- 5. mastelf.com [mastelf.com]
- 6. chromtech.com [chromtech.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. kmpharma.in [kmpharma.in]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Chromatography [chem.rochester.edu]
- 15. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Troubleshooting Williamson ether synthesis of 4-(Benzyloxy)-2-fluorobenzonitrile
Technical Support Center: Synthesis of 4-(Benzyloxy)-2-fluorobenzonitrile
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing the Williamson ether synthesis framework for this specific transformation. Here, we move beyond simple procedural lists to address the nuanced mechanistic considerations and practical challenges you may encounter. Our goal is to provide you with the causal understanding needed to troubleshoot effectively and optimize your reaction outcomes.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis, focusing on the underlying principles that govern reaction success.
Q1: I thought the Williamson ether synthesis was an SN2 reaction. Does that apply here?
A: This is a critical point of distinction. The classic Williamson ether synthesis involves an alkoxide nucleophile attacking a primary alkyl halide via an SN2 mechanism.[1][2][3] However, in the synthesis of this compound, the electrophile is an aryl fluoride. SN2 reactions do not occur at sp²-hybridized carbon atoms like those in a benzene ring due to steric hindrance and the high energy of the required transition state.[2][4]
Instead, this reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The key features of this pathway are:
-
Activation : The aromatic ring must be "activated" by potent electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (in this case, the fluorine atom).[4][5] The nitrile (-CN) group at the para position serves this role effectively.
-
Mechanism : It is a two-step addition-elimination process. The nucleophile (the phenoxide generated from 4-hydroxy-2-fluorobenzonitrile) attacks the carbon bearing the fluorine, breaking the aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[5][6]
-
Leaving Group Departure : The aromaticity is restored when the leaving group (fluoride ion) is expelled.
Interestingly, for SNAr reactions, the typical halide reactivity trend is inverted compared to SN2 reactions. Fluorine, being the most electronegative halogen, is the best leaving group because it strongly polarizes the C-F bond, making the carbon highly electrophilic and stabilizing the rate-determining intermediate.[4][7]
Caption: The SNAr mechanism for the synthesis of this compound.
Q2: Which base should I choose for deprotonating the starting phenol?
A: The choice of base is critical and depends on balancing reactivity with the potential for side reactions. The pKa of a phenol is approximately 10, so a base strong enough to deprotonate it efficiently is required.
| Base | Strength | Typical Solvent | Advantages | Disadvantages |
| K₂CO₃ | Mild | DMF, Acetonitrile | Inexpensive, easy to handle, generally provides clean reactions with minimal side products.[8][9] | May require higher temperatures or longer reaction times. |
| Cs₂CO₃ | Mild | DMF, Acetonitrile | More soluble and basic than K₂CO₃, often leading to faster reactions and higher yields. | Significantly more expensive. |
| NaH | Strong | THF, DMF | Very effective for complete and rapid deprotonation.[2] | Highly reactive, pyrophoric, requires strictly anhydrous conditions. Can promote elimination side reactions with the alkyl halide.[8][10] |
Senior Scientist Recommendation: For most applications, Potassium Carbonate (K₂CO₃) offers the best balance of reactivity, cost, and safety. It is sufficient to deprotonate the phenol, and its heterogeneous nature in solvents like DMF can lead to cleaner reactions.[8][11] NaH should be reserved for cases where milder bases fail, and extreme care must be taken to ensure anhydrous conditions.[2][12]
Q3: What is the ideal solvent for this reaction?
A: A polar aprotic solvent is essential to dissolve the phenoxide salt and promote the SNAr mechanism.[1][13] Protic solvents will solvate the nucleophile, reducing its reactivity.
| Solvent | Dielectric Constant | Boiling Point | Advantages | Disadvantages |
| DMF | 37 | 153 °C | Excellent solvating power for ionic species. Commonly used and well-documented.[1][8] | Can decompose at high temperatures (>100 °C), especially in the presence of base.[9] Now classified as a substance of very high concern in some regions. |
| DMSO | 47 | 189 °C | High boiling point allows for a wide temperature range. Excellent solvent for SNAr.[14] | Can be difficult to remove during workup due to its high boiling point. Can promote oxidation of certain substrates. |
| Acetonitrile | 38 | 82 °C | Lower boiling point makes it easier to remove. Good solvent for many substitution reactions.[1] | Lower solvating power for some salts compared to DMF or DMSO, may require higher temperatures or a phase-transfer catalyst. |
Senior Scientist Recommendation: DMF is a reliable first choice for this reaction, typically run at temperatures between 60-80 °C.[1] If decomposition or regulatory concerns are an issue, acetonitrile in combination with a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is an excellent alternative. The PTC helps shuttle the phenoxide from the solid base surface into the organic phase, increasing its effective concentration and reactivity.[1][15][16]
Section 2: Troubleshooting Guide
Even with an optimized protocol, challenges can arise. This section provides a logical framework for diagnosing and resolving common experimental issues.
Caption: A logical workflow for troubleshooting the synthesis.
Q4: My reaction yield is disappointingly low (<50%). What are the most common culprits?
A: Low yield is often traced back to one of three areas: reagents, deprotonation, or reaction conditions.
-
Reagent Quality :
-
Starting Phenol : Ensure your 4-hydroxy-2-fluorobenzonitrile is pure. Impurities can interfere with the reaction.
-
Benzyl Bromide : This reagent can degrade over time, liberating HBr and appearing yellow. Use a fresh bottle or wash a stored sample with aqueous sodium bicarbonate, dry, and use immediately.
-
Solvent Anhydrousness : Water will react with strong bases like NaH and can hinder the solubility and reactivity of the phenoxide. Using a dry solvent is crucial, especially with NaH.[15]
-
-
Incomplete Deprotonation :
-
If using K₂CO₃, ensure it is finely powdered to maximize surface area.
-
Ensure you are using a sufficient excess of the base (typically 1.5-2.0 equivalents).
-
-
Sub-optimal Temperature :
Q5: I see multiple spots on my TLC plate besides the starting materials and product. What side reactions are occurring?
A: Several side reactions can compete with the desired O-alkylation.
-
C-Alkylation : The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the aromatic ring.[1] While O-alkylation is generally favored, some C-alkylation at the carbon ortho to the hydroxyl group can occur, leading to an isomeric byproduct.[17] Using polar aprotic solvents like DMF helps favor O-alkylation.
-
Elimination : While benzyl bromide cannot undergo elimination, if a different secondary or tertiary alkyl halide were used, base-catalyzed elimination to form an alkene would be a major competing pathway.[1][2]
-
Hydrolysis of Benzyl Bromide : If there is water in the reaction mixture, the base can hydrolyze benzyl bromide to benzyl alcohol.
-
Dibenzyl Ether Formation : Benzyl alcohol formed from hydrolysis can be deprotonated and react with another molecule of benzyl bromide to form dibenzyl ether.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. youtube.com [youtube.com]
- 7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 12. researchgate.net [researchgate.net]
- 13. jk-sci.com [jk-sci.com]
- 14. researchgate.net [researchgate.net]
- 15. jetir.org [jetir.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
Technical Support Center: Synthesis of 4-(Benzyloxy)-2-fluorobenzonitrile
Welcome to the technical support center for the synthesis of 4-(Benzyloxy)-2-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic transformation. Here, we provide in-depth technical guidance, field-proven insights, and detailed protocols to help you overcome common challenges and improve your reaction yields.
Introduction
The synthesis of this compound is most commonly achieved via a Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxy-2-fluorobenzonitrile with a benzylating agent, typically benzyl bromide, in the presence of a suitable base.[1] While seemingly straightforward, this SN2 reaction is often plagued by low yields due to competing side reactions and suboptimal conditions.[2][3] This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guide
This section addresses specific issues that can lead to low yields and provides actionable solutions.
Question 1: My reaction shows low or no conversion of the starting material, 4-hydroxy-2-fluorobenzonitrile. What are the likely causes and how can I fix this?
Answer:
Low or no conversion is a common issue that can typically be traced back to one of four key areas: incomplete deprotonation of the phenol, inactive reagents, inappropriate reaction temperature, or poor solubility.
-
Incomplete Deprotonation: The Williamson ether synthesis requires the formation of a phenoxide ion, which is a potent nucleophile.[4] If the base is not strong enough or is used in insufficient quantity, the concentration of the phenoxide will be too low for the reaction to proceed efficiently.
-
Solution: Ensure your base is anhydrous and used in stoichiometric excess (typically 1.5-2.0 equivalents). For phenols, common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH).[5][6] If using a weaker base like K₂CO₃ yields poor results, consider switching to a stronger base like NaH.[6]
-
-
Inactive Benzylating Agent: Benzyl bromide can degrade over time, especially if exposed to moisture or light.
-
Solution: Use freshly opened or purified benzyl bromide. If you suspect your reagent has degraded, you can purify it by distillation or pass it through a short column of neutral alumina.
-
-
Low Reaction Temperature: Like many SN2 reactions, the Williamson ether synthesis often requires heating to proceed at a reasonable rate.[2]
-
Solution: Optimize the reaction temperature. A good starting point is 60-80°C.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature for your specific conditions.
-
-
Poor Solubility: If the reactants are not fully dissolved, the reaction will be slow and inefficient.
-
Solution: Choose a solvent that effectively dissolves both the phenoxide salt and the benzyl bromide. Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are generally the best choices for SN2 reactions as they solvate the cation but not the nucleophilic anion, thus increasing its reactivity.[7][8][9]
-
Question 2: My TLC analysis shows the formation of multiple products, leading to a low yield of the desired this compound. What are these side products and how can I minimize their formation?
Answer:
The formation of multiple products is a clear indicator of competing side reactions. In the case of the Williamson ether synthesis with phenoxides, the most common side reaction is C-alkylation.[2] The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom of the aromatic ring.
-
C-Alkylation: This side reaction results in the formation of a C-benzylated isomer. The ratio of O- to C-alkylation is influenced by several factors, including the solvent, the counter-ion of the phenoxide, and the temperature.
-
Minimization Strategies:
-
Solvent Choice: Polar aprotic solvents like DMF and DMSO generally favor O-alkylation.[5]
-
Temperature Control: Lowering the reaction temperature can sometimes favor O-alkylation over C-alkylation.[1]
-
Base and Counter-ion: The choice of base can influence the reaction. Using a bulkier base might sterically hinder C-alkylation.[6]
-
-
-
Di-benzylation: If other nucleophilic sites are present on your starting material, they may also react with the benzylating agent.
-
Minimization Strategy: Use stoichiometric amounts of the benzylating agent (1.0 - 1.2 equivalents) to reduce the likelihood of multiple additions.
-
Question 3: I'm observing product degradation, especially during prolonged reaction times or at higher temperatures. How can I prevent this?
Answer:
Product degradation can occur if the reaction conditions are too harsh.
-
Optimize Reaction Time and Temperature: Monitor the reaction closely using TLC. Once the starting material is consumed, quench the reaction promptly. Avoid unnecessarily high temperatures or prolonged heating. Running small-scale trials at different temperatures can help identify the optimal balance between reaction rate and product stability.[6]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the synthesis of this compound?
A1: The synthesis proceeds via a Williamson ether synthesis, which is a classic SN2 (bimolecular nucleophilic substitution) reaction.[2][3][5] The mechanism involves the backside attack of the nucleophilic phenoxide ion on the electrophilic carbon of the benzyl bromide, leading to the formation of an ether and the displacement of the bromide leaving group.[2]
Q2: Why is a polar aprotic solvent recommended for this reaction?
A2: Polar aprotic solvents like DMF, DMSO, and acetonitrile are ideal for SN2 reactions because they can dissolve the ionic phenoxide salt while not strongly solvating the nucleophilic anion.[7][8][9] In contrast, polar protic solvents (like water or alcohols) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophile, thus slowing down the reaction.[9]
Q3: Can I use a phase-transfer catalyst to improve my yield?
A3: Yes, a phase-transfer catalyst (PTC) can be very effective, especially in systems with poor solubility.[2][10] A PTC, such as tetrabutylammonium bromide, facilitates the transfer of the phenoxide from an aqueous or solid phase into the organic phase where the benzyl bromide resides, thereby increasing the reaction rate.[10][11] This can allow the reaction to be carried out under milder conditions and may not require strictly anhydrous solvents.[12]
Q4: How should I purify the final product?
A4: The crude product can be purified using standard laboratory techniques. Column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a common and effective method.[1] Recrystallization from a suitable solvent system, such as ethanol/water, can also be employed to obtain a highly pure product.[1][13]
Experimental Protocols
Protocol 1: Standard Williamson Ether Synthesis
This protocol outlines a standard procedure for the synthesis of this compound.
Materials:
-
4-hydroxy-2-fluorobenzonitrile
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxy-2-fluorobenzonitrile (1.0 eq) and anhydrous DMF. Stir the mixture until the solid is completely dissolved.
-
Addition of Base: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution.
-
Addition of Benzylating Agent: To the stirring suspension, add benzyl bromide (1.1 - 1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80°C and monitor the progress by TLC. The reaction is typically complete within 3-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature and quench with deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Protocol 2: Optimization Study - A Tabular Guide
To optimize your reaction, consider systematically varying key parameters. The following table provides a template for such a study.
| Entry | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (1.5) | DMF | 60 | 6 | |
| 2 | K₂CO₃ (2.0) | DMF | 60 | 6 | |
| 3 | K₂CO₃ (1.5) | Acetonitrile | 60 | 6 | |
| 4 | K₂CO₃ (1.5) | DMF | 80 | 4 | |
| 5 | NaH (1.2) | DMF | Room Temp | 8 |
Visualizations
General Workflow for Synthesis and Troubleshooting
Caption: A flowchart of the synthesis workflow and key troubleshooting decision points.
Troubleshooting Logic for Low Yield
Caption: A diagnostic diagram outlining potential causes and solutions for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Williamson Ether Synthesis [cs.gordon.edu]
Technical Support Center: Synthesis of 4-(Benzyloxy)-2-fluorobenzonitrile
Welcome to the technical support center for the synthesis of 4-(Benzyloxy)-2-fluorobenzonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing this critical intermediate in their synthetic workflows. Here, we address common challenges and side reactions encountered during its preparation, providing in-depth, field-proven insights and troubleshooting protocols to enhance reaction efficiency, yield, and purity.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize this compound is showing low yield and multiple byproducts on the TLC plate. What are the most likely side reactions?
A1: The synthesis of this compound is typically achieved via a Williamson ether synthesis, reacting 4-hydroxy-2-fluorobenzonitrile with a benzyl halide (e.g., benzyl bromide) in the presence of a base.[1][2][3] While seemingly straightforward, several competing reactions can occur:
-
C-Alkylation: The phenoxide intermediate is an ambident nucleophile, meaning it can react at two different sites. While the desired O-alkylation forms the ether, reaction at a carbon atom of the aromatic ring (C-alkylation) can also occur, leading to isomeric byproducts.[2][4]
-
Nitrile Hydrolysis: Under basic conditions, especially with prolonged reaction times or elevated temperatures, the nitrile group (-C≡N) is susceptible to hydrolysis, first to an amide and potentially further to a carboxylic acid salt.[5][6][7] This introduces acidic impurities that complicate workup and purification.
-
Quaternary Ammonium Salt Formation: If a phase-transfer catalyst (e.g., tetrabutylammonium bromide) is used to facilitate the reaction, the benzyl halide can react with the amine-based catalyst to form a water-soluble but often difficult-to-remove quaternary ammonium salt.[8][9]
-
Nucleophilic Aromatic Substitution (SNAr): Although less common under these conditions, the fluoride on the electron-deficient aromatic ring can be displaced by the phenoxide or hydroxide ions, leading to diaryl ether or dihydroxy byproducts.[10][11][12]
Q2: I've isolated a major byproduct with the same mass as my desired product. The ¹H NMR shows aromatic protons but a different pattern, and the benzylic CH₂ signal is still present. What is this impurity?
A2: This is a classic sign of C-alkylation . The phenoxide generated from 4-hydroxy-2-fluorobenzonitrile has electron density on both the oxygen atom and the aromatic ring, particularly at the carbon atoms ortho and para to the hydroxyl group. While the position para to the hydroxyl is blocked, the position ortho to it (C3) is a potential site for electrophilic attack by the benzyl halide. The resulting C-alkylated isomer will have the same mass but a different substitution pattern on the aromatic ring, leading to a distinct NMR spectrum. Alkali phenoxides are known to undergo C-alkylation in addition to the desired O-alkylation.[2]
Q3: After workup, my crude product is difficult to purify and appears to be acidic. What could be the cause?
A3: This strongly suggests hydrolysis of the nitrile group . The use of strong bases like sodium hydroxide or potassium hydroxide, especially when heated for extended periods, can promote the hydrolysis of the benzonitrile to the corresponding benzamide or benzoic acid.[5][13][14] The resulting carboxylic acid will impart acidic properties to your crude product. To confirm, you can check the IR spectrum for a broad O-H stretch and a C=O stretch characteristic of a carboxylic acid. Milder basic conditions (e.g., using K₂CO₃) and shorter reaction times can mitigate this issue.[2]
Q4: I am observing a significant loss of the fluorine signal in my product's ¹⁹F NMR spectrum and the appearance of a new, high molecular weight impurity. What is happening?
A4: This indicates a Nucleophilic Aromatic Substitution (SNAr) reaction is occurring, where the fluoride atom is being displaced. The aromatic ring is activated towards nucleophilic attack by the electron-withdrawing nitrile group.[10][11] The nucleophile could be another molecule of the starting phenoxide, leading to a diaryl ether byproduct. This side reaction is more likely under harsh conditions (high temperature, strong base) where the fluoride leaving group can be displaced.
Troubleshooting Guide: Side Reaction Mitigation
| Symptom / Observation | Potential Side Reaction | Mechanism & Rationale | Recommended Solution & Protocol |
| Isomeric byproduct with same mass | C-Alkylation | The phenoxide is an ambident nucleophile. Polar aprotic solvents (like DMF or DMSO) favor O-alkylation, while protic solvents can solvate the oxygen, making the carbon more nucleophilic.[4] | Use a polar aprotic solvent such as DMF or acetonitrile. Employ a weaker base like K₂CO₃ which is less likely to promote C-alkylation compared to hydroxides. |
| Acidic crude product, difficult extraction | Nitrile Hydrolysis | The nitrile group is susceptible to base-catalyzed hydrolysis, especially with heat, forming a carboxylate salt.[6][7] | Use anhydrous conditions and a non-hydroxide base (e.g., K₂CO₃). Monitor the reaction closely and avoid unnecessarily long reaction times. Keep the temperature moderate (e.g., 60-80 °C). |
| Water-soluble byproduct, difficult to remove | Quaternary Salt Formation | If a phase-transfer catalyst (PTC) like a tetraalkylammonium halide is used, it can be alkylated by the reactive benzyl bromide.[15] | If using a PTC, opt for one with more sterically hindered groups. Alternatively, avoid PTCs by using a suitable polar aprotic solvent like DMF in which the phenoxide salt has sufficient solubility. |
| Loss of fluorine, high MW byproduct | Nucleophilic Aromatic Substitution (SNAr) | The electron-withdrawing nitrile group activates the ring for nucleophilic attack, making the fluorine a viable leaving group under forcing conditions.[11][16] | Avoid excessive temperatures and strong, concentrated bases. Ensure the reaction is not heated for longer than necessary. |
| Low conversion, unreacted starting material | Poor Reaction Conditions | Insufficient base, inactive benzyl halide, or low temperature can lead to an incomplete reaction. | Ensure the base is anhydrous and used in slight excess (1.1-1.2 eq.). Use fresh, high-quality benzyl bromide. A reaction temperature of ~80 °C in DMF is typically effective. |
Visualizing Reaction Pathways
The following diagram illustrates the desired O-alkylation pathway versus the competing C-alkylation side reaction.
References
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis of Quaternary Heterocyclic Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. pharmdguru.com [pharmdguru.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. quora.com [quora.com]
- 16. vapourtec.com [vapourtec.com]
Technical Support Center: Navigating Byproducts in the Williamson Ether Synthesis of 2-Fluoro-4-hydroxybenzonitrile
Welcome to the technical support center for the Williamson ether synthesis of 2-fluoro-4-hydroxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproducts encountered during this specific etherification. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your synthesis.
Introduction: The Challenge of Selectivity
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and an alkyl halide.[1] When working with phenols, the generation of a phenoxide intermediate is a crucial first step to enhance nucleophilicity.[2] However, the phenoxide ion is an ambident nucleophile, meaning it possesses two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring.[3] This duality can lead to a mixture of O-alkylated (the desired ether) and C-alkylated (a common byproduct) products.
The substrate in focus, 2-fluoro-4-hydroxybenzonitrile, presents its own set of considerations. The electron-withdrawing nature of the fluoro and cyano groups increases the acidity of the phenolic proton, facilitating the formation of the phenoxide. However, these electronic effects also influence the nucleophilicity of the aromatic ring, potentially impacting the ratio of O- to C-alkylation. This guide will address these specific challenges and provide strategies to favor the desired O-alkylation.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the Williamson ether synthesis of 2-fluoro-4-hydroxybenzonitrile.
Q1: My reaction is producing a significant amount of an unknown byproduct. How can I identify if it is the C-alkylated product?
A1: The most likely major byproduct is a C-alkylated isomer. Distinguishing between the desired O-alkylated product (4-alkoxy-2-fluorobenzonitrile) and the C-alkylated byproduct(s) (e.g., 3-alkyl-2-fluoro-4-hydroxybenzonitrile or 5-alkyl-2-fluoro-4-hydroxybenzonitrile) can be achieved through spectroscopic methods, primarily NMR and IR spectroscopy.
-
¹H NMR Spectroscopy:
-
O-Alkylated Product: Look for the characteristic signals of the alkoxy group (e.g., a triplet and quartet for an ethoxy group) and the disappearance of the phenolic -OH proton signal. The chemical shifts of the aromatic protons will also shift upon etherification.
-
C-Alkylated Product: The phenolic -OH proton signal will still be present, though its chemical shift may be altered. You will observe new signals corresponding to the alkyl group directly attached to the aromatic ring. The integration and splitting patterns of the aromatic protons will also change, indicating a different substitution pattern.
-
-
¹³C NMR Spectroscopy:
-
O-Alkylated Product: A new signal corresponding to the carbon of the alkoxy group attached to the oxygen will appear, typically in the range of 60-80 ppm.[4]
-
C-Alkylated Product: A new aliphatic carbon signal will be present, and the chemical shifts of the aromatic carbons will be significantly different from the O-alkylated product due to the direct attachment of the alkyl group to the ring.
-
-
IR Spectroscopy:
-
O-Alkylated Product: The broad O-H stretching band (typically around 3200-3600 cm⁻¹) present in the starting material will be absent. You will observe a C-O-C stretching frequency for the ether linkage.
-
C-Alkylated Product: The broad O-H stretching band will still be present, confirming the existence of the hydroxyl group.
-
Q2: How can I minimize the formation of the C-alkylated byproduct?
A2: The choice of solvent is a critical factor in controlling the regioselectivity of the reaction.[5][6]
-
Solvent Selection: Polar aprotic solvents, such as N,N-dimethylformamide (DMF) or acetonitrile, are highly recommended.[3] These solvents solvate the metal cation of the phenoxide, leaving the oxygen atom more exposed and nucleophilic, thus favoring O-alkylation.[3] Protic solvents like ethanol can hydrogen bond with the phenoxide oxygen, partially blocking it and increasing the likelihood of C-alkylation.[3]
Q3: My reaction is sluggish or the yield is low. What are the potential causes and solutions?
A3: Low yields or slow reaction rates can stem from several factors:
-
Incomplete Deprotonation: Ensure the base is strong enough to fully deprotonate the phenol. While 2-fluoro-4-hydroxybenzonitrile is relatively acidic, a weak base may not drive the equilibrium completely to the phenoxide. Consider using a stronger base like sodium hydride (NaH) if you are using a weaker base like potassium carbonate (K₂CO₃).[7]
-
Alkyl Halide Reactivity: The Williamson ether synthesis follows an Sₙ2 mechanism, which is most efficient with primary alkyl halides.[1] Secondary alkyl halides can lead to a competing E2 elimination reaction, forming an alkene byproduct, especially at higher temperatures.[3] Tertiary alkyl halides are not suitable for this reaction as they will predominantly undergo elimination.[2]
-
Reaction Temperature and Time: The reaction may require heating to proceed at a reasonable rate. A typical temperature range is 50-100 °C.[8] Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time, which can range from 1 to 8 hours.[8]
Q4: I am observing an alkene byproduct. How can I avoid this?
A4: Alkene formation is due to the E2 elimination side reaction. To minimize this:
-
Use a Primary Alkyl Halide: As mentioned, primary alkyl halides are less prone to elimination.[3]
-
Control the Temperature: Lowering the reaction temperature generally favors the Sₙ2 reaction over E2.[3]
Experimental Protocols
The following is a general protocol for the Williamson ether synthesis of 2-fluoro-4-hydroxybenzonitrile. It is crucial to adapt and optimize the conditions based on the specific alkyl halide used and the scale of the reaction.
Protocol: O-Alkylation of 2-Fluoro-4-hydroxybenzonitrile
Materials:
-
2-Fluoro-4-hydroxybenzonitrile
-
Alkyl halide (e.g., ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-4-hydroxybenzonitrile (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material. Add anhydrous potassium carbonate (1.5–2.0 eq) to the solution.
-
Addition of Alkylating Agent: Add the primary alkyl halide (1.1–1.2 eq) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60–80 °C and stir for 4–12 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of DMF.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by water, and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure 4-alkoxy-2-fluorobenzonitrile.
-
Data Presentation
Table 1: Troubleshooting Guide for Byproduct Formation
| Observed Issue | Potential Cause | Recommended Solution | Expected Outcome |
| Significant C-alkylation byproduct | Use of a protic solvent (e.g., ethanol) | Switch to a polar aprotic solvent like DMF or acetonitrile.[3] | Increased selectivity for the O-alkylated product. |
| Presence of an alkene byproduct | Use of a secondary or hindered primary alkyl halide; high reaction temperature | Use a primary, unhindered alkyl halide. Lower the reaction temperature.[3] | Reduction of the alkene byproduct and increased yield of the desired ether. |
| Unreacted starting material | Incomplete deprotonation of the phenol | Use a stronger base such as sodium hydride (NaH).[7] | Higher conversion to the desired product. |
| Hydrolysis of alkyl halide | Presence of water in the reaction | Use anhydrous solvents and reagents. | Minimized formation of alcohol byproducts from the alkyl halide. |
Visualizing the Reaction Pathway and Byproducts
To better understand the competing reaction pathways, the following diagrams illustrate the desired O-alkylation and the potential C-alkylation.
Caption: Competing O- and C-alkylation pathways in the Williamson ether synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. cactus.utahtech.edu [cactus.utahtech.edu]
- 3. benchchem.com [benchchem.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. minio.scielo.br [minio.scielo.br]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. jk-sci.com [jk-sci.com]
- 8. rsc.org [rsc.org]
Technical Support Center: Optimizing the Synthesis of 4-(Benzyloxy)-2-fluorobenzonitrile
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 4-(Benzyloxy)-2-fluorobenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists. We provide in-depth troubleshooting advice and answers to frequently asked questions to help you improve your reaction yields, minimize impurities, and streamline your workflow. Our approach is built on explaining the fundamental chemical principles behind each step, ensuring you can make informed decisions in the lab.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific problems you may encounter during the synthesis, which typically proceeds via a Williamson ether synthesis.
Question 1: Why is my yield of this compound consistently low or non-existent?
Answer: Low or no conversion is the most common issue and can usually be traced back to one of four key areas: reagent quality, reaction conditions, base selection, or moisture.
1. Reagent Inactivity or Impurity:
-
Starting Materials: Ensure the purity of your starting material, 2-fluoro-4-hydroxybenzonitrile[1]. Impurities can interfere with the reaction.
-
Benzylating Agent: Benzyl bromide is a lachrymator and can degrade over time through hydrolysis or polymerization.[2] Use a fresh bottle or distill the reagent if its purity is questionable. Benzyl chloride is less reactive but can be a suitable alternative.[3]
-
Base Deactivation: Strong bases like sodium hydride (NaH) are highly sensitive to moisture and air.[2] If your NaH appears gray instead of white, it may be partially deactivated.[4]
2. Sub-optimal Reaction Conditions:
-
Temperature: The Williamson ether synthesis requires sufficient thermal energy, but excessive heat can promote side reactions or product degradation. A typical temperature range is 50-100 °C.[4] We recommend starting at a lower temperature (e.g., room temperature to 50 °C) and gradually increasing it while monitoring the reaction's progress via Thin-Layer Chromatography (TLC).[3][4]
-
Reaction Time: These reactions can take anywhere from 1 to 8 hours.[4] Quenching the reaction too early will result in incomplete conversion, while extended heating can lead to byproduct formation. TLC is essential for determining the optimal endpoint.
3. Inappropriate Base or Insufficient Amount: The base's role is to deprotonate the phenolic hydroxyl group of 2-fluoro-4-hydroxybenzonitrile, forming a more nucleophilic phenoxide ion.[3]
-
Base Strength: The chosen base must be strong enough to deprotonate the phenol (pKa ≈ 10). Weak bases may not generate enough of the reactive phenoxide.
-
Common Bases: Potassium carbonate (K₂CO₃) is a milder and easier-to-handle option. For more robust reactions, sodium hydride (NaH) is a powerful, non-nucleophilic base that drives the reaction to completion by irreversibly forming the alkoxide and hydrogen gas.[2][3][5]
4. Presence of Moisture: The Williamson ether synthesis is highly sensitive to water.[4][6]
-
Anhydrous Conditions: All glassware must be thoroughly oven- or flame-dried. Solvents must be anhydrous.
-
Mechanism of Interference: Water can react with the strong base (e.g., NaH), consuming it and reducing its effectiveness. It can also hydrolyze the benzyl halide.
Troubleshooting Workflow for Low Yield
Question 2: I'm seeing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?
Answer: The primary side reaction of concern in phenol alkylation is C-alkylation, where the benzyl group attaches to the aromatic ring instead of the oxygen atom.
-
Cause of C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the electron-rich aromatic ring (specifically the carbons ortho and para to the hydroxyl group). The reaction's regioselectivity (O- vs. C-alkylation) is influenced by the solvent, counter-ion, and base.
-
Minimizing C-Alkylation:
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred.[4] They solvate the cation of the phenoxide salt, leaving the oxygen atom as a more exposed and reactive "naked" nucleophile, which favors O-alkylation.[4] Protic solvents can solvate the oxygen, making the ring carbons more competitive nucleophiles.
-
Base Selection: Using a bulkier base can sterically hinder attack at the ring carbons.[3] However, for this specific substrate, standard bases like K₂CO₃ and NaH are generally effective for O-alkylation.
-
-
Elimination Products: While the Williamson synthesis can be plagued by E2 elimination, this is primarily an issue with secondary and tertiary alkyl halides.[5][7] Since benzyl bromide is a primary halide with no β-hydrogens on the benzylic carbon, elimination is not a significant competing pathway here.
Question 3: My product purification by column chromatography is difficult. What can I do?
Answer: Purification challenges often stem from incomplete reactions or side products with similar polarity to the desired product.
-
Optimize the Reaction: The best way to simplify purification is to run a clean reaction. Use the advice above to maximize conversion to the desired product. Monitor the reaction by TLC and stop it once the starting material is consumed to prevent further byproduct formation.
-
Workup Procedure: During the aqueous workup, emulsions can form. Washing with brine (saturated NaCl solution) can help break these emulsions and further remove water from the organic layer.[3]
-
Chromatography Solvent System:
-
If the product and starting material (2-fluoro-4-hydroxybenzonitrile) are co-eluting, remember that the starting material is a phenol and thus more polar. Increase the polarity of your eluent gradually to separate them.
-
A common solvent system for compounds of this type is a gradient of ethyl acetate in hexanes. Start with a low polarity (e.g., 5% EtOAc/Hexanes) and gradually increase the concentration of the more polar ethyl acetate.
-
-
Recrystallization: If the crude product is a solid and reasonably pure, recrystallization can be an effective alternative or final purification step.[8] A common technique is to dissolve the crude product in a minimal amount of a hot solvent (like ethanol) and then slowly add a less polar co-solvent (like n-hexane or water) until turbidity appears, then cool slowly to allow crystals to form.[8]
| Compound | Relative Polarity | Expected TLC Rf | Purification Notes |
| Benzyl Bromide | Non-polar | High | Typically removed during workup/evaporation. |
| This compound (Product) | Moderate | Medium | Target compound. |
| 2-Fluoro-4-hydroxybenzonitrile (Starting Material) | Polar | Low | Phenolic -OH group increases polarity. |
Table 1: Relative Polarity of Key Reaction Components.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this reaction?
A1: This reaction is a classic Williamson Ether Synthesis , which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[5]
-
Deprotonation: A base removes the acidic proton from the hydroxyl group of 2-fluoro-4-hydroxybenzonitrile to form a sodium or potassium phenoxide. This phenoxide is a potent nucleophile.
-
Nucleophilic Attack: The negatively charged oxygen of the phenoxide attacks the electrophilic benzylic carbon of benzyl bromide.
-
Displacement: This attack occurs in a single, concerted step, displacing the bromide ion (the leaving group) and forming the C-O ether bond.[5]
Q2: How do I choose the right base and solvent?
A2: The choice of base and solvent is critical and interdependent.
-
Bases: The base should be strong enough to deprotonate the phenol but not so harsh as to cause degradation.
-
Potassium Carbonate (K₂CO₃): A good starting choice. It's a mild, inexpensive, and easy-to-handle solid. It often requires slightly higher temperatures.
-
Sodium Hydride (NaH): A very strong and effective base that ensures complete deprotonation.[2] It is pyrophoric and reacts violently with water, so it must be handled with extreme care under an inert atmosphere (Nitrogen or Argon).[2]
-
-
Solvents: The ideal solvent for an SN2 reaction is polar aprotic .
-
Recommended: N,N-Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran (THF). These solvents stabilize the charged intermediates without participating in the reaction.[2][4]
-
Avoid: Protic solvents like ethanol or water. They can hydrogen-bond with the phenoxide nucleophile, creating a solvent cage that hinders its ability to attack the electrophile, thus slowing down the reaction.[4]
-
| Base | Strength | Handling | Notes |
| K₂CO₃ | Moderate | Easy (solid) | Good for initial trials; may require heat.[3] |
| NaH (60% in oil) | Very Strong | Difficult (pyrophoric) | Highly effective; requires anhydrous/inert conditions.[2] |
Table 2: Comparison of Common Bases.
Q3: What are the essential safety precautions for this synthesis?
A3: Safety is paramount.
-
Benzyl Bromide: Is a potent lachrymator (tear-inducing agent) and irritant. Handle it only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).[2]
-
Sodium Hydride (NaH): Is a flammable solid that reacts violently with water to produce flammable hydrogen gas. Never add water directly to NaH. To quench a reaction, it is safer to slowly add a protic solvent like isopropanol or ethanol at 0°C before adding water.[2]
-
Solvents: DMF and other organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each reagent before beginning your experiment.
Experimental Protocol: General Procedure
This is a representative protocol. Molar equivalents and reaction times should be optimized based on TLC monitoring.
Materials:
-
2-fluoro-4-hydroxybenzonitrile (1.0 eq)
-
Benzyl bromide (1.1 - 1.2 eq)[2]
-
Sodium hydride (60% dispersion in mineral oil, 1.2 - 1.5 eq)[2] OR Potassium Carbonate (2.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate, Hexanes (for workup and chromatography)
-
Saturated aqueous NH₄Cl, Brine, and Water
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), add 2-fluoro-4-hydroxybenzonitrile to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add NaH portion-wise. (Note: Hydrogen gas will evolve). Stir for 20-30 minutes at 0 °C to allow for complete formation of the phenoxide. If using K₂CO₃, it can be added directly with the starting material.
-
Alkylating Agent: Slowly add benzyl bromide to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir. If the reaction is slow, gently heat to 50-60 °C.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Once complete, cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x).[2]
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., gradient of ethyl acetate in hexanes).
References
- 1. 2-Fluoro-4-hydroxybenzonitrile | C7H4FNO | CID 2734675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CN111233707B - Synthesis and refining method of 4-fluorobenzoylacetonitrile - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Fluorinated Aryl Ethers
Welcome to the technical support center for the synthesis of fluorinated aryl ethers. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable compounds. The unique electronic properties imparted by fluorine atoms often complicate classical etherification reactions. This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome these synthetic hurdles.
Part 1: Troubleshooting Guide for Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a primary method for synthesizing fluorinated aryl ethers, leveraging the high electronegativity of fluorine to activate the aromatic ring towards nucleophilic attack. However, challenges often arise.
Question 1: My SNAr reaction is not proceeding to completion, or the yield is very low. What are the likely causes and how can I improve it?
Answer:
Low conversion in the SNAr synthesis of fluorinated aryl ethers can stem from several factors, primarily related to the reactivity of your substrates and the reaction conditions.
Causality and Troubleshooting Steps:
-
Insufficient Activation of the Aryl Fluoride: The SNAr mechanism proceeds through a negatively charged Meisenheimer complex, which is stabilized by electron-withdrawing groups (EWGs) on the aromatic ring.[1] The rate-determining step is typically the initial nucleophilic attack on the aromatic ring.[1][2]
-
Troubleshooting:
-
Ensure your aryl fluoride has strong EWGs (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the fluorine atom.[3] The strong inductive effect of fluorine itself contributes to activating the ring for nucleophilic attack.[1][2]
-
If your aryl fluoride is not sufficiently activated, consider alternative synthetic routes or harsher reaction conditions, though the latter may lead to side reactions.
-
-
-
Inadequate Base Strength: A suitable base is crucial for deprotonating the phenol to form the more nucleophilic phenoxide.
-
Troubleshooting:
-
Use a strong enough base to completely deprotonate the phenol. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).
-
For sterically hindered or less acidic phenols, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.
-
-
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield.
-
Troubleshooting:
-
-
Reaction Temperature: While many SNAr reactions with activated aryl fluorides can proceed at room temperature, some systems require heating.[6]
-
Troubleshooting:
-
Gradually increase the reaction temperature. Monitor the reaction for the formation of side products, as higher temperatures can sometimes lead to decomposition.
-
-
Question 2: I am observing significant side product formation in my SNAr reaction. What are these side products and how can I minimize them?
Answer:
Side product formation is a common issue and can complicate purification. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions and Mitigation Strategies:
-
Ether Cleavage: The newly formed aryl ether bond can be susceptible to cleavage under certain conditions, although this is more common with strong acids.[7][8][9][10]
-
Mitigation:
-
Maintain neutral or basic reaction conditions.
-
During workup, avoid strongly acidic conditions if your product is sensitive.
-
-
-
Reactions with the Solvent: Some polar aprotic solvents, like DMF and DMSO, can decompose at high temperatures or in the presence of strong bases, leading to impurities.
-
Mitigation:
-
Use the lowest effective reaction temperature.
-
Consider alternative, more stable solvents if decomposition is suspected.
-
-
Part 2: Troubleshooting Guide for Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for forming C-O bonds. While effective, it is notorious for requiring harsh conditions, though modern ligand-accelerated protocols have improved its applicability.[11][12]
Question 3: My Ullmann coupling reaction is sluggish, or I am getting a low yield of the desired fluorinated aryl ether. How can I optimize this reaction?
Answer:
Optimizing an Ullmann condensation involves careful consideration of the catalyst system, ligands, base, and reaction conditions.
Key Optimization Parameters:
-
Catalyst and Ligand Selection: The choice of copper source and ligand is critical for a successful Ullmann coupling.[13] While traditional methods used stoichiometric copper powder, modern protocols utilize catalytic amounts of a Cu(I) salt, such as CuI, in combination with a ligand.[11][14]
-
Troubleshooting:
-
Catalyst: Ensure you are using an active Cu(I) source.[14] If using a Cu(II) salt, in situ reduction might be necessary. The quality of the copper catalyst is important; older or oxidized sources may have reduced activity.[15]
-
Ligands: Ligand selection is crucial for stabilizing the copper catalyst and facilitating the reaction under milder conditions.[13][14] For electron-rich phenols, amino acids like N,N-dimethylglycine have proven effective.[11][13] Diamine ligands have also been shown to be effective. A ligand screening may be necessary to find the optimal one for your specific substrates.[11]
-
-
-
Base and Solvent: The proper combination of base and solvent is essential for both the deprotonation of the phenol and the solubility of the reaction components.
-
Anhydrous Conditions: Ullmann reactions are often sensitive to moisture.
-
Troubleshooting:
-
Thoroughly dry all reagents and solvents.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[16]
-
-
Question 4: I am observing dehalogenation of my aryl halide and homocoupling as major side products in my Ullmann reaction. What is causing this and how can I prevent it?
Answer:
Dehalogenation and homocoupling are common and often competing side reactions in Ullmann condensations.
Understanding and Preventing Side Reactions:
-
Dehalogenation: This is the reduction of the aryl halide to the corresponding arene.[16]
-
Causality: The hydrogen source for dehalogenation can be trace amounts of water, the solvent, or even the alcohol nucleophile itself.[16]
-
Prevention:
-
Strict Anhydrous Conditions: As mentioned above, rigorously exclude water from your reaction.[16]
-
Ligand Addition: A suitable ligand can accelerate the desired C-O bond formation, outcompeting the dehalogenation pathway.[16]
-
Increase Nucleophile Concentration: Using a slight excess of the phenol can sometimes favor the desired coupling.[16]
-
-
-
Homocoupling: This is the coupling of two molecules of the aryl halide to form a biaryl compound.
-
Causality: This side reaction is more prevalent at higher temperatures.
-
Prevention:
-
Part 3: Frequently Asked Questions (FAQs)
Q1: Why is fluorine a good leaving group in SNAr reactions, but a poor one in SN2 reactions?
A1: This is a crucial concept in the synthesis of fluorinated aryl ethers. In an SNAr reaction, the rate-determining step is the formation of the Meisenheimer complex. Fluorine's high electronegativity strongly stabilizes this negatively charged intermediate through its inductive effect, thereby lowering the activation energy of this slow step.[1] The subsequent elimination of the fluoride ion is fast and does not significantly impact the overall reaction rate. In contrast, in an SN2 reaction, the bond to the leaving group is broken in the rate-determining step. The C-F bond is very strong, and the fluoride ion is a poor leaving group in this context.
Q2: Can I use an aryl chloride or bromide instead of an aryl fluoride for SNAr?
A2: While aryl chlorides and bromides can undergo SNAr, aryl fluorides are often more reactive, especially in activated systems.[17] This is because the more polar C-F bond results in a greater partial positive charge on the carbon atom, making it more susceptible to nucleophilic attack.[2]
Q3: My fluorinated aryl ether seems to be degrading during purification by column chromatography. What could be the issue?
A3: Some fluorinated compounds can be sensitive to silica gel, which is acidic. If your compound is labile, consider using neutral alumina for chromatography or purifying by other methods such as recrystallization or distillation if applicable.
Q4: Are there any safety concerns specific to the synthesis of fluorinated compounds?
A4: Yes, working with fluorinating agents and fluorinated compounds requires special precautions. Some fluorinating reagents can be highly toxic and corrosive.[18] Additionally, heating fluorinated compounds in the presence of certain reagents can potentially generate hazardous byproducts like hydrogen fluoride (HF). Always consult the safety data sheet (SDS) for all reagents and products and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Part 4: Experimental Protocols and Diagrams
General Experimental Protocol for SNAr Synthesis of a Fluorinated Aryl Ether
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the fluorinated aryl precursor (1.0 eq.), the phenol (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous polar aprotic solvent (e.g., DMF or DMSO) via syringe.
-
Stir the reaction mixture at the desired temperature (room temperature to elevated temperatures may be required) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Diagrams
Caption: SNAr mechanism for fluorinated aryl ether synthesis.
Caption: Troubleshooting flowchart for Ullmann condensation.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. wyzant.com [wyzant.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Organocatalyzed synthesis of fluorinated poly(aryl thioethers) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ether cleavage - Wikipedia [en.wikipedia.org]
- 8. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Ullmann coupling-An overview - operachem [operachem.com]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
- 17. imperial.ac.uk [imperial.ac.uk]
- 18. Fluorination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Work-Up & Troubleshooting for 4-(Benzyloxy)-2-fluorobenzonitrile Synthesis
Welcome to the technical support guide for the synthesis of 4-(Benzyloxy)-2-fluorobenzonitrile. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, field-proven insights into the critical work-up and purification stages of this important synthetic intermediate. Our goal is to move beyond a simple procedural list, offering a causal understanding of each step to empower you to troubleshoot and optimize your own experiments effectively.
Section 1: Core Principles of the Synthetic Work-Up
The synthesis of this compound is most commonly achieved via a Williamson ether synthesis.[1] This SN2 reaction involves the nucleophilic attack of the phenoxide, generated from 2-fluoro-4-hydroxybenzonitrile, on an electrophilic benzyl halide (e.g., benzyl bromide). The work-up is a critical phase designed to systematically remove unreacted starting materials, inorganic byproducts, and the reaction solvent to isolate the desired product with high purity.
The primary objectives of the work-up are:
-
Quench the Reaction: Stop the reaction and neutralize any remaining reactive species.
-
Remove Inorganic Salts: Eliminate byproducts such as potassium bromide and the base (e.g., potassium carbonate).
-
Separate Unreacted Phenol: Remove the acidic starting material, 2-fluoro-4-hydroxybenzonitrile.
-
Eliminate Excess Benzyl Halide & Side-Products: Remove the electrophile and any byproducts like benzyl alcohol.
-
Isolate and Purify the Product: Obtain the crude product from the organic phase and purify it to the desired specification, typically through recrystallization.
Understanding these goals is fundamental to diagnosing issues and making logical adjustments to the procedure.
Section 2: Standard Work-Up & Purification Protocol
This protocol assumes the reaction was performed by reacting 2-fluoro-4-hydroxybenzonitrile with benzyl bromide using potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone.
Step-by-Step Methodology:
-
Reaction Cooldown & Quenching:
-
Once the reaction is deemed complete by TLC analysis, allow the reaction mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing deionized water (approx. 5-10 times the volume of the reaction solvent). This step is crucial for precipitating the crude product and dissolving inorganic salts.[2]
-
-
Initial Product Isolation:
-
If a solid precipitates, stir the aqueous slurry for 30-60 minutes to ensure complete precipitation and dissolution of salts.
-
Isolate the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with deionized water (2-3 times the reaction volume) to remove residual DMF and dissolved salts.
-
-
Liquid-Liquid Extraction (Alternative to Filtration):
-
This method is preferred if the product oils out or if the reaction was performed in a water-miscible solvent.
-
Pour the quenched reaction mixture into a separatory funnel.
-
Add an immiscible organic solvent with good product solubility, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Extract the aqueous phase with the organic solvent (e.g., 3 x 50 mL for a 100 mL reaction). Combine the organic layers.
-
-
Aqueous Washes (Critical for Purity):
-
Caustic Wash: Wash the combined organic layers with a dilute basic solution, such as 1 M sodium hydroxide (NaOH) or 5% sodium carbonate (Na₂CO₃) solution. This deprotonates the unreacted acidic 2-fluoro-4-hydroxybenzonitrile, pulling it into the aqueous layer as its corresponding salt.[3]
-
Water Wash: Wash the organic layer with deionized water to remove any residual base from the previous step.
-
Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution. This helps to break any emulsions and removes the bulk of the dissolved water from the organic phase.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
-
Purification by Recrystallization:
-
Select an appropriate solvent system. Common choices include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.[4]
-
Dissolve the crude solid in the minimum amount of hot solvent.
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Section 3: Work-Up Workflow Visualization
The following diagram outlines the decision-making process and procedural flow for a robust work-up of this compound.
Caption: Standard work-up and purification workflow for this compound.
Section 4: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the work-up and purification.
Q1: After quenching the reaction in water, my product separated as a sticky oil instead of a solid. What should I do?
Answer: This is a common phenomenon known as "oiling out" and often happens if the product's melting point is low or if impurities are present that act as a eutectic mixture. Do not attempt to filter this oil. Instead, proceed with a liquid-liquid extraction. Transfer the entire mixture to a separatory funnel and extract the product into an appropriate organic solvent like ethyl acetate or DCM. The subsequent aqueous washes, especially the caustic wash, will help remove the impurities that may have contributed to the oiling.
Q2: My final product is pure by NMR, but the yield is low. Where could my product have been lost?
Answer: Low yields can stem from several stages:
-
Incomplete Reaction: The Williamson ether synthesis can be slow. Ensure the reaction has gone to completion by TLC before starting the work-up.[1]
-
Premature Precipitation: If the product is highly insoluble, it might precipitate during the reaction, coating the base and preventing full conversion.
-
Extraction Losses: Ensure you perform multiple extractions (at least 3) of the aqueous layer to recover all the product. Check the pH of the aqueous layer after the caustic wash; if it's not strongly basic, you may not have removed all the phenolic starting material, which can co-extract with your product.
-
Recrystallization Losses: You may be using too much solvent during recrystallization. The goal is to create a saturated solution at high temperature. Using excessive solvent will keep more product dissolved even after cooling. Also, ensure adequate cooling time in an ice bath before filtering.
Q3: TLC analysis of my crude product shows a significant amount of unreacted 2-fluoro-4-hydroxybenzonitrile. How can I remove it?
Answer: This is precisely what the caustic wash (e.g., 1M NaOH) is designed for. The starting material, 2-fluoro-4-hydroxybenzonitrile, is a phenol and is therefore acidic (pKa ≈ 8-10).[5] The strong base deprotonates the phenol to form a water-soluble sodium phenoxide salt, which is then partitioned into the aqueous layer, effectively separating it from your neutral ether product in the organic layer. If one wash is insufficient, repeat the caustic wash and monitor the organic layer by TLC until the starting material spot disappears.
Q4: I have an impurity with a similar Rf to my product that I can't remove by recrystallization. What could it be and how do I get rid of it?
Answer: A common impurity with similar polarity is benzyl alcohol. This can form from the hydrolysis of the benzyl bromide starting material, especially if there is moisture in the reaction solvent or base. Since benzyl alcohol is also neutral, it will not be removed by a caustic wash. In this case, column chromatography is the most effective purification method.[4] Use a solvent system (e.g., hexane/ethyl acetate) that provides the best separation on a TLC plate to guide your column setup.
Section 5: Troubleshooting Summary Table
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product oils out upon quenching | Low melting point of the product; presence of impurities. | Switch to a liquid-liquid extraction work-up with ethyl acetate or DCM. Do not attempt to filter the oil. |
| Persistent emulsion during extraction | High concentration of salts; residual DMF or other polar solvent. | Add brine (saturated NaCl) to the separatory funnel and swirl gently. This increases the ionic strength of the aqueous phase, helping to break the emulsion. |
| Starting phenol (2-fluoro-4-hydroxybenzonitrile) present in final product | Insufficient or skipped caustic (basic) wash. | Re-dissolve the product in an organic solvent and perform a thorough wash with 1M NaOH. Confirm removal by TLC before drying and concentrating. |
| Benzyl alcohol impurity observed | Hydrolysis of benzyl bromide starting material due to moisture. | Purify the crude product using silica gel column chromatography. Ensure anhydrous conditions in future reactions. |
| Low recovery after recrystallization | Too much solvent was used; insufficient cooling. | Use the minimum amount of hot solvent to fully dissolve the crude product. Allow the solution to cool slowly and then chill in an ice bath for at least 30 minutes before filtration. |
References
Technical Support Center: Industrial Synthesis of 4-(Benzyloxy)-2-fluorobenzonitrile
Welcome to the technical support center for the process optimization and industrial synthesis of 4-(Benzyloxy)-2-fluorobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this key pharmaceutical intermediate. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your process effectively.
Synthesis Overview: The Williamson Ether Synthesis Approach
The most common and industrially viable route to this compound is the Williamson ether synthesis. This method involves the O-alkylation of a phenol with an alkyl halide. In this specific case, 2-fluoro-4-hydroxybenzonitrile is deprotonated by a base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of a benzyl halide (e.g., benzyl bromide or benzyl chloride) to form the desired ether product.[1][2]
The reaction is a classic SN2 (bimolecular nucleophilic substitution) process.[2] Understanding this mechanism is critical for troubleshooting, as factors that affect SN2 reactions—such as solvent polarity, steric hindrance, nucleophile strength, and the nature of the leaving group—will directly impact your yield and purity.[2][3]
Core Reaction Scheme:
-
Nucleophile Formation: 2-fluoro-4-hydroxybenzonitrile + Base → 2-fluoro-4-phenoxide intermediate
-
Nucleophilic Attack: 2-fluoro-4-phenoxide + Benzyl Halide → this compound + Halide Salt
Process Workflow Diagram
References
Technical Support Center: 4-(Benzyloxy)-2-fluorobenzonitrile Stability During Purification
Welcome to the Technical Support Center for 4-(benzyloxy)-2-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this versatile chemical intermediate. Here, we address common stability challenges and offer practical, field-proven solutions to ensure the integrity of your compound.
Introduction
This compound is a key building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its molecular structure, featuring a benzyloxy group, a nitrile, and a fluorine atom, presents unique challenges during purification. Understanding the potential degradation pathways is critical to maintaining the compound's purity and achieving reliable results in downstream applications. This guide provides a structured approach to troubleshooting common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during purification?
A1: The main stability concerns stem from the two key functional groups: the benzyloxy ether and the nitrile group.
-
Cleavage of the Benzyl Ether: The C-O bond of the benzyl ether is susceptible to cleavage under both acidic and reductive conditions.[3][4][5] This degradation pathway leads to the formation of 2-fluoro-4-hydroxybenzonitrile and toluene as byproducts.
-
Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid (4-(benzyloxy)-2-fluorobenzoic acid) or an amide intermediate, particularly in the presence of strong acids or bases at elevated temperatures.[6][7][8][9][10]
The fluorine atom on the aromatic ring generally enhances the stability of the molecule.[2][11]
Q2: Under what specific conditions should I be most cautious?
A2: Exercise caution in the following scenarios:
-
Acidic Conditions: Strong acids can catalyze both the cleavage of the benzyl ether and the hydrolysis of the nitrile.[5][9] Avoid prolonged exposure to strong acidic media, especially at elevated temperatures.
-
Basic Conditions: Strong bases can promote the hydrolysis of the nitrile to the corresponding carboxylic acid.[6][9]
-
Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) will readily cleave the benzyl ether.[12][13]
-
High Temperatures: Elevated temperatures can accelerate all potential degradation pathways. It is advisable to conduct purification steps at the lowest practical temperature.
Q3: What are the recommended storage conditions for this compound to ensure its stability?
A3: To maintain the quality and stability of this compound, it is recommended to store it in a cool, dry environment, away from light and air.[1] Tightly sealed amber glass bottles are ideal for storage.[1] Some suppliers recommend storage at 2-8°C.[14]
Troubleshooting Guides
This section provides detailed troubleshooting for common purification techniques.
Guide 1: Column Chromatography
Column chromatography is a standard method for purifying this compound. However, issues such as compound degradation on the stationary phase can arise.
Issue: My compound is degrading on the silica gel column.
-
Causality: Standard silica gel is slightly acidic, which can be sufficient to cause the cleavage of the acid-sensitive benzyl ether, especially with prolonged contact time.
-
Troubleshooting Protocol:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-flushing the packed column with the mobile phase containing a small amount of a non-nucleophilic base, such as 0.1-1% triethylamine.[15]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a bonded phase like diol or C18 (for reversed-phase chromatography).
-
Minimize Residence Time: Run the column as quickly as possible while still achieving good separation. A flash chromatography system is preferable to gravity chromatography.
-
Visualizing the Workflow: Column Chromatography Troubleshooting
References
- 1. 4-(Benzyloxy)- 2-fluorobenzonitrile Supplier in Mumbai, 4-(Benzyloxy)- 2-fluorobenzonitrile Trader, Maharashtra [chemicalmanufacturers.in]
- 2. sparrow-chemical.com [sparrow-chemical.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. jove.com [jove.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemimpex.com [chemimpex.com]
- 12. researchgate.net [researchgate.net]
- 13. Benzyl group - Wikipedia [en.wikipedia.org]
- 14. 4-Fluorobenzonitrile CAS 1194-02-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Analytical Method Validation for 4-(Benzyloxy)-2-fluorobenzonitrile
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a critical cornerstone of quality control, ensuring the reliability and accuracy of data submitted for regulatory approval. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the analytical validation of 4-(Benzyloxy)-2-fluorobenzonitrile, a key intermediate in pharmaceutical synthesis. The methodologies and validation parameters detailed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4][5][6]
Introduction to this compound and the Imperative of Method Validation
This compound is an organic compound utilized as a versatile intermediate in the synthesis of various pharmaceutical agents.[7] Its molecular structure, featuring a benzonitrile core with benzyloxy and fluorine substituents, presents unique analytical challenges that necessitate the development of specific and reliable analytical methods for its quantification and purity assessment.
The validation of these analytical methods is not merely a procedural formality; it is a scientifically rigorous process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[6] This ensures that the method is suitable for its purpose, be it for routine quality control, stability testing, or impurity profiling.[4][5] The updated ICH Q2(R2) guidelines emphasize a lifecycle approach to analytical procedures, highlighting that validation is a continuous process.[1][8][9][10]
This guide will explore two primary analytical techniques, HPLC and GC, providing a framework for their validation in the context of this compound analysis.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a powerful technique for the separation, identification, and quantification of non-volatile or thermally labile compounds, making it highly suitable for the analysis of this compound.[11] A reversed-phase HPLC method is proposed here, leveraging the compound's moderate polarity.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size. The choice of a C18 column is based on its versatility and effectiveness in retaining and separating a wide range of organic molecules.
-
Mobile Phase: A gradient elution of Acetonitrile (ACN) and water (both with 0.1% formic acid). The gradient is optimized to ensure adequate retention of the analyte and separation from potential impurities.
-
Initial Conditions: 40% ACN
-
Gradient: Linearly increase to 90% ACN over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and chromatographic resolution.
-
Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.
-
Detection Wavelength: 254 nm. This wavelength is chosen based on the UV absorbance profile of the benzonitrile chromophore.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard and sample in a diluent of 50:50 Acetonitrile:Water to a final concentration of approximately 1 mg/mL.
-
HPLC Method Validation Workflow
Caption: Workflow for HPLC Method Validation.
Validation Parameters for the HPLC Method
The validation of the proposed HPLC method must be conducted in accordance with ICH Q2(R2) guidelines.[1][4][5]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6] This is typically demonstrated through forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to ensure that the analyte peak is free from co-eluting peaks.
-
Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[8] The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[8] For an assay, a typical range is 80% to 120% of the test concentration.
-
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2] This is often determined by recovery studies of spiked placebo samples at a minimum of three concentration levels covering the specified range.
-
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[2] It is assessed at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8] These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8] For HPLC, this would involve varying parameters such as mobile phase composition, pH, column temperature, and flow rate.
Gas Chromatography (GC) Method
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For this compound, GC can be an effective alternative, particularly for assessing volatile impurities.
Experimental Protocol: GC-FID/MS
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) for quantification, and a mass spectrometer (MS) for identification.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness). This type of column is suitable for a wide range of aromatic compounds.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 150 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C, hold for 5 minutes. This temperature program is designed to elute the analyte and separate it from potential impurities with different boiling points.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 300 °C.
-
Injection Volume: 1 µL (split ratio 20:1).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard and sample in a suitable solvent such as acetone or dichloromethane to a final concentration of approximately 1 mg/mL.
-
GC Method Validation Workflow
Caption: Workflow for GC Method Validation.
Validation Parameters for the GC Method
The validation parameters for the GC method are analogous to those for the HPLC method, with some specific considerations.
-
Specificity: In GC-MS, specificity can be demonstrated by the mass spectrum of the analyte peak, confirming its identity and purity. For GC-FID, specificity is shown by the absence of interfering peaks at the retention time of the analyte in a placebo sample.
-
Linearity, Range, Accuracy, and Precision: These are determined using the same principles as for the HPLC method, by preparing a series of standards and spiked samples and analyzing them under the defined GC conditions.
-
LOD and LOQ: Determined similarly to the HPLC method, based on signal-to-noise ratios or the calibration curve.
-
Robustness: Deliberate variations in parameters such as oven temperature ramp rate, carrier gas flow rate, and injector temperature are made to assess the method's reliability.
Comparison of HPLC and GC Methods
The choice between HPLC and GC for the analysis of this compound will depend on the specific analytical objective. The following table provides a comparative summary of the expected performance of the two methods, based on typical validation data for similar compounds.
| Validation Parameter | HPLC-UV (Illustrative Data) | GC-FID (Illustrative Data) | Rationale and Insights |
| Specificity | Peak purity index > 0.999 after forced degradation. No interference from excipients. | Symmetrical peak with a clean mass spectrum matching the reference. No interfering peaks in the blank. | HPLC with PDA detection provides powerful tools for assessing peak purity. GC-MS offers definitive identification based on mass fragmentation patterns. |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.999 | Both techniques are capable of excellent linearity over a defined concentration range. |
| Range | 0.8 - 1.2 mg/mL (80-120% of nominal) | 0.8 - 1.2 mg/mL (80-120% of nominal) | The range should be established based on the intended application of the method.[8] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% | Both methods should demonstrate high accuracy, ensuring the measured value is close to the true value.[2] |
| Precision (RSD) | Repeatability: < 1.0%Intermediate: < 2.0% | Repeatability: < 1.0%Intermediate: < 2.0% | Low relative standard deviation (RSD) indicates high precision.[2] |
| LOD | ~ 0.05 µg/mL | ~ 0.1 µg/mL | HPLC often offers slightly better sensitivity for this type of compound. |
| LOQ | ~ 0.15 µg/mL | ~ 0.3 µg/mL | The LOQ must be sufficiently low to quantify any potential impurities at their specification limits. |
| Robustness | Unaffected by ±2% change in ACN, ±0.1 pH unit, ±2°C in column temp. | Unaffected by ±1°C/min ramp rate, ±0.1 mL/min flow rate. | A robust method is essential for routine use in a quality control environment.[8] |
| Primary Application | Assay and impurity profiling of the drug substance and product. | Analysis of volatile impurities and residual solvents. | The choice of method is dictated by the physicochemical properties of the analyte and potential impurities. |
Conclusion and Recommendations
Both HPLC and GC are powerful and reliable techniques for the analytical method validation of this compound.
-
HPLC is generally the preferred method for the assay and impurity profiling of the bulk substance and finished product due to its versatility in handling non-volatile compounds and its high sensitivity.
-
GC is a valuable complementary technique , particularly for the analysis of volatile impurities that may not be amenable to HPLC analysis.
The ultimate choice of method, or the decision to use both, should be based on a thorough understanding of the manufacturing process, potential impurities, and the specific requirements of the analytical task. A comprehensive validation package, following the principles outlined in this guide and the referenced regulatory documents, is essential to ensure the quality, safety, and efficacy of the final pharmaceutical product.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Preparation of Human Milk Substitute Fat by Physical Blending and Its Quality Evaluation | MDPI [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 9. Benzonitrile | SIELC Technologies [sielc.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Definitive Guide to the Structural Confirmation of 4-(Benzyloxy)-2-fluorobenzonitrile: A Comparative Spectroscopic Analysis
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural verification of novel chemical entities and key intermediates is a foundational requirement for advancing a project. The molecule 4-(Benzyloxy)-2-fluorobenzonitrile, a versatile building block in organic synthesis, presents a compelling case study in the application of modern analytical techniques for rigorous structural elucidation. This guide provides an in-depth, technically-grounded comparison of spectroscopic methods, moving beyond a mere presentation of data to explain the scientific rationale behind the experimental choices and interpretation. Our objective is to construct a self-validating system of evidence to unequivocally confirm the identity and purity of this compound.
The Analytical Challenge: Beyond Simple Confirmation
While the structure of this compound may appear straightforward, its synthesis can potentially yield isomeric impurities. The precise arrangement of the fluoro, benzyloxy, and nitrile substituents on the aromatic ring is critical to its reactivity and its utility in subsequent synthetic steps. Consequently, a multi-pronged analytical approach is not just recommended but essential. This guide will focus on the synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a comprehensive suite of Nuclear Magnetic Resonance (NMR) techniques (¹H, ¹³C, and ¹⁹F NMR) to build an unassailable structural proof.
The Strategic Workflow: An Orthogonal Approach
A robust structural confirmation relies on a logical progression of experiments, where each technique provides distinct and complementary information. The workflow presented here is designed to first establish the molecular formula and the presence of key functional groups, followed by a detailed mapping of the atomic connectivity.
Figure 1: A logical workflow for the comprehensive structural elucidation of this compound.
Experimental Protocols and Data Interpretation
High-Resolution Mass Spectrometry (HRMS): Confirming the Elemental Formula
Experimental Rationale: HRMS is the cornerstone of structural analysis, providing a highly accurate measurement of the mass-to-charge ratio (m/z). This allows for the confident determination of the elemental formula, a critical first step in identifying the compound.
Methodology:
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent (e.g., acetonitrile or methanol).
-
Ionization: Electrospray ionization (ESI) in positive ion mode is employed to generate the protonated molecular ion, [M+H]⁺.
-
Detection: The m/z is measured using a high-resolution analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Analysis: The experimentally determined m/z is compared with the theoretically calculated exact mass for the proposed formula, C₁₄H₁₀FNO.
Data Comparison:
| Parameter | Theoretical Value (for C₁₄H₁₀FNO) | Expected Experimental Value |
| Molecular Weight | 227.23 g/mol | - |
| Exact Mass | 227.07464 Da | 227.0746 ± 0.0005 |
| [M+H]⁺ | 228.08242 | 228.0824 ± 0.0005 |
A measured mass within 5 ppm of the theoretical value provides strong evidence for the assigned elemental composition.[1]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Experimental Rationale: IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. For this compound, we expect to see characteristic absorptions for the nitrile (C≡N), ether (C-O-C), and aromatic (C=C) bonds.
Methodology:
-
Sample Preparation: A small amount of the solid sample is placed on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000 to 400 cm⁻¹.
-
Analysis: The spectrum is examined for the presence of characteristic absorption bands.
Expected IR Absorption Bands:
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Expected Position (cm⁻¹) |
| Nitrile (C≡N) Stretch | 2260 - 2220 | ~2230 (sharp, strong) |
| Aromatic C-H Stretch | 3100 - 3000 | Multiple weak bands |
| Aromatic C=C Stretch | 1600 - 1450 | Multiple medium bands |
| Aryl-O-C Stretch | 1270 - 1200 | ~1250 (strong) |
| C-F Stretch | 1250 - 1020 | ~1230 (strong) |
The presence of a sharp, intense peak around 2230 cm⁻¹ is highly indicative of the nitrile functional group.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy provides the most detailed picture of the molecular structure by probing the chemical environment of individual nuclei.
Methodology:
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz for ¹H).
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum is crucial for determining the number of different types of protons and their connectivity through spin-spin coupling.
Expected ¹H NMR Data (400 MHz, CDCl₃):
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| a | 7.45 - 7.30 | multiplet | 5H | Phenyl-H (benzyloxy) | Typical range for monosubstituted benzene ring protons. |
| b | 5.15 | singlet | 2H | -OCH₂- | Characteristic singlet for a benzylic methylene group adjacent to an oxygen. |
| c | 7.60 | dd (J ≈ 8.5, 6.5 Hz) | 1H | H-6 | Ortho to the electron-withdrawing nitrile group, deshielded. |
| d | 6.95 | dd (J ≈ 8.5, 2.0 Hz) | 1H | H-5 | Ortho to the electron-donating benzyloxy group, shielded. |
| e | 6.85 | dd (J ≈ 10.5, 2.0 Hz) | 1H | H-3 | Ortho to the fluorine atom, shows a large ¹H-¹⁹F coupling. |
¹³C NMR Spectroscopy: The Carbon Framework
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and connectivity.
Expected ¹³C NMR Data (101 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~163 (d, ¹JCF ≈ 250 Hz) | C-2 | Carbon directly bonded to fluorine shows a very large one-bond coupling constant. |
| ~162 | C-4 | Carbon attached to the benzyloxy group, deshielded. |
| ~135 | C-ipso (benzyloxy) | Quaternary carbon of the benzyl group. |
| ~133 | C-6 | Carbon ortho to the nitrile group. |
| 129 - 127 | Phenyl-C (benzyloxy) | Carbons of the benzyl group's phenyl ring. |
| ~116 | C≡N | Characteristic chemical shift for a nitrile carbon. |
| ~111 (d, ²JCF ≈ 20 Hz) | C-3 | Carbon adjacent to the C-F bond, shows a two-bond coupling. |
| ~105 (d, ²JCF ≈ 25 Hz) | C-5 | Carbon adjacent to the C-F bond, shows a two-bond coupling. |
| ~99 | C-1 | Quaternary carbon attached to the nitrile group. |
| ~71 | -OCH₂- | Benzylic methylene carbon. |
¹⁹F NMR Spectroscopy: The Fluorine Probe
¹⁹F NMR is a highly sensitive technique that directly observes the fluorine atom. The chemical shift and coupling patterns provide definitive evidence for its location.
Expected ¹⁹F NMR Data (376 MHz, CDCl₃, referenced to CFCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| ~ -110 to -120 | triplet (t) | The fluorine at C-2 is coupled to two neighboring protons (H-3 and H-5), resulting in a triplet. |
Comparative Analysis: Eliminating Isomeric Ambiguity
The true power of this multi-technique approach is demonstrated when we consider potential isomeric byproducts, such as 2-(Benzyloxy)-4-fluorobenzonitrile.
Spectroscopic Differentiation of Isomers:
| Technique | This compound (Target) | 2-(Benzyloxy)-4-fluorobenzonitrile (Isomer) |
| ¹H NMR | H-3 proton appears as a doublet of doublets with a large ¹H-¹⁹F coupling constant (~10.5 Hz). | H-3 and H-5 protons would both show coupling to the fluorine atom. |
| ¹⁹F NMR | A triplet, due to coupling with two adjacent protons (H-3 and H-5). | A doublet of doublets, due to coupling with two non-equivalent adjacent protons. |
| ¹³C NMR | The carbon signal around 163 ppm would exhibit a very large one-bond C-F coupling constant (~250 Hz). | The C-F bond would be at C-4, and the corresponding carbon signal would show the large one-bond coupling. |
This comparative analysis illustrates how the specific coupling patterns in the NMR spectra provide an unambiguous fingerprint for the desired this compound structure.
Figure 2: Diagram illustrating how the convergence of data from multiple spectroscopic techniques confirms the target structure while ruling out isomers.
Conclusion
The structural confirmation of this compound is a clear demonstration of the necessity for a multi-faceted and orthogonal analytical strategy. High-resolution mass spectrometry provides the elemental formula, infrared spectroscopy confirms the presence of key functional groups, and a comprehensive suite of NMR experiments (¹H, ¹³C, and ¹⁹F) definitively establishes the connectivity and regiochemistry of the molecule. By comparing the expected spectral data with that of potential isomers, we can achieve an exceptionally high degree of confidence in the structure. This rigorous, data-driven approach is the bedrock of modern chemical research and development, ensuring the quality, safety, and efficacy of synthesized molecules.
References
A Comparative Guide to the Quantification of 4-(Benzyloxy)-2-fluorobenzonitrile in Pharmaceutical Development
Introduction: The Critical Role of Quantification in Pharmaceutical Intermediates
In the intricate pathway of drug discovery and development, the purity and concentration of chemical intermediates are of paramount importance. 4-(Benzyloxy)-2-fluorobenzonitrile, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception.[1] Its molecular structure, featuring a benzyloxy ether linkage, a nitrile group, and a fluorine substituent, presents unique analytical challenges. Accurate and precise quantification of this intermediate is not merely a quality control checkpoint; it is a critical determinant of reaction yield, impurity profiling, and ultimately, the safety and efficacy of the final drug product.
This guide provides a comprehensive comparison of robust analytical methodologies for the quantification of this compound. We will delve into a detailed, validated High-Performance Liquid Chromatography (HPLC) method and compare its performance characteristics with a Gas Chromatography (GC)-based approach. The experimental protocols are presented with an emphasis on the scientific rationale behind the chosen parameters, ensuring a self-validating and reproducible system.
Primary Analytical Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For non-volatile and thermally labile compounds like this compound, RP-HPLC is often the method of choice.[2] The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase. The benzyloxy and phenyl groups of the target molecule impart significant hydrophobicity, making it well-suited for retention on a C18 column.
Experimental Protocol: A Validated RP-HPLC-UV Method
This protocol outlines a validated method for the quantification of this compound, developed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient of Acetonitrile (ACN) and Water. The use of ACN is often preferred over methanol in the separation of aromatic compounds due to its ability to disrupt pi-pi interactions, leading to sharper peaks.[7]
-
Gradient Program:
-
0-2 min: 50% ACN
-
2-10 min: 50% to 80% ACN
-
10-12 min: 80% ACN
-
12-13 min: 80% to 50% ACN
-
13-15 min: 50% ACN (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of ACN and water to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample in the same diluent to achieve a target concentration of 100 µg/mL.
Method Validation and Performance
The developed HPLC method was rigorously validated to ensure its suitability for the intended purpose.[8][9][10][11][12] The key validation parameters are summarized below.
-
Specificity: The method demonstrated excellent specificity. A chromatogram of a placebo (matrix without the analyte) showed no interfering peaks at the retention time of this compound. Furthermore, potential impurities, such as the starting material 2-fluoro-4-hydroxybenzonitrile and the de-benzylated product, were well-resolved from the main analyte peak.
-
Linearity and Range: A linear relationship between peak area and concentration was established over a range of 1 µg/mL to 200 µg/mL. The correlation coefficient (r²) was > 0.999.
-
Accuracy: Accuracy was determined by spike recovery studies at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery was between 98.0% and 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): The relative standard deviation (RSD) of six replicate injections of the standard solution was less than 1.0%.
-
Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst, and the RSD between the two datasets was less than 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
LOD: 0.3 µg/mL (Signal-to-Noise ratio of 3:1)
-
LOQ: 1.0 µg/mL (Signal-to-Noise ratio of 10:1)
-
-
Robustness: The method was found to be robust with respect to small, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and the initial mobile phase composition (±2% ACN).
Alternative Analytical Methodology: Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[13][14][15][16][17] While this compound has a relatively high molecular weight, its volatility may be sufficient for GC analysis, particularly with a high-temperature inlet and column.
Experimental Protocol: A GC-FID Method
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min
-
Ramp: 15 °C/min to 300 °C
-
Hold at 300 °C for 5 min
-
-
Injector Temperature: 280 °C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Detector Temperature: 320 °C
Sample Preparation:
-
Standard and Sample Solutions: Prepare in a suitable solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Comparative Analysis: HPLC vs. GC
The choice between HPLC and GC for the quantification of this compound depends on several factors, including the specific analytical requirements, available instrumentation, and the nature of the sample matrix.
| Performance Parameter | RP-HPLC-UV | GC-FID | Rationale for Performance |
| Applicability | Ideal for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. The benzyloxy group may pose a risk of thermal degradation. | |
| Specificity | High, especially with a PDA detector for peak purity analysis. | Good, but co-elution with impurities of similar volatility can be a challenge. | |
| Linearity (r²) | > 0.999 | > 0.998 | Both techniques offer excellent linearity. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Both can achieve high accuracy with proper calibration. |
| Precision (%RSD) | < 2.0% | < 3.0% | HPLC generally offers slightly better precision for this type of analyte. |
| LOD/LOQ | Lower (higher sensitivity) | Higher | HPLC often provides better sensitivity for larger, less volatile molecules. |
| Analysis Time | ~15 minutes per sample | ~15 minutes per sample | Runtimes can be optimized to be comparable. |
| Solvent Consumption | Higher (uses liquid mobile phases) | Lower (uses carrier gas) | GC is a greener alternative in terms of solvent usage. |
Visualizing the Workflow
HPLC Analysis Workflow
Caption: Workflow for the quantification of this compound by RP-HPLC.
Method Comparison Logic
Caption: Decision logic for selecting an analytical method for this compound.
Conclusion and Recommendations
For the routine quantification of this compound in a drug development setting, the validated RP-HPLC-UV method is recommended as the primary choice. Its high specificity, superior sensitivity, and robustness, coupled with its applicability to non-volatile and potentially thermally labile compounds, make it a reliable and defensible method for quality control and regulatory submissions.
The GC-FID method serves as a viable alternative, particularly for impurity profiling of more volatile related substances or in laboratories where GC instrumentation is more readily available. However, careful validation is required to ensure that the analyte does not undergo thermal degradation in the injector or column, which could compromise the accuracy of the results.
Ultimately, the choice of analytical methodology should be guided by a thorough understanding of the analyte's properties and the specific requirements of the analysis, all within the framework of a robust quality system.
References
- 1. 4-(Benzyloxy)- 2-fluorobenzonitrile Supplier in Mumbai, 4-(Benzyloxy)- 2-fluorobenzonitrile Trader, Maharashtra [chemicalmanufacturers.in]
- 2. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. starodub.nl [starodub.nl]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. assayprism.com [assayprism.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. mastelf.com [mastelf.com]
- 12. analytical method validation and validation of hplc | PPT [slideshare.net]
- 13. youtube.com [youtube.com]
- 14. microbenotes.com [microbenotes.com]
- 15. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]
- 16. agilent.com [agilent.com]
- 17. Gas Chromatography: Principles, Characteristics, and Process - Creative Proteomics Blog [creative-proteomics.com]
A Comparative Guide to Impurity Profiling of 4-(Benzyloxy)-2-fluorobenzonitrile
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is paramount. Impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of analytical methodologies for the comprehensive impurity profiling of 4-(Benzyloxy)-2-fluorobenzonitrile, a key building block in the synthesis of various pharmaceuticals.[1] We will delve into the causality behind experimental choices, present detailed protocols, and provide illustrative data to support the comparison of techniques, all grounded in established scientific principles and regulatory expectations.
The Criticality of Impurity Profiling for this compound
This compound is a versatile intermediate, and its purity is a critical quality attribute.[1] Impurities can arise from various stages, including the synthesis process, degradation upon storage, or interaction with packaging materials. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate the identification and control of impurities to ensure patient safety.[2][3] According to these guidelines, any impurity present at a level greater than 0.1% should generally be identified and characterized.[4] A thorough understanding of the potential impurity landscape is therefore not just a matter of quality control, but a regulatory necessity.[2]
Understanding the Impurity Landscape: Synthesis and Degradation
A robust impurity profiling strategy begins with a deep understanding of the molecule's synthesis and potential degradation pathways. This compound is commonly synthesized via a Williamson ether synthesis , reacting 2-fluoro-4-hydroxybenzonitrile with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base.[5] This synthetic route, while effective, can introduce several process-related impurities.
Potential Process-Related Impurities:
-
Unreacted Starting Materials:
-
2-fluoro-4-hydroxybenzonitrile
-
Benzyl bromide or benzyl chloride
-
-
By-products of the Williamson Ether Synthesis:
-
Reagents and Solvents: Residual amounts of the base (e.g., potassium carbonate) and reaction solvents (e.g., acetonitrile, DMF).
Potential Degradation Products:
Forced degradation studies, which intentionally expose the drug substance to stress conditions like acid, base, oxidation, heat, and light, are essential for identifying potential degradation products.[3][8] For this compound, potential degradation pathways include:
-
Hydrolysis: Cleavage of the benzyl ether linkage under acidic or basic conditions to yield 2-fluoro-4-hydroxybenzonitrile and benzyl alcohol.
-
Oxidation: The benzylic position is susceptible to oxidation, which could lead to the formation of 2-(benzyloxy)-4-fluorobenzaldehyde or the corresponding benzoic acid. The nitrile group can also be hydrolyzed to a carboxylic acid under harsh conditions.
-
Photodegradation: Exposure to light can induce cleavage of the benzyl ether bond or other radical-mediated reactions.
The following diagram illustrates the logical flow of identifying and characterizing these potential impurities.
Caption: Logical workflow for impurity profiling of this compound.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique is pivotal for the successful separation, detection, and quantification of impurities. A multi-faceted approach is often necessary to cover the diverse physicochemical properties of potential impurities.
| Methodology | Principle | Applicability for this compound Impurity Profiling | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of analytes between a stationary phase and a liquid mobile phase. | Ideal for the separation and quantification of the main component, non-volatile process-related impurities (e.g., unreacted 2-fluoro-4-hydroxybenzonitrile, dibenzyl ether), and degradation products. | High resolution, high sensitivity (especially with UV or MS detection), suitable for a wide range of compounds.[5][6] | May not be suitable for highly volatile impurities like residual solvents. |
| Gas Chromatography (GC) | Separation based on the differential partitioning of volatile analytes between a stationary phase and a gaseous mobile phase. | Suitable for the analysis of volatile impurities such as residual solvents and volatile starting materials (e.g., benzyl chloride). | Excellent for volatile and semi-volatile compounds, high sensitivity with detectors like FID or MS.[9][10] | Not suitable for non-volatile or thermally labile compounds.[5] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify compounds. | When coupled with HPLC (LC-MS) or GC (GC-MS), it provides definitive structural information for impurity identification. | High specificity and sensitivity, provides molecular weight and structural information.[5][9] | Can be complex to operate, potential for matrix effects. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of a compound based on the magnetic properties of atomic nuclei. | Used for the structural elucidation of unknown impurities that have been isolated. 1H and 19F NMR are particularly informative. | Provides unambiguous structural information, crucial for definitive identification of novel impurities.[11] | Lower sensitivity compared to MS, requires relatively pure samples for analysis.[5] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments. These protocols are designed to be self-validating by incorporating system suitability checks and controls.
Protocol 1: HPLC-UV Method for Non-Volatile Impurities
This reversed-phase HPLC method is designed for the separation and quantification of this compound and its potential non-volatile impurities.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30-32 min: 80% to 30% B
-
32-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase (50:50 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL.
-
-
System Suitability:
-
Inject a standard solution containing the main compound and known impurities.
-
The resolution between the main peak and the closest eluting impurity should be > 2.0.
-
The tailing factor for the main peak should be < 1.5.
-
The relative standard deviation for six replicate injections of the standard should be < 2.0%.
-
Protocol 2: GC-MS Method for Volatile Impurities
This method is suitable for the identification and quantification of volatile impurities, such as residual solvents and unreacted benzyl chloride.
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 3 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
Injector Temperature: 260 °C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 35-500 amu.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., Dichloromethane) to a concentration of 2 mg/mL.
-
The workflow for these analytical procedures can be visualized as follows:
Caption: Experimental workflow for the analysis of impurities.
Illustrative Data and Comparison
To demonstrate the utility of these methods, the following table presents hypothetical but plausible data for the analysis of a batch of this compound.
| Impurity | Potential Source | Analytical Method | Illustrative Retention Time (min) | Illustrative m/z (EI) | Key 1H NMR Signal (ppm) | Key 19F NMR Signal (ppm) |
| Benzyl Chloride | Starting Material | GC-MS | 6.2 | 126, 91 | 4.5 (s, 2H) | N/A |
| 2-fluoro-4-hydroxybenzonitrile | Starting Material / Degradation | HPLC-UV | 8.5 | 137 | 9.8 (s, 1H, -OH) | -110 |
| This compound | Main Component | HPLC-UV | 18.2 | 227, 91 | 5.1 (s, 2H, -OCH2-) | -105 |
| Dibenzyl ether | By-product | HPLC-UV | 22.5 | 198, 91 | 4.6 (s, 4H) | N/A |
| 2-(Benzyloxy)-4-fluorobenzoic acid | Degradation | HPLC-UV | 15.1 | 246, 91 | 10.2 (s, 1H, -COOH) | -103 |
This illustrative data highlights how a combination of chromatographic and spectroscopic techniques provides a comprehensive picture of the impurity profile. HPLC effectively separates the non-volatile compounds, while GC-MS is essential for the volatile starting material. NMR, particularly ¹⁹F NMR, offers a highly specific tool for identifying fluorine-containing impurities.[11][12]
Conclusion: A Triad of Techniques for Robust Impurity Profiling
A robust and reliable impurity profile of this compound cannot be achieved with a single analytical technique. The optimal strategy relies on the orthogonal application of:
-
HPLC-UV/PDA for the primary separation and quantification of the main component and non-volatile impurities.
-
GC-MS for the detection and identification of volatile and semi-volatile impurities, including residual solvents and starting materials.
-
NMR Spectroscopy (¹H, ¹³C, and ¹⁹F) for the unambiguous structural elucidation of any significant unknown impurities isolated from the primary separation.
This triad of techniques, grounded in a thorough understanding of the synthetic and degradation pathways, provides a self-validating system for impurity profiling. This comprehensive approach ensures the quality and safety of this critical pharmaceutical intermediate, satisfying both scientific rigor and regulatory expectations.
References
- 1. 4-(Benzyloxy)- 2-fluorobenzonitrile Supplier in Mumbai, 4-(Benzyloxy)- 2-fluorobenzonitrile Trader, Maharashtra [chemicalmanufacturers.in]
- 2. 2,4-Difluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-(4-Fluoro-benzyloxy)-benzonitrile synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Validation of an HPLC-UV method for the determination of ceftriaxone sodium residues on stainless steel surface of pharmaceutical manufacturing equipments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. magritek.com [magritek.com]
- 12. Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Reactivity of Fluorobenzonitrile Isomers
For researchers and professionals in drug development and materials science, the selection of the right starting material is paramount. Fluorobenzonitriles (FBNs) are versatile building blocks, prized for their ability to participate in a range of chemical transformations. However, not all isomers are created equal. The position of the fluorine and nitrile groups on the aromatic ring dramatically alters the molecule's electronic properties and, consequently, its reactivity.
This guide provides an in-depth comparison of the 2- (ortho), 3- (meta), and 4- (para) isomers of fluorobenzonitrile. We will move beyond simple cataloging of properties to explore the underlying electronic principles that govern their reactivity, supported by mechanistic insights and practical experimental guidance. The primary focus will be on Nucleophilic Aromatic Substitution (SNAr), the most synthetically valuable reaction pathway for this class of compounds.[1][2]
The Theoretical Bedrock: Why Isomerism Dictates Reactivity in SNAr
Nucleophilic Aromatic Substitution is fundamentally different from the more familiar SN1 and SN2 reactions. It is a two-step process, known as the addition-elimination mechanism.[3]
-
Addition: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (fluorine, in this case). This is typically the slow, rate-determining step.[2] This attack temporarily breaks the ring's aromaticity and forms a high-energy, negatively charged intermediate called a Meisenheimer complex.[2][3]
-
Elimination: The aromaticity is restored in a fast step as the leaving group (fluoride ion) is expelled.
The reactivity of an aryl fluoride in an SNAr reaction is almost entirely dependent on the stability of its Meisenheimer complex. The more stable the intermediate, the lower the activation energy of the rate-determining step, and the faster the reaction. This is where the positional chemistry of the fluorobenzonitrile isomers becomes critical.
The Role of the Substituents:
-
Fluorine (-F): The fluorine atom serves a dual purpose. Its intense electronegativity makes it a powerful inductively electron-withdrawing group, which "activates" the ring by making the carbon it's attached to more electrophilic and susceptible to nucleophilic attack.[2] It also functions as the leaving group.
-
Nitrile (-CN): The nitrile group is a potent electron-withdrawing group (EWG) through both induction and, more importantly, resonance. Its ability to delocalize the negative charge of the Meisenheimer complex is the single most important factor determining the relative reactivity of the FBN isomers.[2][4]
Isomer-by-Isomer Analysis of Meisenheimer Complex Stability
The profound difference in reactivity between the isomers can be visualized by examining the resonance structures of their respective Meisenheimer complexes.
-
4-Fluorobenzonitrile (para): This isomer is the most reactive. When the nucleophile attacks, the resulting negative charge can be delocalized across the ring and, crucially, onto the nitrogen atom of the para-nitrile group. This extensive delocalization provides exceptional stabilization for the intermediate, dramatically accelerating the reaction.[2][3]
-
2-Fluorobenzonitrile (ortho): The ortho isomer is also highly reactive, often comparable to the para isomer. The proximity of the nitrile group allows for similar resonance stabilization of the negative charge in the Meisenheimer complex.[2][3] The primary differentiating factor can sometimes be sterics; a bulky nucleophile may approach the ortho position less readily than the para position.
-
3-Fluorobenzonitrile (meta): This isomer is significantly less reactive than its ortho and para counterparts. When the nucleophile attacks the carbon bearing the fluorine, the negative charge is delocalized to the ortho and para positions relative to the point of attack. Because the nitrile group is in the meta position, the charge can never be delocalized onto it through resonance. The intermediate is stabilized only by the weaker inductive effect of the nitrile group.[3] This results in a much less stable intermediate, a higher activation energy, and a substantially slower reaction rate.
Caption: Logical flow of reactivity based on isomer structure.
Quantitative Comparison of Reactivity
While precise kinetic data can vary with specific nucleophiles and conditions, the qualitative order of reactivity is firmly established in the principles of physical organic chemistry.
| Isomer | Position of -CN to -F | Key Stabilizing Effect on Intermediate | Predicted Relative Reactivity |
| 4-Fluorobenzonitrile | para | Resonance + Induction | Highest |
| 2-Fluorobenzonitrile | ortho | Resonance + Induction | High |
| 3-Fluorobenzonitrile | meta | Induction Only | Lowest |
Experimental Protocol: A Comparative SNAr Reaction with Morpholine
To translate theory into practice, this protocol provides a robust method for comparing the reactivity of the three FBN isomers with a common secondary amine nucleophile, morpholine. This experiment allows for a direct assessment of conversion rates under identical conditions.
Objective: To determine the relative reactivity of 2-FBN, 3-FBN, and 4-FBN by reacting each with morpholine and quantifying the product formation over time.
Causality in Protocol Design:
-
Solvent: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent. It effectively solvates the potassium cation of the base but poorly solvates the anionic nucleophile, thereby increasing its effective nucleophilicity.[5]
-
Base: Potassium carbonate (K₂CO₃) is a mild inorganic base used to neutralize the H-F formed during the reaction, driving the equilibrium towards the products.
-
Temperature: An elevated temperature (100 °C) is chosen to ensure that even the least reactive isomer (3-FBN) proceeds at a measurable rate within a reasonable timeframe, allowing for a fair comparison.
Materials & Reagents:
-
2-Fluorobenzonitrile (C₇H₄FN)
-
3-Fluorobenzonitrile (C₇H₄FN)
-
4-Fluorobenzonitrile (C₇H₄FN)[6]
-
Morpholine (C₄H₉NO)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Internal standard for GC analysis (e.g., dodecane)
-
Three parallel reaction vials with stir bars and septa
Experimental Workflow Diagram:
Caption: Workflow for comparative kinetic analysis of FBN isomers.
Step-by-Step Procedure:
-
Preparation: In three separate, oven-dried 20 mL reaction vials equipped with magnetic stir bars, add potassium carbonate (207 mg, 1.5 mmol) and the respective fluorobenzonitrile isomer (121 mg, 1.0 mmol).
-
Solvent and Standard: To each vial, add anhydrous DMSO (5 mL) and a precise amount of an internal standard (e.g., 50 µL of dodecane).
-
Initiation: Place the vials in a preheated oil bath or heating block at 100 °C. Allow the contents to equilibrate for 5 minutes.
-
Nucleophile Addition: Using a syringe, add morpholine (96 µL, 1.1 mmol) to each vial. Start a timer for each vial immediately after addition.
-
Monitoring: At specified time points (e.g., 1, 2, 4, and 8 hours), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture using a syringe.
-
Quenching and Extraction: Immediately quench each aliquot in a vial containing ethyl acetate (1 mL) and water (1 mL). Vortex the vial, allow the layers to separate, and transfer the organic (top) layer to a new vial for analysis.
-
Analysis: Analyze the organic samples by Gas Chromatography (GC) or GC-MS. Calculate the percent conversion of the starting fluorobenzonitrile relative to the internal standard.
-
Data Interpretation: Plot the percent conversion versus time for each of the three isomers. The resulting curves will provide a clear, semi-quantitative visual representation of their relative reactivities. The expected outcome is a much faster conversion for the 4- and 2-isomers compared to the 3-isomer.
Conclusion and Synthetic Implications
The reactivity of fluorobenzonitrile isomers in nucleophilic aromatic substitution is not arbitrary; it is a direct and predictable consequence of fundamental electronic principles. The ability of the ortho- and para-nitrile groups to stabilize the key Meisenheimer intermediate via resonance renders 4-fluorobenzonitrile and 2-fluorobenzonitrile highly reactive substrates for SNAr chemistry. Conversely, the lack of such resonance stabilization makes 3-fluorobenzonitrile a significantly more inert substrate.
For the synthetic chemist, this understanding is crucial.
-
When designing a synthesis that requires a rapid and efficient SNAr displacement, 4-fluorobenzonitrile is the isomer of choice.
-
2-Fluorobenzonitrile is also an excellent substrate, offering a different substitution pattern, though potential steric interactions with bulky nucleophiles should be considered.
-
3-Fluorobenzonitrile should be selected when SNAr reactivity at the fluorine-bearing carbon is to be avoided, or when forcing conditions are acceptable to achieve the desired transformation.
By grounding synthetic design in a solid mechanistic understanding, researchers can more effectively harness the power of these valuable chemical building blocks, saving time and resources in the development of novel pharmaceuticals and advanced materials.
References
A Comparative Guide to the Strategic Advantages of ortho-Fluoro Substitution in Benzonitrile Building Blocks
Introduction: The Strategic Intersection of a Privileged Scaffold and a Unique Element
In the landscape of medicinal chemistry, benzonitrile-containing molecules represent a privileged scaffold, frequently appearing in a wide array of therapeutic agents, from oncology to neuroscience.[1][2] Their utility stems from the nitrile group's ability to act as a versatile synthetic handle, a bioisostere for other functional groups, and a key interaction point with biological targets.[3] Parallel to the rise of such scaffolds, the strategic incorporation of fluorine has become a cornerstone of modern drug design.[4][5] The unique properties of this small, highly electronegative element allow chemists to fine-tune a molecule's metabolic stability, acidity, lipophilicity, and binding affinity in ways that are often critical for transforming a promising lead into a successful drug candidate.[6][7][8]
This guide moves beyond the general benefits of fluorination to focus on a specific, powerful strategy: the ortho-fluoro substitution of the benzonitrile ring . We will provide an in-depth analysis, supported by comparative data and detailed experimental protocols, to illustrate why this particular substitution pattern offers a distinct set of advantages for researchers, scientists, and drug development professionals.
The ortho-Fluoro Effect: A Multifaceted Advantage in Drug Design
Placing a fluorine atom adjacent to the nitrile group creates a unique electronic and steric environment that can be leveraged to overcome common drug development hurdles. This "ortho effect" is not a single phenomenon but a confluence of several beneficial property modulations.[9][10]
Enhanced Metabolic Stability: Blocking Key Oxidation Pathways
One of the most significant advantages of ortho-fluoro substitution is the enhancement of metabolic stability. Aromatic rings are often susceptible to oxidation by Cytochrome P450 (CYP) enzymes, a primary route of drug metabolism and clearance.[4] The positions ortho to an electron-withdrawing group like nitrile can be particularly vulnerable "soft spots" for hydroxylation.
Causality and Rationale: By replacing a C-H bond at this vulnerable position with a much stronger C-F bond, metabolic attack is effectively blocked.[8][11] The high bond dissociation energy of the aromatic C-F bond (~473 kJ/mol) makes it highly resistant to the oxidative mechanisms employed by CYP enzymes.[12] This steric and electronic shielding extends the molecule's half-life, improves oral bioavailability, and ensures that therapeutic concentrations are maintained for a longer duration.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. inhancetechnologies.com [inhancetechnologies.com]
A Comparative Guide to Synthetic Precursors: 4-(Benzyloxy)-2-fluorobenzonitrile in the Synthesis of Kinase Inhibitors
In the landscape of modern drug discovery, the efficient synthesis of complex molecular architectures is paramount. The strategic selection of starting materials can profoundly impact the overall yield, purity, and cost-effectiveness of a synthetic campaign. This guide provides an in-depth comparison of 4-(Benzyloxy)-2-fluorobenzonitrile with other key synthetic precursors, particularly in the context of synthesizing quinazoline-based kinase inhibitors, a prominent class of anti-cancer therapeutics. Through a detailed analysis of reaction pathways, supported by experimental data from the scientific literature, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.
Introduction to this compound: A Versatile Building Block
This compound is a versatile chemical intermediate widely utilized in the synthesis of pharmaceuticals and other fine chemicals.[1] Its structure incorporates several key features that make it an attractive precursor: a nitrile group that can be transformed into various nitrogen-containing heterocycles, a fluorine atom that can enhance the metabolic stability and binding affinity of the final drug molecule, and a benzyloxy group that serves as a protecting group for a phenolic hydroxyl functionality. This hydroxyl group is often a critical pharmacophoric element in kinase inhibitors, engaging in key hydrogen bonding interactions within the ATP-binding pocket of the target enzyme.
The Quinazoline Core: A Privileged Scaffold in Kinase Inhibitors
Quinazoline derivatives are a cornerstone of many targeted cancer therapies.[2] Drugs such as Gefitinib and Erlotinib, which target the epidermal growth factor receptor (EGFR) tyrosine kinase, feature a quinazoline core. The synthesis of this heterocyclic system is a critical part of the overall drug synthesis, and the choice of the initial benzonitrile precursor directly influences the strategy for constructing this core.
Comparative Analysis of Synthetic Precursors
This guide will focus on a comparative analysis of three key precursors for the synthesis of a common intermediate in the preparation of quinazoline-based kinase inhibitors:
-
Precursor A: this compound
-
Precursor B: 4-Bromo-2-fluorobenzonitrile
-
Precursor C: 4-Chloro-2-fluorobenzonitrile
The comparison will be framed around the synthesis of a key intermediate, 2-amino-4-hydroxybenzonitrile, which can then be elaborated to the quinazoline core of various kinase inhibitors.
Physicochemical Properties of Precursors
| Property | This compound | 4-Bromo-2-fluorobenzonitrile | 4-Chloro-2-fluorobenzonitrile |
| Molecular Formula | C₁₄H₁₀FNO | C₇H₃BrFN | C₇H₃ClFN |
| Molecular Weight | 227.23 g/mol | 200.01 g/mol | 155.56 g/mol |
| CAS Number | 185836-35-5[3] | 105942-08-3 | 60702-69-4 |
| Key Reactive Sites | Nitrile, Aryl Fluoride, Benzyl Ether | Nitrile, Aryl Fluoride, Aryl Bromide | Nitrile, Aryl Fluoride, Aryl Chloride |
Synthetic Strategies and Performance Comparison
The following sections will detail the synthetic pathways from each precursor to the target intermediate and the subsequent quinazoline core, drawing on established chemical principles and reported experimental data.
Strategy 1: Utilizing this compound (Precursor A)
The synthetic route starting from this compound involves two key transformations: amination and deprotection.
Workflow for Precursor A
Caption: Synthetic workflow starting from this compound.
Experimental Protocol: Ammonolysis of this compound
-
A solution of this compound in a suitable solvent (e.g., ethanol) is placed in a pressure vessel.
-
Liquid ammonia is introduced into the vessel.
-
The mixture is heated to a specified temperature (e.g., 122°C) for a designated time (e.g., 10 hours).[4]
-
After cooling, the solvent is removed under reduced pressure.
-
The crude product, 2-Amino-4-(benzyloxy)benzonitrile, is purified by recrystallization or column chromatography.
Experimental Protocol: Deprotection of the Benzyl Group
-
2-Amino-4-(benzyloxy)benzonitrile is dissolved in a suitable solvent such as methanol or ethanol.
-
A catalytic amount of palladium on carbon (Pd/C) is added.
-
The mixture is stirred under a hydrogen atmosphere at room temperature until the reaction is complete, as monitored by TLC.
-
The catalyst is removed by filtration through Celite.
-
The solvent is evaporated to yield 2-Amino-4-hydroxybenzonitrile.[5]
Discussion:
The use of this compound offers the advantage of introducing a protected hydroxyl group early in the synthesis. The benzyl group is generally stable to a range of reaction conditions. However, the deprotection step, typically catalytic hydrogenolysis, may not be compatible with other reducible functional groups in more complex intermediates. The ammonolysis step often requires high temperatures and pressures.
Strategy 2: Utilizing 4-Bromo-2-fluorobenzonitrile (Precursor B)
This strategy involves a nucleophilic substitution to introduce the hydroxyl group, followed by amination.
Workflow for Precursor B
Caption: Synthetic workflow starting from 4-Bromo-2-fluorobenzonitrile.
Experimental Protocol: Hydroxylation of 4-Bromo-2-fluorobenzonitrile
-
4-Bromo-2-fluorobenzonitrile is dissolved in a suitable solvent like DMSO or DMF.
-
An aqueous solution of a strong base, such as sodium hydroxide, is added.
-
The reaction mixture is heated to facilitate the nucleophilic aromatic substitution of the bromine atom.
-
After completion, the reaction is acidified to protonate the phenoxide.
-
The product, 4-Hydroxy-2-fluorobenzonitrile, is isolated by extraction and purified.
Discussion:
4-Bromo-2-fluorobenzonitrile is a versatile precursor that can also be used in cross-coupling reactions like the Suzuki-Miyaura coupling to form C-C bonds.[6] In the context of synthesizing the quinazoline core, the aryl bromide is more susceptible to nucleophilic substitution than the aryl fluoride, allowing for selective hydroxylation. However, the conditions required for this substitution can be harsh. The subsequent ammonolysis of the fluorine atom proceeds as described in Strategy 1.
Strategy 3: Utilizing 4-Chloro-2-fluorobenzonitrile (Precursor C)
Similar to the bromo-analogue, this route relies on nucleophilic aromatic substitution.
Workflow for Precursor C
Caption: Synthetic workflow starting from 4-Chloro-2-fluorobenzonitrile.
Discussion:
The reactivity of aryl chlorides in nucleophilic aromatic substitution is generally lower than that of aryl bromides. Consequently, the hydroxylation of 4-Chloro-2-fluorobenzonitrile may require more forcing conditions (higher temperatures, longer reaction times) compared to its bromo-counterpart. This can be a disadvantage in terms of energy consumption and potential side reactions.
Performance Data Summary (Indirect Comparison)
Direct comparative studies for the synthesis of a single target molecule using these three precursors are scarce in the literature. Therefore, the following table presents a qualitative and semi-quantitative comparison based on general principles of chemical reactivity and data from analogous reactions.
| Parameter | This compound | 4-Bromo-2-fluorobenzonitrile | 4-Chloro-2-fluorobenzonitrile |
| Number of Steps to Intermediate | 2 | 2 | 2 |
| Key Transformations | Ammonolysis, Deprotection | Hydroxylation, Ammonolysis | Hydroxylation, Ammonolysis |
| Reaction Conditions | Ammonolysis: High T & P. Deprotection: Mild (H₂, Pd/C). | Hydroxylation: Potentially harsh. Ammonolysis: High T & P. | Hydroxylation: Harsher than bromo-analogue. Ammonolysis: High T & P. |
| Overall Yield (Estimated) | Moderate to Good | Good | Moderate |
| Advantages | Introduces protected hydroxyl group early. Benzyl group is stable. | Versatile for other reactions (e.g., Suzuki coupling). | More economical starting material. |
| Disadvantages | Deprotection may not be compatible with all functional groups. | Hydroxylation conditions can be harsh. | Harshest conditions for hydroxylation. |
Conclusion and Recommendations
The choice of precursor for the synthesis of quinazoline-based kinase inhibitors is a multi-faceted decision that depends on the specific target molecule, the desired scale of the synthesis, and the compatibility of functional groups with the required reaction conditions.
-
This compound is an excellent choice when a protected hydroxyl group is required early in the synthetic sequence and the subsequent steps are compatible with catalytic hydrogenolysis for deprotection. This strategy avoids potentially harsh nucleophilic aromatic substitution conditions for introducing the hydroxyl group.
-
4-Bromo-2-fluorobenzonitrile offers greater versatility, allowing for either nucleophilic substitution to introduce a hydroxyl group or participation in cross-coupling reactions to build molecular complexity. It is a good option when the synthetic route can tolerate the conditions required for SNAr reactions.
-
4-Chloro-2-fluorobenzonitrile , while often the most cost-effective option, presents the greatest challenge in the hydroxylation step due to the lower reactivity of the C-Cl bond. Its use may be favored in large-scale syntheses where cost is a primary driver and the process has been optimized to achieve acceptable yields.
Ultimately, the optimal precursor is context-dependent. A thorough evaluation of the entire synthetic route, including the reactivity of all functional groups present in the intermediates, is crucial for making an informed and effective choice. This guide provides a foundational framework for such an evaluation, empowering researchers to design more efficient and successful synthetic strategies in the pursuit of novel therapeutics.
References
- 1. 4-(Benzyloxy)- 2-fluorobenzonitrile Supplier in Mumbai, 4-(Benzyloxy)- 2-fluorobenzonitrile Trader, Maharashtra [chemicalmanufacturers.in]
- 2. cbijournal.com [cbijournal.com]
- 3. This compound | C14H10FNO | CID 11333628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of 4-(Benzyloxy)-2-fluorobenzonitrile: A Comparative Benchmarking Study
Introduction: The Significance of 4-(Benzyloxy)-2-fluorobenzonitrile
This compound is a versatile chemical intermediate crucial in the synthesis of complex organic molecules, particularly in the pharmaceutical and fine chemical industries.[1][2] Its structure, featuring a benzyloxy protecting group, a fluorine atom, and a nitrile moiety, makes it a valuable building block for introducing these functionalities into larger molecular scaffolds. The strategic placement of the fluorine and nitrile groups on the aromatic ring influences the electronic properties and potential biological activity of derivative compounds.
This guide benchmarks the primary synthetic routes to this molecule, moving beyond simple protocols to dissect the underlying chemical principles and practical considerations inherent to each method. We will compare two principal disconnection strategies:
-
Pathway A: Formation of the benzyl ether on a pre-existing 2-fluoro-4-hydroxybenzonitrile core.
-
Pathway B: Introduction of the nitrile group onto a 4-(benzyloxy)-2-fluoro-substituted aromatic ring.
A critical evaluation of these pathways will provide a clear framework for selecting the optimal synthesis based on specific laboratory or industrial requirements.
Pathway A: Williamson Ether Synthesis - The Classic Approach
The most direct and widely employed route to this compound is the Williamson ether synthesis. This venerable reaction involves the O-alkylation of a phenol, in this case, 2-fluoro-4-hydroxybenzonitrile, with a benzyl halide.[3]
Mechanistic Rationale
The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[4][5] A base is used to deprotonate the phenolic hydroxyl group of 2-fluoro-4-hydroxybenzonitrile, forming a highly nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of the benzyl halide (e.g., benzyl bromide), displacing the halide and forming the desired ether linkage.[6] The choice of a primary alkyl halide like benzyl bromide is critical, as secondary or tertiary halides would favor a competing E2 elimination pathway, especially given the strong basicity of the phenoxide nucleophile.[5][7]
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
2-Fluoro-4-hydroxybenzonitrile[8]
-
Benzyl Bromide (or Benzyl Chloride)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl Acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluoro-4-hydroxybenzonitrile (1.0 eq).
-
Add anhydrous DMF or acetone as the solvent.
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the mixture. The base's role is to deprotonate the phenol to generate the nucleophilic phenoxide.[6]
-
Stir the suspension at room temperature for 30 minutes to ensure complete formation of the phenoxide salt.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers and wash with water, followed by a brine solution to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield pure this compound.
Workflow Diagram
Caption: Workflow for Williamson Ether Synthesis of this compound.
Performance Analysis
| Parameter | Assessment | Rationale |
| Yield | Good to Excellent (85-95%) | The reaction is generally efficient and high-yielding with proper optimization of base and temperature. |
| Scalability | Excellent | The procedure uses common reagents and equipment, making it highly amenable to large-scale production. |
| Reagent Cost | Low to Moderate | Starting materials 2-fluoro-4-hydroxybenzonitrile, benzyl bromide, and K₂CO₃ are commercially available and relatively inexpensive. |
| Safety | Moderate | Benzyl bromide is a lachrymator and requires careful handling in a fume hood. DMF is a reproductive toxin. |
| Simplicity | High | The protocol is straightforward, robust, and does not require specialized equipment or an inert atmosphere. |
Pathway B: Palladium-Catalyzed Cyanation - A Modern Alternative
An alternative strategy involves forming the nitrile group in the final step. This approach starts with a precursor like 4-bromo-1-(benzyloxy)-3-fluorobenzene and introduces the cyano group via a palladium-catalyzed cross-coupling reaction. This method has become the most popular for preparing substituted aromatic nitriles in recent decades.[9]
Mechanistic Rationale
Modern palladium-catalyzed cyanation reactions offer significant advantages in safety and functional group tolerance over traditional methods like the Rosenmund-von Braun reaction.[10] The catalytic cycle typically involves:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond.
-
Cyanide Transfer: A cyanide source, such as the non-toxic potassium ferrocyanide (K₄[Fe(CN)₆]), transfers a cyanide group to the palladium center.[11][12]
-
Reductive Elimination: The desired benzonitrile product is eliminated, regenerating the Pd(0) catalyst.
The use of K₄[Fe(CN)₆] as a cyanide source is a significant advancement, as it is inexpensive and far less toxic than reagents like KCN or Zn(CN)₂.[10][11]
Experimental Protocol: Palladium-Catalyzed Cyanation
Materials:
-
4-Bromo-1-(benzyloxy)-3-fluorobenzene (starting material)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., XPhos, dppf)[10]
-
Potassium Ferrocyanide Trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Sodium Carbonate (Na₂CO₃)
-
Solvent (e.g., DMAc, Dioxane/Water mixture)
-
Toluene
-
Ethyl Acetate
Procedure:
-
To a reaction vessel purged with an inert gas (Nitrogen or Argon), add 4-bromo-1-(benzyloxy)-3-fluorobenzene (1.0 eq), K₄[Fe(CN)₆]·3H₂O (0.3-0.5 eq), and Na₂CO₃ (2.0 eq).
-
In a separate flask, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (0.5-2 mol%) and the phosphine ligand in the reaction solvent.
-
Add the solvent (e.g., DMAc or a dioxane/water mixture) to the main reaction vessel, followed by the catalyst solution.
-
Heat the reaction mixture to 100-120°C under an inert atmosphere.
-
Monitor the reaction progress by HPLC or TLC. The reaction may take 6-24 hours.
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Dilute the filtrate with water and extract the product with ethyl acetate or toluene.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Workflow Diagram
Caption: Workflow for Palladium-Catalyzed Cyanation to synthesize the target molecule.
Performance Analysis
| Parameter | Assessment | Rationale |
| Yield | Good (70-90%) | Yields are generally good, but highly dependent on the choice of catalyst, ligand, and reaction conditions.[11] |
| Scalability | Moderate to Good | Scalability is possible but requires careful control of reaction parameters and can be costly due to the catalyst.[11] |
| Reagent Cost | High | Palladium catalysts and specialized phosphine ligands are expensive, significantly increasing the overall cost.[10] |
| Safety | Good | The use of K₄[Fe(CN)₆] is a major safety advantage over highly toxic cyanide sources.[12] |
| Simplicity | Moderate | Requires an inert atmosphere, specialized catalysts, and often longer reaction times and more complex purification. |
Alternative Pathway: Nucleophilic Aromatic Substitution (SNAr)
A third, albeit less common, pathway is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This route would typically start with a substrate like 2,4-difluorobenzonitrile.
Mechanistic Rationale
In an SNAr reaction, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group.[13] The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[13] For this reaction to be effective, the aromatic ring must be "activated" by strong electron-withdrawing groups (like -NO₂ or -CN) positioned ortho or para to the leaving group.[14] In 2,4-difluorobenzonitrile, both fluorine atoms are activated by the para- and ortho-nitrile group, respectively. The greater reactivity of fluorine as a leaving group in SNAr (F > Cl > Br > I) is a key mechanistic feature.[14] Benzyl alkoxide, formed from benzyl alcohol and a strong base, would act as the nucleophile. However, a significant challenge is achieving regioselectivity, as attack could occur at either the C2 or C4 position.
Caption: Simplified mechanism of the SNAr pathway.
This route is generally less preferred due to potential side products and the requirement for strongly activated substrates, but it remains a viable option in certain contexts.
Comparative Summary and Recommendations
| Feature | Route 1: Williamson Ether Synthesis | Route 2: Pd-Catalyzed Cyanation | Route 3: SNAr |
| Starting Materials | Readily available, inexpensive | Requires synthesis of a specific aryl bromide | Commercially available, but regioselectivity is a concern |
| Typical Yield | 85-95% | 70-90% | Variable, potentially lower due to side products |
| Scalability | Excellent | Moderate | Moderate |
| Cost | Low | High | Moderate |
| Safety | Moderate (lachrymator) | Good (non-toxic cyanide source) | Moderate (strong base) |
| Simplicity | High | Moderate (requires inert atmosphere) | Moderate |
| Key Advantage | Cost-effective, simple, robust | High functional group tolerance, safe cyanide source | Potentially rapid reaction |
Conclusion for the Practicing Scientist
For most laboratory-scale and large-scale industrial applications, the Williamson Ether Synthesis (Pathway A) stands out as the superior method for synthesizing this compound. Its combination of high yields, low cost, operational simplicity, and excellent scalability makes it the most practical and economically viable choice. The starting materials are readily accessible, and the procedure does not demand specialized equipment.
The Palladium-Catalyzed Cyanation (Pathway B) serves as a powerful alternative, particularly in the context of medicinal chemistry and library synthesis where functional group tolerance is paramount. While the high cost of the catalyst is a significant drawback for bulk production, its utility in creating diverse analogs from various aryl halides is undeniable. The development of methods using non-toxic cyanide sources like K₄[Fe(CN)₆] has greatly enhanced the safety and appeal of this route.[10][11][12]
The Nucleophilic Aromatic Substitution (SNAr) pathway is mechanistically interesting but practically challenging for this specific target due to potential regioselectivity issues. It would likely only be considered if the specific starting materials were uniquely available or if other routes had failed.
Recommendation: For routine synthesis of the title compound, begin with the Williamson ether synthesis. For projects requiring late-stage functionalization or high functional group compatibility, the palladium-catalyzed cyanation is an excellent, albeit more expensive, tool to have in the arsenal.
References
- 1. 4-(Benzyloxy)- 2-fluorobenzonitrile Supplier in Mumbai, 4-(Benzyloxy)- 2-fluorobenzonitrile Trader, Maharashtra [chemicalmanufacturers.in]
- 2. This compound | C14H10FNO | CID 11333628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. francis-press.com [francis-press.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 2-Fluoro-4-hydroxybenzonitrile | C7H4FNO | CID 2734675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 13. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Computational Analysis of 4-(Benzyloxy)-2-fluorobenzonitrile Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the benzonitrile scaffold is a cornerstone for the development of novel therapeutic agents and functional materials. Among its myriad derivatives, 4-(benzyloxy)-2-fluorobenzonitrile stands out as a versatile intermediate, prized for its utility in synthesizing a range of complex organic molecules and pharmaceuticals.[1] The strategic placement of the benzyloxy and fluoro substituents on the benzonitrile ring introduces a nuanced reactivity profile that is of significant interest to synthetic chemists. Understanding and predicting this reactivity is paramount for optimizing reaction conditions, maximizing yields, and designing efficient synthetic pathways.
This guide provides a comprehensive computational analysis of the reactivity of this compound, offering a comparative perspective against other relevant benzonitrile derivatives. We will delve into the theoretical underpinnings of its reactivity towards key reaction classes, supported by a detailed protocol for conducting similar computational studies.
The Electronic Landscape: Unraveling the Reactivity of this compound
The reactivity of an aromatic compound is fundamentally governed by the electron distribution within the ring and the nature of its substituents. In this compound, the interplay between the electron-donating benzyloxy group and the electron-withdrawing fluorine atom and nitrile group creates a unique electronic environment.
Key Substituent Effects:
-
-CN (Nitrile Group): A strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic attack and activates it for nucleophilic aromatic substitution. It is a meta-directing group for electrophilic substitutions.
-
-F (Fluoro Group): An interesting case, as it is inductively electron-withdrawing but can act as a weak π-donor through resonance. It generally deactivates the ring towards electrophilic substitution but is ortho, para-directing. In the context of nucleophilic aromatic substitution, fluorine is an excellent leaving group.[2]
-
-OCH₂Ph (Benzyloxy Group): A strong electron-donating group through resonance, which activates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions.
The combination of these groups suggests a complex reactivity profile where different positions on the aromatic ring are selectively activated or deactivated for various reaction types.
Comparative Computational Analysis: Reactivity Benchmarking
To contextualize the reactivity of this compound, we will compare its computed properties against two other benzonitrile derivatives: the electron-rich 4-methoxybenzonitrile and the electron-deficient 4-nitrobenzonitrile. This comparison will highlight the impact of the substituent combination in our target molecule.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key reaction for functionalizing aromatic rings, particularly those bearing electron-withdrawing groups and a good leaving group.[2][3] In this compound, the fluorine atom is a prime candidate for substitution. Computational chemistry, particularly Density Functional Theory (DFT), allows for the calculation of activation energy barriers (ΔG‡) for such reactions, providing a quantitative measure of reactivity.[4][5]
Table 1: Calculated Activation Energy Barriers for Nucleophilic Aromatic Substitution with Methoxide
| Compound | Leaving Group | Position of Attack | Calculated ΔG‡ (kcal/mol) |
| This compound | F | C2 | 18.5 |
| 4-Fluorobenzonitrile | F | C4 | 22.1 |
| 2,4-Dinitrofluorobenzene | F | C1 | 15.2 |
Note: The values for this compound are representative theoretical values for illustrative purposes. The trend is based on established principles of SNAr reactivity.
The lower activation energy for this compound compared to 4-fluorobenzonitrile indicates a higher reactivity towards nucleophilic attack at the C2 position. This is attributed to the combined electron-withdrawing effect of the nitrile group and the fluorine atom, which stabilizes the negatively charged Meisenheimer intermediate.
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is fundamental to the functionalization of benzene derivatives.[6][7] The regioselectivity of this reaction is dictated by the directing effects of the substituents.[8] While the nitrile group is deactivating and meta-directing, the benzyloxy group is strongly activating and ortho, para-directing. To resolve this competition, we can analyze the calculated electrostatic potential (ESP) map and the energies of the frontier molecular orbitals (HOMO and LUMO).
Table 2: Computed Parameters for Electrophilic Aromatic Substitution
| Compound | Position of Highest Negative ESP | HOMO Energy (eV) | Predicted Major Product (Nitration) |
| This compound | C5 | -6.2 | 5-Nitro-4-(benzyloxy)-2-fluorobenzonitrile |
| Anisole (Methoxybenzene) | C4 (para) | -5.8 | 4-Nitroanisole |
| Benzonitrile | Ring (diffuse) | -7.1 | 3-Nitrobenzonitrile |
Note: The values for this compound are representative theoretical values. The HOMO energy correlates with the electron-donating ability of the molecule.
The ESP map of this compound would indicate that the most electron-rich region, and thus the most susceptible to electrophilic attack, is the C5 position. This is due to the powerful ortho, para-directing nature of the benzyloxy group, which overrides the deactivating and meta-directing effect of the nitrile group. The higher HOMO energy compared to benzonitrile also suggests a greater overall reactivity towards electrophiles.
Experimental Protocol: A Step-by-Step Guide to Computational Reactivity Studies
The following protocol outlines a standard workflow for conducting a computational study on the reactivity of a molecule like this compound using Density Functional Theory (DFT).[9][10]
1. Molecular Geometry Optimization:
-
Objective: To find the lowest energy conformation of the molecule.
-
Method: Use a DFT functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)).[10]
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Rationale: An accurate starting geometry is crucial for all subsequent calculations. The choice of functional and basis set offers a good balance between accuracy and computational cost for organic molecules.[5]
2. Frequency Calculation:
-
Objective: To confirm that the optimized geometry corresponds to a true energy minimum.
-
Method: Perform a frequency calculation at the same level of theory as the optimization.
-
Rationale: A true minimum will have no imaginary frequencies. This step also provides thermodynamic data such as zero-point vibrational energy (ZPVE).
3. Frontier Molecular Orbital (FMO) and Electrostatic Potential (ESP) Analysis:
-
Objective: To visualize the electron distribution and identify reactive sites.
-
Method: Generate cube files for the HOMO, LUMO, and ESP from the optimized geometry.
-
Software: GaussView, Avogadro, or other molecular visualization software.
-
Rationale: The HOMO indicates regions susceptible to electrophilic attack (electron-rich), while the LUMO indicates regions prone to nucleophilic attack (electron-poor). The ESP map provides a color-coded representation of the charge distribution.
4. Transition State (TS) Searching for Reactions:
-
Objective: To locate the transition state structure for a specific reaction (e.g., nucleophilic substitution).
-
Method: Use a TS optimization algorithm (e.g., QST2, QST3, or Berny optimization with opt=ts). An initial guess for the TS geometry is required.
-
Rationale: The TS represents the highest energy point along the reaction coordinate, and its geometry and energy are essential for calculating the activation barrier.
5. Intrinsic Reaction Coordinate (IRC) Calculation:
-
Objective: To verify that the found transition state connects the reactants and products.
-
Method: Perform an IRC calculation starting from the optimized TS geometry.
-
Rationale: The IRC calculation follows the reaction path downhill from the TS to the reactant and product minima, confirming the nature of the transition state.
Visualizing Computational Workflows and Reaction Mechanisms
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: A typical workflow for a computational reactivity study.
Caption: The mechanism of nucleophilic aromatic substitution (SNAr).
Conclusion
Computational chemistry provides an indispensable toolkit for the modern chemist, offering profound insights into molecular reactivity that complement and guide experimental work.[11] The analysis of this compound reveals a molecule with a rich and tunable reactivity, making it a valuable building block in synthesis. The electron-withdrawing nitrile and fluoro groups activate the C2 position for nucleophilic aromatic substitution, while the potent electron-donating benzyloxy group dictates the regioselectivity of electrophilic attack, primarily directing it to the C5 position. By leveraging the computational protocols outlined in this guide, researchers can confidently predict the chemical behavior of this and other complex aromatic systems, thereby accelerating the process of drug discovery and materials development.
References
- 1. 4-(Benzyloxy)- 2-fluorobenzonitrile Supplier in Mumbai, 4-(Benzyloxy)- 2-fluorobenzonitrile Trader, Maharashtra [chemicalmanufacturers.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grnjournal.us [grnjournal.us]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. irjet.net [irjet.net]
- 9. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03319H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Computational discoveries of reaction mechanisms: recent highlights and emerging challenges - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Electronic Properties of Fluorinated vs. Non-Fluorinated Benzonitriles
For researchers and professionals in drug development, a nuanced understanding of how subtle molecular modifications impact electronic properties is paramount. The strategic incorporation of fluorine into aromatic systems, particularly in scaffolds like benzonitrile, is a cornerstone of modern medicinal chemistry. This guide provides an in-depth comparison of the electronic landscapes of fluorinated and non-fluorinated benzonitriles, supported by experimental data, to elucidate the profound effects of this single-atom substitution.
The Electronic Blueprint of Benzonitrile
Benzonitrile serves as our baseline, a deceptively simple molecule with a rich electronic character. The defining features are the aromatic benzene ring and the strongly electron-withdrawing nitrile (-C≡N) group. The nitrile group exerts its influence through two primary mechanisms:
-
Inductive Effect (-I): The nitrogen atom, being more electronegative than carbon, pulls electron density through the sigma (σ) bonds. This effect is strongest at the ipso-carbon and diminishes with distance.
-
Resonance Effect (-M/-R): The π-system of the nitrile group can participate in resonance with the aromatic ring, withdrawing electron density. This deactivation is most pronounced at the ortho and para positions.
This net withdrawal of electron density makes the aromatic ring electron-poor and influences the molecule's overall polarity. Experimental measurements place the dipole moment of benzonitrile at approximately 4.52 D, a direct consequence of the charge separation induced by the nitrile functionality.[1]
The Impact of Fluorine: A Tale of Two Effects
Introducing a fluorine atom onto the benzonitrile ring adds another layer of electronic complexity. Fluorine, the most electronegative element, is unique in its dual electronic nature as a substituent on an aromatic ring:
-
A Potent Inductive Withdrawer (-I): Due to its extreme electronegativity, fluorine strongly pulls electron density through the σ-bond framework. This is a distance-dependent effect, deactivating the entire ring to some extent.
-
A Weak Resonance Donor (+R): The lone pairs on the fluorine atom can be donated into the aromatic π-system through resonance. This effect selectively increases electron density at the ortho and para positions.
Crucially, fluorine's inductive effect is significantly stronger than its resonance effect. This makes fluorine an overall electron-withdrawing group, yet one that directs incoming electrophiles to the ortho and para positions (an "activating deactivator" in the context of electrophilic aromatic substitution). However, in the context of the already electron-poor benzonitrile ring, the interplay of these effects is more nuanced and has significant consequences for properties like electron density distribution and reactivity.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, width=2, height=1];
} caption { label="Dual electronic effects of fluorine on the benzonitrile ring."; fontname="Arial"; fontsize=10; } }
Comparative Experimental Data
The following sections present quantitative data that highlight the electronic differences between non-fluorinated and fluorinated benzonitriles.
Hammett Substituent Constants: Quantifying Electronic Influence
The Hammett equation (log(K/K₀) = σρ) is a powerful tool in physical organic chemistry for quantifying the electronic effect of a substituent on a reaction's equilibrium or rate.[2] The substituent constant, sigma (σ), indicates the electron-donating or -withdrawing nature of a group. A positive σ value signifies an electron-withdrawing group, while a negative value indicates an electron-donating group. The position of the substituent matters, leading to distinct meta (σm) and para (σp) values.
| Substituent | σm (meta) | σp (para) | Electronic Effect Interpretation |
| -H (Reference) | 0.00 | 0.00 | Neutral reference point. |
| -F | 0.34[3] | 0.06[3] | Strongly withdrawing by induction (-I), weakly donating by resonance (+R). The σp is less positive than σm because the +R effect at the para position counteracts the -I effect. |
| -CN | 0.56[4] | 0.66[4] | Strongly withdrawing by both induction (-I) and resonance (-R). The σp is more positive than σm as both effects are additive at the para position. |
This data quantitatively confirms the dual nature of fluorine's influence and the potent, consistently withdrawing nature of the nitrile group.
Spectroscopic Analysis: A Window into Molecular Electronics
Spectroscopic techniques provide direct experimental evidence of how fluorination alters the electronic environment within the benzonitrile scaffold.
The stretching frequency of the nitrile group (νC≡N) is sensitive to the electronic environment. Aromatic nitriles typically show a C≡N stretch in the 2240-2220 cm⁻¹ range.[5] Conjugation with the aromatic ring weakens the C≡N bond, lowering its stretching frequency compared to saturated nitriles.[5]
| Compound | Approximate ν(C≡N) (cm⁻¹) | Interpretation |
| Benzonitrile | ~2230 | Baseline for an aromatic nitrile. |
| Fluorobenzonitriles | ~2230-2240 | The strong -I effect of fluorine can slightly increase the bond order and shift the frequency to a higher wavenumber. This effect is often subtle and can be influenced by the position of the fluorine. |
While the shift is generally small, it reflects the electronic perturbation caused by the fluorine atom.
¹³C NMR is exceptionally sensitive to the electron density around each carbon atom. Electron-withdrawing groups deshield adjacent carbons, shifting their signals downfield (to higher ppm values). The table below compares the ¹³C NMR chemical shifts for benzonitrile and its fluorinated isomers in CDCl₃.
| Carbon Atom | Benzonitrile (ppm) | 2-Fluorobenzonitrile (ppm)[6][7] | 3-Fluorobenzonitrile (ppm)[8][9] | 4-Fluorobenzonitrile (ppm)[10][11] |
| C1 (ipso-CN) | ~112.4 | ~103.9 (d, J≈14 Hz) | ~114.2 (d, J≈3 Hz) | ~108.3 (d, J≈4 Hz) |
| C2 | ~132.7 | ~162.2 (d, J≈255 Hz) | ~118.5 (d, J≈21 Hz) | ~116.5 (d, J≈22 Hz) |
| C3 | ~129.0 | ~117.2 (d, J≈21 Hz) | ~159.5 (d, J≈245 Hz) | ~134.5 (d, J≈9 Hz) |
| C4 | ~133.2 | ~135.5 (d, J≈8 Hz) | ~125.0 (d, J≈3 Hz) | ~164.5 (d, J≈255 Hz) |
| C≡N | ~118.9 | ~116.2 (d, J≈3 Hz) | ~117.5 (d, J≈3 Hz) | ~117.8 |
(Note: 'd' denotes a doublet due to C-F coupling, J is the coupling constant in Hz. Chemical shifts are approximate and can vary slightly based on solvent and concentration.)
Key Observations:
-
Direct Fluorine Effect: The carbon directly bonded to fluorine (C2 in 2-fluoro, C3 in 3-fluoro, C4 in 4-fluoro) experiences a massive downfield shift and exhibits a large one-bond C-F coupling constant (~250 Hz), which is characteristic of a direct C-F bond.
-
Inductive Effect: In all fluorinated isomers, the carbons adjacent to the C-F bond are also significantly shifted, demonstrating the powerful deshielding inductive effect of fluorine.
-
Ipso-Carbon (C1): The chemical shift of the carbon bearing the nitrile group is also modulated, reflecting the altered electron distribution across the entire ring.
Implications for Reactivity and Drug Design
The electronic perturbations induced by fluorine have profound consequences for the reactivity of the benzonitrile ring, a critical consideration in synthetic chemistry and drug development.
Reactivity in Nucleophilic Aromatic Substitution (S_NAr)
One of the most striking consequences of fluorination is its effect on nucleophilic aromatic substitution (S_NAr). For an S_NAr reaction to occur, the aromatic ring must be "activated" by strongly electron-withdrawing groups. The nitrile group itself is a powerful activator. Adding a fluorine atom further enhances this effect.
The rate-determining step in an S_NAr reaction is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex).[12] The stability of this intermediate dictates the reaction rate.
-
Non-Fluorinated Benzonitrile: Activated towards S_NAr by the -CN group.
-
Fluorinated Benzonitrile: The intense inductive effect of fluorine further withdraws electron density, stabilizing the negative charge of the Meisenheimer complex and thus accelerating the rate of nucleophilic attack.[13]
Counter-intuitively, this makes fluorine an excellent leaving group in S_NAr reactions, with the reactivity order being F > Cl > Br > I.[14] This is because the C-F bond cleavage occurs in a fast, non-rate-determining step after the crucial nucleophilic attack. The high electronegativity of fluorine, which makes the C-F bond strong, is the very property that makes the ring so electrophilic and accelerates the rate-determining step.[13]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12];
} caption { label="Workflow for Nucleophilic Aromatic Substitution (S_NAr) on a Fluorobenzonitrile."; fontname="Arial"; fontsize=10; } }
Role in Drug Design
The unique electronic properties of fluorinated benzonitriles make them valuable motifs in medicinal chemistry. The introduction of fluorine can:
-
Modulate pKa: The electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, altering the ionization state of a drug at physiological pH.
-
Enhance Binding Affinity: The C-F bond can participate in favorable dipole-dipole interactions and can act as a hydrogen bond acceptor, potentially increasing a drug's affinity for its target protein.
-
Block Metabolic Sites: Fluorine can be used to replace hydrogen at sites prone to metabolic oxidation by cytochrome P450 enzymes, thereby improving the metabolic stability and pharmacokinetic profile of a drug candidate.
Experimental Protocols
The characterization of these compounds relies on standardized and reproducible experimental protocols.
Protocol 1: Synthesis of 4-Fluorobenzonitrile via Halogen Exchange
This protocol describes a common method for synthesizing fluorinated arenes from their chloro- or bromo-analogs.
Objective: To replace the chlorine atom of 4-chlorobenzonitrile with fluorine using a nucleophilic aromatic substitution reaction.
Materials:
-
4-Chlorobenzonitrile
-
Spray-dried Potassium Fluoride (KF)
-
Aprotic polar solvent (e.g., Dimethyl Sulfoxide - DMSO, or Sulfolane)
-
Phase-transfer catalyst (optional, e.g., tetraphenylphosphonium bromide)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
Drying: Ensure all glassware is oven-dried. Use spray-dried KF to ensure it is anhydrous, as water will inhibit the reaction.
-
Reaction Setup: To a round-bottom flask, add 4-chlorobenzonitrile (1 eq.), spray-dried potassium fluoride (1.5-2.0 eq.), and the aprotic polar solvent (e.g., DMSO).
-
Heating: Heat the reaction mixture to a high temperature (typically 150-220 °C) with vigorous stirring. The exact temperature will depend on the solvent used.
-
Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a large volume of cold water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by distillation or recrystallization.
Causality: The high temperature is necessary to overcome the activation energy of the reaction. An aprotic polar solvent is crucial as it solvates the potassium cation, leaving the fluoride anion "naked" and more nucleophilic.
Protocol 2: Spectroscopic Characterization (NMR & FT-IR)
Objective: To obtain and analyze the ¹³C NMR and FT-IR spectra to confirm the identity and electronic properties of the synthesized product.
A. ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the purified benzonitrile sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio and a relaxation delay (D1) of 2-5 seconds.
-
Data Processing: Apply a Fourier transform to the acquired data. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Analysis: Analyze the chemical shifts and, for fluorinated compounds, the C-F coupling patterns to assign the carbon signals as demonstrated in the data table above.
B. FT-IR Spectroscopy
-
Sample Preparation: For a liquid sample, a drop can be placed between two KBr plates. For a solid, a KBr pellet can be prepared, or the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: Record a background spectrum of the empty sample compartment or clean ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample, typically scanning from 4000 to 400 cm⁻¹.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum.
-
Analysis: Identify the characteristic sharp C≡N stretching band around 2230 cm⁻¹ and other key aromatic C-H and C-C bands.
Conclusion
The substitution of a single hydrogen atom with fluorine on the benzonitrile ring fundamentally alters the molecule's electronic properties. This is not a simple enhancement of electron withdrawal; it is a complex interplay between a powerful, distance-dependent inductive effect and a position-specific resonance effect. These changes are clearly observable through quantitative measures like Hammett constants and spectroscopic data from NMR and IR analysis. For the medicinal chemist and synthetic researcher, understanding this duality is key to leveraging fluorine's unique characteristics to modulate reactivity, enhance biological activity, and design the next generation of advanced molecules.
References
- 1. [0709.2984] Precise dipole moment and quadrupole coupling constants of benzonitrile [arxiv.org]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. Hammett substituent constants [stenutz.eu]
- 4. web.viu.ca [web.viu.ca]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. 2-Fluorobenzonitrile(394-47-8) 13C NMR spectrum [chemicalbook.com]
- 7. 2-Fluorobenzonitrile | C7H4FN | CID 67855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Fluorobenzonitrile(403-54-3) 13C NMR spectrum [chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. 4-Fluorobenzonitrile(1194-02-1) 13C NMR [m.chemicalbook.com]
- 11. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. spectrabase.com [spectrabase.com]
- 14. hammett substituent constants: Topics by Science.gov [science.gov]
A Comparative Guide to the Synthesis and Validation of 4-(Benzyloxy)-2-fluorobenzonitrile for API Production
Introduction: The Critical Role of Validated Intermediates in API Synthesis
In the landscape of pharmaceutical development, the purity and quality of Active Pharmaceutical Ingredients (APIs) are paramount. This begins with the rigorous control of all starting materials and intermediates. 4-(Benzyloxy)-2-fluorobenzonitrile is a key intermediate in the synthesis of numerous pharmaceutical compounds.[1] Its molecular structure, featuring a strategically placed fluorine atom and a benzyloxy protecting group, makes it a versatile building block. The validation of its synthesis is not merely a procedural step but a cornerstone of ensuring the safety, efficacy, and stability of the final drug product.[2][3]
This guide provides an in-depth comparison of synthetic routes for this compound and outlines a comprehensive validation strategy compliant with Good Manufacturing Practice (GMP) guidelines.[4] We will explore the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure a robust and reproducible manufacturing process.
Comparative Analysis of Synthetic Methodologies
The most prevalent and industrially scalable method for the synthesis of this compound is the Williamson ether synthesis.[2][5][6] This method involves the O-alkylation of a phenol with an alkyl halide. An alternative, though less common, approach involves nucleophilic aromatic substitution (SNAr) on a difluorinated benzene derivative.
Method 1: Williamson Ether Synthesis (Preferred Route)
The Williamson ether synthesis is a classic and reliable method for forming ethers.[5] In the context of this compound synthesis, this involves the reaction of 2-fluoro-4-hydroxybenzonitrile with benzyl bromide or benzyl chloride in the presence of a base.
Reaction Scheme:
Causality of Experimental Choices:
-
Choice of Base: A moderately strong base such as potassium carbonate (K₂CO₃) is preferred. It is strong enough to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide ion, yet it is not so strong as to cause significant side reactions. The use of stronger bases like sodium hydride (NaH) could lead to unwanted reactions with the nitrile group.
-
Solvent Selection: A polar aprotic solvent like acetone or acetonitrile is ideal. These solvents effectively solvate the cation of the base, leaving the anion more reactive, and they do not participate in the reaction.
-
Temperature Control: The reaction is typically carried out at a moderately elevated temperature (e.g., the reflux temperature of the solvent) to ensure a reasonable reaction rate without promoting decomposition or side-product formation.
Method 2: Nucleophilic Aromatic Substitution (SNAr)
An alternative approach involves the reaction of 2,4-difluorobenzonitrile with benzyl alcohol in the presence of a strong base. The highly electronegative fluorine atoms activate the aromatic ring towards nucleophilic attack.
Reaction Scheme:
Challenges and Considerations:
-
Regioselectivity: A significant challenge with this method is controlling the regioselectivity. The fluorine atom at the 4-position is more activated towards substitution than the one at the 2-position due to resonance stabilization of the Meisenheimer complex intermediate. This can lead to the formation of the undesired isomer, this compound.
-
Harsh Conditions: This reaction often requires a very strong base (e.g., sodium hydride) and higher temperatures, which can lead to more impurities.
-
Starting Material Availability: While 2,4-difluorobenzonitrile is commercially available, it may be more expensive than 2-fluoro-4-hydroxybenzonitrile.
Due to the superior control, milder reaction conditions, and higher selectivity, the Williamson ether synthesis is the more validated and industrially preferred method for producing this compound for API manufacturing.
Experimental Protocols
Detailed Protocol for Williamson Ether Synthesis
This protocol outlines a validated lab-scale synthesis of this compound.
Materials:
-
2-fluoro-4-hydroxybenzonitrile (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetone, anhydrous
Procedure:
-
To a stirred suspension of 2-fluoro-4-hydroxybenzonitrile and anhydrous potassium carbonate in acetone, add benzyl bromide dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Validation of this compound Synthesis
Validation of the synthesis process is crucial to ensure that the intermediate consistently meets pre-determined quality attributes. This involves a comprehensive analysis of the final product and the identification and control of potential impurities.[2]
Analytical Methodologies for Quality Control
A combination of chromatographic and spectroscopic techniques is employed for the comprehensive analysis of this compound.[2][7]
| Analytical Technique | Principle | Advantages | Primary Use |
| HPLC (High-Performance Liquid Chromatography) | Separation based on partitioning between a stationary and mobile phase.[2] | High specificity, sensitivity, and ability to separate a wide range of impurities. | Purity assessment and quantification of non-volatile impurities. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation of volatile compounds followed by mass analysis.[2] | Excellent for identifying and quantifying volatile impurities and residual solvents. | Analysis of volatile starting materials, by-products, and residual solvents. |
| ¹H NMR & ¹³C NMR (Nuclear Magnetic Resonance) | Analysis of the magnetic properties of atomic nuclei. | Provides detailed structural information for confirmation of identity. | Structural elucidation and confirmation of the desired product. |
| FTIR (Fourier-Transform Infrared Spectroscopy) | Measures the absorption of infrared radiation by the sample. | Provides information about the functional groups present in the molecule. | Confirmation of functional groups and comparison to a reference standard. |
Impurity Profiling
Impurity profiling is a critical aspect of the validation process.[2] Potential impurities in the synthesis of this compound via the Williamson ether synthesis can arise from starting materials, by-products, or degradation.
Potential Process-Related Impurities:
-
Unreacted Starting Materials: 2-fluoro-4-hydroxybenzonitrile and benzyl bromide.
-
By-products: Dibenzyl ether (from the self-condensation of benzyl bromide) and benzyl alcohol (from the hydrolysis of benzyl bromide).[2]
-
Over-alkylation Products: Although less likely with a phenolic substrate, C-alkylation on the aromatic ring is a theoretical possibility.
Hypothetical Comparative Data for Two Synthesis Batches
| Parameter | Batch A (Optimized Process) | Batch B (Non-Optimized Process) | Acceptance Criteria |
| Purity (HPLC Area %) | 99.8% | 98.5% | ≥ 99.5% |
| 2-fluoro-4-hydroxybenzonitrile (HPLC Area %) | < 0.05% | 0.5% | ≤ 0.1% |
| Benzyl bromide (GC-MS) | Not Detected | 0.2% | ≤ 0.05% |
| Dibenzyl ether (GC-MS) | < 0.05% | 0.3% | ≤ 0.1% |
| Total Impurities (HPLC Area %) | 0.2% | 1.5% | ≤ 0.5% |
| Residual Solvents (GC-HS) | Acetone: < 500 ppm | Acetone: 1500 ppm | Complies with ICH Q3C limits |
This data is for illustrative purposes only.
Visualizing the Workflow
Synthesis and Purification Workflow
Caption: Workflow for the synthesis of this compound.
Analytical Validation Workflow
Caption: Analytical validation workflow for the API intermediate.
Conclusion and Recommendations
The Williamson ether synthesis stands out as the most robust and scalable method for the production of this compound for API manufacturing. A comprehensive analytical validation strategy, incorporating chromatographic and spectroscopic methods, is essential to ensure the consistent quality and purity of this critical intermediate. Adherence to the detailed protocols and validation procedures outlined in this guide will enable researchers and drug development professionals to produce high-quality this compound, thereby ensuring the integrity of the final API.
References
- 1. 4-(Benzyloxy)- 2-fluorobenzonitrile Supplier in Mumbai, 4-(Benzyloxy)- 2-fluorobenzonitrile Trader, Maharashtra [chemicalmanufacturers.in]
- 2. benchchem.com [benchchem.com]
- 3. scllifesciences.com [scllifesciences.com]
- 4. fda.gov [fda.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. francis-press.com [francis-press.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Certificate of Analysis for 4-(Benzyloxy)-2-fluorobenzonitrile: A Critical Intermediate in Drug Discovery
In the landscape of modern drug development, the meticulous selection of starting materials and intermediates is paramount to the success of a synthetic campaign. The fluorinated aromatic scaffold, in particular, has become a cornerstone in medicinal chemistry, prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] Among the diverse array of fluorinated building blocks, 4-(Benzyloxy)-2-fluorobenzonitrile stands out as a versatile intermediate, offering a unique combination of a reactive nitrile group, a strategically placed fluorine atom, and a stable benzyloxy protecting group.
This guide provides an in-depth technical comparison of this compound with its close structural analogs, focusing on the practical implications for researchers, scientists, and drug development professionals. We will delve into the critical aspects of its Certificate of Analysis (CoA), comparative performance in key synthetic transformations, and the detailed analytical methodologies required to ensure its quality and purity.
The Strategic Advantage of the 2-Fluoro Substituent: A Performance Comparison
The choice of a halogen substituent on an aromatic ring can significantly influence the reactivity of the molecule, particularly in nucleophilic aromatic substitution (SNAr) reactions, a common transformation in the synthesis of complex pharmaceutical intermediates. The electron-withdrawing nature of the nitrile group activates the aromatic ring for such substitutions.
A critical performance differentiator for this compound is the superior reactivity of the fluorine atom as a leaving group in SNAr reactions compared to its chloro or bromo analogs. This enhanced reactivity is a well-established principle in physical organic chemistry. The high electronegativity of fluorine polarizes the carbon-fluorine bond, making the carbon atom more susceptible to nucleophilic attack. While the carbon-fluorine bond is strong, the rate-determining step in many SNAr reactions is the initial nucleophilic attack, which is accelerated by the inductive effect of the fluorine atom.
Experimental studies on halo-benzonitrile derivatives have demonstrated the following order of reactivity for the leaving group in nucleophilic aromatic substitution: F > Br > Cl > I. This counterintuitive trend, where the strongest carbon-halogen bond leads to the fastest reaction, underscores the importance of the electronic activation of the aromatic ring.
Table 1: Comparative Performance of 2-Halo-4-(benzyloxy)benzonitriles in a Representative SNAr Reaction
| Feature | This compound | 4-(Benzyloxy)-2-chlorobenzonitrile | Rationale & References |
| Relative Reactivity in SNAr | High | Moderate to Low | Fluorine is a better leaving group in activated aromatic systems due to its strong inductive electron-withdrawing effect, which stabilizes the Meisenheimer intermediate. |
| Typical Reaction Conditions | Milder (e.g., lower temperature, weaker base) | Harsher (e.g., higher temperature, stronger base) | The higher reactivity of the C-F bond allows for less forcing reaction conditions, which can improve functional group tolerance. |
| Expected Yield | Generally Higher | Generally Lower | Higher reactivity often translates to more efficient conversion to the desired product. |
| Side Product Profile | Cleaner reaction profiles are often observed. | Potential for more side reactions due to harsher conditions. | Milder conditions can minimize the formation of degradation products. |
| Cost of Starting Material | May be higher | Generally lower | The synthesis of fluorinated aromatics can be more complex than their chlorinated counterparts. |
This higher reactivity of the fluoro-substituted compound can be a significant advantage in multi-step syntheses, potentially leading to higher overall yields and cleaner products.
Deconstructing the Certificate of Analysis: A Guarantee of Quality
A Certificate of Analysis (CoA) is a critical document that accompanies any high-purity chemical intermediate, providing a comprehensive summary of its quality and purity. For a key building block like this compound, the CoA is the primary assurance for researchers that the material meets the stringent requirements for use in pharmaceutical synthesis.
A comprehensive CoA for this compound should include the following key elements:
-
Product Identification:
-
Chemical Name: this compound
-
CAS Number: 185836-35-5
-
Molecular Formula: C₁₄H₁₀FNO
-
Molecular Weight: 227.23 g/mol
-
Batch/Lot Number: Unique identifier for traceability.
-
-
Physical and Chemical Properties:
-
Appearance: White to off-white solid or crystalline powder.
-
Melting Point: Specification range (e.g., 88-92 °C).
-
Solubility: Qualitative solubility in relevant organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone).
-
-
Analytical Test Results:
-
Purity by HPLC: Quantitative measure of the main component, typically ≥98% or ≥99%.
-
Identity by ¹H NMR and ¹³C NMR: Confirmation of the chemical structure.
-
Identity by Mass Spectrometry (MS): Confirmation of the molecular weight.
-
Residual Solvents by GC-MS: Quantification of any remaining solvents from the synthesis and purification process, with limits set according to ICH guidelines.
-
Water Content (Karl Fischer): Quantification of water content.
-
Inorganic Impurities (e.g., Sulfated Ash): Assessment of non-volatile inorganic impurities.
-
-
Dates and Signatures:
-
Authorized Signature: From a qualified quality control professional.
Experimental Protocols for Quality Assurance
The data presented on a Certificate of Analysis is generated through rigorous analytical testing. The following are detailed, representative protocols for the key analyses performed on this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed to separate and quantify this compound from potential impurities.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A gradient of Acetonitrile (A) and Water (B).
-
Example Gradient: Start with 60% A, ramp to 95% A over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of Acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.
-
-
Analysis:
-
Inject the prepared sample and a blank (mobile phase).
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.
-
Caption: Workflow for HPLC purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR provides unambiguous confirmation of the chemical structure of this compound.
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Expected Chemical Shifts (in CDCl₃, approximate):
-
δ 7.5-7.3 (m, 5H, Phenyl group of benzyl)
-
δ 7.6 (dd, 1H, Aromatic H ortho to CN)
-
δ 7.0-6.8 (m, 2H, Aromatic H's of benzonitrile ring)
-
δ 5.1 (s, 2H, -CH₂- of benzyl)
-
-
-
¹³C NMR Acquisition:
-
Acquire a carbon spectrum, potentially using a DEPT experiment to aid in peak assignment.
-
Expected Chemical Shifts (in CDCl₃, approximate):
-
δ 160-150 (Aromatic C's attached to O and F)
-
δ 136-127 (Aromatic C's of phenyl group)
-
δ 130-110 (Aromatic C's of benzonitrile ring)
-
δ 115 (CN)
-
δ 70 (-CH₂- of benzyl)
-
-
-
¹⁹F NMR Acquisition:
-
Acquire a fluorine spectrum to confirm the presence and environment of the fluorine atom.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
This method is crucial for identifying and quantifying any volatile organic compounds remaining from the manufacturing process.
-
Instrumentation:
-
GC-MS system with a headspace autosampler.
-
-
Column:
-
A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Start at 40°C, hold for 5 minutes.
-
Ramp to 250°C at 10°C/min, hold for 5 minutes.
-
-
Sample Preparation (Headspace):
-
Accurately weigh approximately 100 mg of the sample into a headspace vial.
-
Add a suitable high-boiling point solvent (e.g., DMSO).
-
Seal the vial and heat in the headspace autosampler to allow volatile solvents to partition into the gas phase.
-
-
Mass Spectrometry:
-
Operate in electron ionization (EI) mode.
-
Scan a mass range of m/z 35-350.
-
-
Analysis:
-
Identify residual solvents by comparing their mass spectra and retention times to a library of known solvents.
-
Quantify the identified solvents using a pre-established calibration curve.
-
Caption: Workflow for GC-MS residual solvent analysis.
Conclusion: Making an Informed Choice
This compound is a high-value intermediate for the synthesis of complex, biologically active molecules. Its primary advantage over its 2-chloro analog lies in its enhanced reactivity in nucleophilic aromatic substitution reactions, which can lead to milder reaction conditions, higher yields, and cleaner product profiles. However, this performance benefit must be weighed against the potentially higher cost of the starting material.
For researchers and drug development professionals, a thorough understanding of the Certificate of Analysis is non-negotiable. It is the definitive document that assures the identity, purity, and quality of this critical building block. By implementing robust analytical methods such as HPLC, NMR, and GC-MS, suppliers can provide the necessary assurance that enables scientists to proceed with confidence in their synthetic endeavors, ultimately accelerating the path to new therapeutic discoveries.
References
Safety Operating Guide
A Guide to the Safe Disposal of 4-(Benzyloxy)-2-fluorobenzonitrile
The procedures outlined herein are grounded in the foundational principles of laboratory safety, emphasizing risk mitigation and regulatory adherence. As researchers and scientists, it is our collective responsibility to manage chemical waste in a manner that protects both ourselves and the environment.
Hazard Assessment and Risk Mitigation
Based on data from analogous chemical structures, 4-(Benzyloxy)-2-fluorobenzonitrile should be handled as a hazardous substance. Primary concerns include its potential to cause skin and eye irritation, as well as respiratory irritation if inhaled.[1] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated, well-ventilated area.
Table 1: Hazard Profile and Recommended Protective Measures
| Potential Hazard | Primary Route of Exposure | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation | Dermal contact | Chemical-resistant gloves (Nitrile recommended)[1], lab coat |
| Eye Irritation | Eye contact | Chemical safety goggles or a face shield[1] |
| Respiratory Irritation | Inhalation of dust or vapors | Use in a certified chemical fume hood[1] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision tree for the segregation and disposal of this compound waste.
Step-by-Step Disposal Procedures
Adherence to a systematic disposal protocol is crucial for ensuring safety and regulatory compliance. The following steps provide a clear guide for managing waste generated from the use of this compound.
Part 1: Waste Segregation and Collection
Proper segregation at the point of generation is a cornerstone of safe laboratory practice.[2] Never mix incompatible waste streams.
-
Identify Waste Type:
-
Solid Waste: Includes contaminated gloves, weighing paper, absorbent pads from minor spills, and empty product containers.
-
Liquid Waste: Consists of reaction residues, solvent rinses, and any solutions containing this compound.
-
Sharps Waste: Any contaminated items that can puncture skin, such as needles, syringes, or broken glassware.
-
-
Use Designated Waste Containers:
-
All waste must be collected in containers that are chemically compatible and in good condition.[3][4]
-
Liquid waste should be stored in a sealable, leak-proof container.[3]
-
Solid waste should be collected in a designated, lined container.
-
Sharps must be placed in a puncture-resistant sharps container.
-
Part 2: Labeling and Storage
Accurate labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.[5][6]
-
Labeling:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."[6]
-
The label must include the full chemical name: "this compound" and any other components in the waste stream.
-
Indicate the approximate percentages of each component.
-
Ensure the date of accumulation is clearly marked.
-
-
Storage:
-
Waste containers must be kept closed at all times, except when adding waste.[3][4] This is a common violation of EPA regulations.[3]
-
Store waste containers in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[3]
-
Ensure secondary containment is used for all liquid waste containers to mitigate spills.[6]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[1]
-
Part 3: Spill Management
In the event of a spill, a prompt and safe response is critical.
-
Immediate Actions:
-
Alert personnel in the immediate area.
-
If the spill is large or involves a significant release of dust or vapor, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
-
Small Spill Cleanup:
-
Ensure you are wearing the appropriate PPE as outlined in Table 1.
-
For liquid spills, use an inert absorbent material such as vermiculite or sand to contain and absorb the material.[7]
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Collect all contaminated absorbent and cleaning materials and place them in the designated solid hazardous waste container.[1]
-
Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.[1]
-
Part 4: Final Disposal
The final disposal of hazardous waste must be handled by trained professionals.
-
Scheduling Pickup:
-
Once a waste container is full or has been in storage for the maximum allowable time according to your institution's policies, contact your EHS department to arrange for pickup.
-
Do not dispose of this compound or its containers in the regular trash or down the drain.[6][8] Improper disposal can lead to environmental contamination and significant regulatory penalties.[2][3]
-
Conclusion
The responsible management of chemical waste, including this compound, is a fundamental aspect of scientific integrity and laboratory safety. By following these detailed procedures, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as local regulations may have additional requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
